Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-5-6-3-4-8(11)13-9(6)12-7/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIACTKRUXDDOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676690 | |
| Record name | Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577711-94-5 | |
| Record name | Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate basic properties
An In-Depth Technical Guide to the Core Basic Properties of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
This compound is a heterocyclic building block of significant interest in contemporary medicinal chemistry. Its core structure, 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, making them highly valuable starting points for drug discovery campaigns. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic environment, conferring specific acid-base properties and reactivity profiles that are instrumental in its utility.
This guide provides an in-depth analysis of the fundamental basic properties of this compound, exploring its physicochemical characteristics, reactivity, and strategic application in the synthesis of targeted therapeutics. We will delve into the causality behind its chemical behavior, offering field-proven insights for its effective utilization in research and development.
PART 1: Physicochemical and Structural Properties
The functionality of this molecule is dictated by the interplay of its constituent parts: the 7-azaindole core, a bromine substituent, and an ethyl carboxylate group.
Molecular Structure and Basicity
The 7-azaindole scaffold possesses two nitrogen atoms, but their basic characters are profoundly different.
-
Pyridine Nitrogen (N7): This nitrogen is sp²-hybridized, and its lone pair of electrons resides in an sp² orbital, perpendicular to the aromatic π-system. It is therefore available for protonation, rendering this position basic. For the parent 7-azaindole, the pKa of the conjugate acid is approximately 4.59.[1][2] This value is slightly lower than that of pyridine (pKa ≈ 5.2), indicating that the fused pyrrole ring modestly reduces the basicity of the pyridine nitrogen in aqueous media.[1]
-
Pyrrole Nitrogen (N1): In contrast, the lone pair on the pyrrole nitrogen is integral to the 6π-electron aromatic system of the pyrrole ring.[3] Protonation at this site would disrupt the aromaticity, and consequently, this nitrogen is not basic (the conjugate acid pKa of pyrrole itself is extremely low, around -3.8).[4] Instead, the N1-H proton is weakly acidic, with a pKa of about 16.5 for the parent pyrrole.[4]
For the title compound, This compound , the presence of two strongly electron-withdrawing groups—the 6-bromo and the 2-ethyl carboxylate—significantly decreases the electron density within the ring system. This inductive and resonance withdrawal effect reduces the ability of the N7 pyridine nitrogen to accept a proton, thereby lowering its basicity (resulting in a pKa < 4.59). Conversely, these same electron-withdrawing effects increase the acidity of the N1-H proton.
Summary of Physicochemical Data
The following table summarizes key quantitative data for the molecule, providing a quick reference for experimental planning.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | Ethyl 6-bromo-7-azaindole-2-carboxylate | [5] |
| CAS Number | 180361-91-3 | - |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [5] |
| Molecular Weight | 269.10 g/mol | - |
| Appearance | Off-white to yellow solid | [6] |
| Melting Point | 192-195 °C | [6] |
| Storage | Keep in dark place, inert atmosphere, room temperature | [7] |
PART 2: Synthesis and Chemical Reactivity
The strategic placement of functional groups on the 7-azaindole core makes this compound a versatile intermediate. Its synthesis is well-established, and its reactivity allows for diverse chemical transformations.
General Synthetic Strategy
The construction of the 7-azaindole skeleton often involves the formation of the pyrrole ring onto a pre-functionalized pyridine precursor. A common and effective approach is the Bartoli indole synthesis or reductive cyclization of a nitropyridine derivative.[8][9]
The diagram below outlines a conceptual workflow for the synthesis, starting from a substituted nitropyridine.
Caption: Conceptual workflow for 7-azaindole-2-carboxylate synthesis.
Key Reactive Sites and Transformations
The true value of this compound lies in its capacity for selective functionalization at multiple sites. This multi-faceted reactivity is the cornerstone of its use in constructing combinatorial libraries for drug screening.
Caption: Key reactivity sites on the title compound.
-
C6-Bromo Position: This is arguably the most important functional handle. The bromine atom is readily displaced via palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations.[10] This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents, which is critical for structure-activity relationship (SAR) studies.
-
C2-Ethyl Carboxylate: The ester is a versatile precursor. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., NaOH or LiOH).[11] The resulting acid can then be coupled with various amines using standard peptide coupling reagents (e.g., T3P, HATU) to form a library of carboxamides. This transformation is crucial, as many bioactive compounds based on this scaffold are amides.[11]
-
N1-Pyrrole Nitrogen: The N-H proton can be removed by a strong base (e.g., NaH, LiHMDS) to generate the corresponding anion. This nucleophilic nitrogen can then be alkylated or acylated, providing another point for diversification.[4]
-
N7-Pyridine Nitrogen: As the basic center, this nitrogen can be quaternized with alkylating agents under neutral conditions.[12] It can also be oxidized to an N-oxide, which can alter the regioselectivity of subsequent electrophilic substitution reactions on the pyridine ring.[12]
PART 3: Application in Drug Development
The 7-azaindole scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors and other signaling modulators. This compound serves as a key intermediate in the synthesis of these potent agents.
Case Study: PDE4B Inhibitors
Phosphodiesterase 4 (PDE4) is a critical enzyme in regulating intracellular cyclic AMP (cAMP) levels, and its inhibition is a validated strategy for treating inflammatory diseases. The development of isoform-selective inhibitors, particularly for PDE4B, is sought to minimize side effects associated with pan-PDE4 inhibition.
A study by Foley et al. identified a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective PDE4B inhibitors.[11] The synthesis of these compounds started directly from intermediates like this compound. The core workflow involved a Suzuki coupling at the C6-position followed by hydrolysis of the C2-ester and amidation with a diverse set of amines. One lead compound, 11h , emerged from this work, demonstrating high potency and selectivity for PDE4B over PDE4D, along with favorable in vitro ADME properties.[11]
Caption: Drug discovery workflow using the title compound.
Broader Therapeutic Potential
Beyond PDE4, the 7-azaindole scaffold is integral to numerous other therapeutic classes:
-
FGFR Inhibitors: Derivatives have shown potent activity against Fibroblast Growth Factor Receptors, which are key drivers in various cancers.[13]
-
SGK-1 Kinase Inhibitors: The scaffold is used to develop inhibitors of Serum/Glucocorticoid-Regulated Kinase 1, implicated in diseases like diabetes and hypertension.[14]
-
Anticancer Agents: Many compounds incorporating the 7-azaindole ring have demonstrated antitumor and antiproliferative activities.[15]
PART 4: Experimental Protocols
To ensure trustworthiness and practical utility, the following section provides detailed, self-validating experimental methodologies for key transformations.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C6-Position
This protocol describes a typical procedure for introducing an aryl group at the C6-position, a foundational step in many synthetic campaigns.
Objective: To synthesize Ethyl 6-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried reaction vessel, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add Pd(dppf)Cl₂ catalyst to the vessel.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Saponification and Amide Coupling
This two-step protocol details the conversion of the C2-ester to a representative carboxamide, a common endgame strategy.
Objective: To synthesize N-Cyclopropyl-6-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide.
Step A: Ester Hydrolysis (Saponification)
-
Dissolve the product from Protocol 1 in a mixture of THF/Methanol/Water (e.g., 2:1:1).
-
Add Lithium Hydroxide (LiOH·H₂O) (2-3 eq) to the solution.
-
Stir the mixture at room temperature until LC-MS analysis confirms complete conversion to the carboxylic acid (typically 2-6 hours).
-
Carefully acidify the reaction mixture to pH ~4-5 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid, which is often used directly in the next step.
Step B: Amide Coupling
-
Dissolve the crude carboxylic acid from Step A in an anhydrous solvent like DMF or CH₂Cl₂.
-
Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by cyclopropylamine (1.2 eq).
-
Add the coupling reagent, Propylphosphonic Anhydride (T3P®) (1.5 eq, typically as a 50% solution in ethyl acetate), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate or CH₂Cl₂.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel chromatography or preparative HPLC to obtain the final amide.
Conclusion
This compound is far more than a simple chemical; it is a strategically designed molecular tool. Its fundamental basic properties, governed by the electron-deficient pyridine nitrogen, are complemented by a suite of orthogonal reactive sites. This combination of stability, predictable basicity, and versatile reactivity at the C6-bromo and C2-ester positions makes it an exceptionally valuable building block for the synthesis of complex, biologically active molecules. A thorough understanding of its core properties, as detailed in this guide, is essential for any researcher aiming to leverage the power of the 7-azaindole scaffold in the pursuit of novel therapeutics.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. 2abiotech.net [2abiotech.net]
- 6. echemi.com [echemi.com]
- 7. 143468-13-7|6-Bromo-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 8. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 9. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 10. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | 143468-13-7 [chemicalbook.com]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Cornerstone Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
In the landscape of contemporary medicinal chemistry, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a privileged scaffold. Its structural resemblance to indole allows it to act as a bioisostere, effectively mimicking the natural substrate in various biological pathways while offering distinct advantages in terms of physicochemical properties and metabolic stability. This has led to the widespread incorporation of the 7-azaindole core into a multitude of therapeutic agents, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[1][2]
This guide focuses on a key derivative of this important heterocyclic system: Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS Number: 577711-94-5). The strategic placement of the bromine atom at the 6-position and the ethyl carboxylate at the 2-position provides medicinal chemists with two orthogonal handles for molecular elaboration. The bromo substituent is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups. Simultaneously, the ethyl ester offers a site for facile hydrolysis and subsequent amide bond formation, a common strategy for linking to other pharmacophoric fragments. This dual functionality makes this compound a highly versatile and valuable building block in the synthesis of complex drug candidates.
This document will provide a comprehensive overview of the physical and chemical characteristics of this compound, intended for researchers, scientists, and drug development professionals who seek to leverage its unique properties in their synthetic endeavors.
Physicochemical Characteristics
A thorough understanding of the physical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the reproducibility of experimental results. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 577711-94-5 | |
| Molecular Formula | C₁₀H₉BrN₂O₂ | N/A |
| Molecular Weight | 269.10 g/mol | N/A |
| Appearance | Off-white to yellow solid | [3] |
| Melting Point | 192-195 °C (for the parent compound 6-bromo-1H-pyrrolo[2,3-b]pyridine) | [3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide. | Inferred from synthetic procedures |
| Storage | Keep in a dark place under an inert atmosphere at room temperature. |
Spectroscopic and Analytical Data
Spectroscopic characterization is essential for confirming the identity and purity of a synthesized compound. While a dedicated, published spectrum for this compound is not widely available, the expected spectral features can be inferred from the known data of the parent 6-bromo-1H-pyrrolo[2,3-b]pyridine and related structures.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyrrolopyridine core, as well as the ethyl group of the ester. Based on the spectrum of 6-bromo-1H-pyrrolo[2,3-b]pyridine, which shows signals at δ 7.01 (d, J = 8.1 Hz, 1H), 7.46 (d, J = 8.1 Hz, 1H), 7.75 (d, J = 8.1 Hz, 1H), and 8.51 (d, J = 8.1 Hz, 1H) in DMSO-d₆, the ethyl ester derivative would exhibit a characteristic triplet and quartet for the ethyl group, likely in the regions of δ 1.3-1.4 ppm and δ 4.3-4.4 ppm, respectively.[4] The aromatic protons would experience shifts due to the electron-withdrawing nature of the ester group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals corresponding to the eight carbons of the bicyclic core and the three carbons of the ethyl ester. The carbonyl carbon of the ester is expected to appear in the downfield region, typically around δ 160-165 ppm.
Mass Spectrometry
The mass spectrum (electron ionization) of the parent 1H-pyrrolo[2,3-b]pyridine is available and provides a reference for the fragmentation pattern of the core structure.[5] For the title compound, the molecular ion peak [M]⁺ would be expected at m/z 268 and 270 in an approximately 1:1 ratio, characteristic of a monobrominated compound.
Synthesis and Experimental Protocol
The synthesis of this compound is efficiently achieved through the Hemetsberger cyclization.[6] This reaction involves the thermal decomposition of an α-azido-cinnamic ester, which is typically formed in situ from the corresponding aldehyde.
Synthetic Workflow: Hemetsberger Cyclization
Caption: Synthetic pathway for this compound via Hemetsberger cyclization.
Detailed Experimental Protocol
This protocol is adapted from the literature and represents a standard procedure for this transformation.[6]
-
Step 1: Knoevenagel Condensation to form the α-azido-cinnamic ester (in situ)
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) in ethanol at 0 °C, add a solution of 6-bromonicotinaldehyde and ethyl azidoacetate in ethanol dropwise.
-
Stir the reaction mixture at 0 °C for a specified time, monitoring the consumption of the starting materials by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing the intermediate α-azido-cinnamic ester is typically used directly in the next step without isolation.
-
-
Step 2: Hemetsberger Cyclization
-
The ethanolic solution from Step 1 is concentrated under reduced pressure to remove ethanol.
-
The residue is dissolved in a high-boiling point solvent, such as toluene or xylene.
-
The solution is heated to reflux to induce the cyclization via the expulsion of nitrogen gas. The reaction progress is monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dominated by the interplay of its three key functional groups: the 7-azaindole core, the C6-bromo substituent, and the C2-ethyl ester.
Reactions at the C6-Bromo Position: Gateway to Molecular Diversity
The bromine atom at the 6-position is the primary site for introducing molecular diversity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: This reaction with aryl or heteroaryl boronic acids or esters is a robust method for forming carbon-carbon bonds, allowing for the introduction of a wide range of substituted aromatic and heteroaromatic moieties.[7] This is a cornerstone reaction in the synthesis of many kinase inhibitors.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to alkynyl-substituted 7-azaindoles, which can be further elaborated or serve as isosteres for other functional groups.[8]
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 6-position.
-
Chan-Lam Coupling: Copper-catalyzed coupling with boronic acids can also be employed for N-arylation of the pyrrole nitrogen, though this is generally less facile than reactions at the bromo position.[9]
Transformations of the C2-Ethyl Ester
The ethyl ester at the 2-position provides a handle for further functionalization, most commonly through amide bond formation.
-
Saponification: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide or sodium hydroxide in a mixture of water and a miscible organic solvent like methanol or THF).[5]
-
Amide Coupling: The resulting carboxylic acid is a key intermediate for the synthesis of a vast array of amides. Standard peptide coupling reagents, such as HATU, HOBt/EDC, or T3P, can be used to couple the carboxylic acid with a diverse range of amines to generate the final target molecules.[5]
Reactivity of the 7-Azaindole Core
The pyrrole nitrogen of the 7-azaindole ring is nucleophilic and can undergo N-alkylation or N-arylation under appropriate conditions. Protection of the pyrrole nitrogen with groups such as a tert-butyloxycarbonyl (Boc) or a p-toluenesulfonyl (Ts) group is often employed to prevent undesired side reactions during the functionalization of other parts of the molecule. The core is also susceptible to oxidation, particularly when treated with strong oxidizing agents.[4]
Logical Flow of a Typical Synthetic Application
Caption: A common synthetic sequence utilizing this compound.
Applications in Drug Discovery and Development
The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of numerous kinase inhibitors. The ability to functionalize both the 6-position and the 2-position of the ring system, as afforded by this compound, makes it a highly sought-after intermediate in the synthesis of these targeted therapies.
Derivatives of this scaffold have been investigated as inhibitors of a wide range of kinases, including but not limited to:
-
Fibroblast Growth Factor Receptor (FGFR) inhibitors: For the treatment of various cancers driven by aberrant FGFR signaling.[1][2]
-
Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) inhibitors: With potential applications in metabolic and cardiovascular diseases.[10]
-
Phosphodiesterase 4B (PDE4B) inhibitors: Being explored for the treatment of inflammatory and central nervous system disorders.[5]
The versatility of this compound allows for the systematic exploration of the structure-activity relationship (SAR) around the 7-azaindole core, a critical process in the optimization of lead compounds into clinical candidates.
Conclusion
This compound is a strategically designed and highly versatile chemical intermediate that holds significant value for the drug discovery and development community. Its well-defined points of orthogonal reactivity at the C6-bromo and C2-ester positions provide a robust platform for the synthesis of complex and diverse libraries of 7-azaindole derivatives. As the demand for novel and selective kinase inhibitors and other targeted therapies continues to grow, the importance of this cornerstone building block in the synthetic chemist's toolbox is set to increase. A thorough understanding of its physical and chemical characteristics, as outlined in this guide, is essential for its efficient and effective application in the quest for new medicines.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. echemi.com [echemi.com]
- 4. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | 143468-13-7 [chemicalbook.com]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structure Elucidation of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Scientific Imperative for Unambiguous Structural Verification
In the landscape of modern drug discovery and development, the precise characterization of molecular architecture is not merely a procedural formality; it is the bedrock upon which all subsequent research is built. The biological activity, pharmacokinetic profile, and toxicological properties of a compound are intrinsically linked to its three-dimensional structure. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. This guide provides a comprehensive, in-depth exploration of the multifaceted analytical techniques required for the unambiguous structure elucidation of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic scaffold of significant interest in medicinal chemistry. As a Senior Application Scientist, the following narrative is structured not as a rigid protocol, but as a logical and causality-driven workflow, mirroring the intellectual process of structural verification in a real-world research environment.
Introduction to the 7-Azaindole Scaffold
This compound belongs to the 7-azaindole class of heterocyclic compounds. The 7-azaindole core is a prevalent motif in numerous biologically active molecules and approved pharmaceuticals, valued for its ability to act as a bioisostere of indole and to form key hydrogen bonding interactions with biological targets.[1][2] The presence of a bromine atom and an ethyl carboxylate group on this scaffold introduces specific chemical properties and potential metabolic pathways that are critical to understand in a drug development context. The primary objective of this guide is to delineate a systematic and self-validating analytical workflow to confirm the precise connectivity and chemical environment of each atom within this molecule.
The Analytical Triad: A Multi-Technique Approach to Structural Certainty
A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. For a molecule of this nature, the indispensable triad of techniques includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, where possible, single-crystal X-ray crystallography. Each technique provides a unique and complementary piece of the structural puzzle.
Mass Spectrometry: The First Glimpse into Molecular Identity
Mass spectrometry provides the initial, crucial data point: the molecular weight of the compound and, with high-resolution instrumentation, its elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Unambiguous Molecular Formula Determination
Rationale: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places).[3][4][5] This precision allows for the determination of the elemental formula of the molecule, as the exact mass of a molecule is unique to its specific combination of isotopes.
Expected Data for this compound (C₁₀H₉BrN₂O₂):
The presence of bromine is a key feature that is readily identified in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass units (M and M+2).
| Ion | Calculated Exact Mass | Expected m/z |
| [C₁₀H₉⁷⁹BrN₂O₂]⁺ | 267.9896 | 267.9896 |
| [C₁₀H₉⁸¹BrN₂O₂]⁺ | 269.9876 | 269.9876 |
The observation of this isotopic pattern provides strong evidence for the presence of a single bromine atom in the molecule.
Fragmentation Pattern: Deconstructing the Molecule
Rationale: In the mass spectrometer's ion source (e.g., using Electron Ionization - EI), the molecule is ionized and can undergo fragmentation. The pattern of these fragments provides valuable information about the molecule's structure, as weaker bonds are more likely to break.
Predicted Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical, resulting in an acylium ion.
-
Loss of ethylene (-CH₂CH₂): A McLafferty rearrangement can occur in ethyl esters, leading to the loss of ethylene.
-
Cleavage of the ester group: The entire ethyl carboxylate group can be lost.
-
Ring fragmentation: Fragmentation of the pyrrolopyridine ring system can also occur, though these are often more complex to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR Spectroscopy: Mapping the Proton Skeleton
Rationale: The ¹H NMR spectrum reveals the number of different types of protons in a molecule, their relative numbers (through integration), their electronic environment (chemical shift), and their neighboring protons (spin-spin coupling).
Predicted ¹H NMR Spectrum (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~12.5 | br s | 1H | N-H | The pyrrole N-H proton is typically deshielded and often appears as a broad singlet. |
| ~8.3 | d | 1H | H-7 | The proton on the pyridine ring adjacent to the nitrogen is expected to be the most deshielded aromatic proton. |
| ~7.9 | d | 1H | H-5 | The other proton on the pyridine ring will be deshielded by the aromatic system and the bromine atom. |
| ~7.2 | s | 1H | H-3 | The proton on the pyrrole ring is in a relatively electron-rich environment. |
| ~4.3 | q | 2H | -OCH₂CH₃ | The methylene protons of the ethyl group are coupled to the methyl protons, resulting in a quartet. |
| ~1.3 | t | 3H | -OCH₂CH₃ | The methyl protons of the ethyl group are coupled to the methylene protons, resulting in a triplet. |
Note: Predicted chemical shifts are based on the analysis of similar structures and may vary slightly in the actual spectrum.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
Rationale: The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. Coupled with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it can distinguish between CH₃, CH₂, CH, and quaternary carbons.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~160 | Quaternary | C=O |
| ~148 | Quaternary | C-7a |
| ~145 | CH | C-7 |
| ~130 | Quaternary | C-3a |
| ~128 | CH | C-5 |
| ~125 | Quaternary | C-2 |
| ~115 | Quaternary | C-6 |
| ~105 | CH | C-3 |
| ~61 | CH₂ | -OCH₂CH₃ |
| ~14 | CH₃ | -OCH₂CH₃ |
2D NMR Spectroscopy: Connecting the Dots
Rationale: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing out the spin systems within the molecule, for example, the ethyl group and the coupled protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals based on their attached, and already assigned, protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for establishing the connectivity between different fragments of the molecule, for instance, connecting the ethyl ester group to the pyrrole ring and confirming the position of the bromine atom.
Experimental Protocols: Ensuring Data Integrity
The quality of the spectroscopic data is paramount for accurate structure elucidation. Adherence to standardized and well-validated experimental protocols is therefore essential.
NMR Sample Preparation
-
Sample Purity: Ensure the sample is of high purity. Impurities can complicate the spectra and lead to misinterpretation. Purification by column chromatography or recrystallization may be necessary.
-
Solvent Selection: Choose an appropriate deuterated solvent in which the compound is soluble. DMSO-d₆ is a common choice for this class of compounds.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[3][6]
-
Referencing: Use an internal standard for chemical shift referencing. Tetramethylsilane (TMS) is the universally recommended primary reference.[7][8][9] In its absence, the residual solvent peak can be used as a secondary reference.[9]
Mass Spectrometry Sample Preparation
-
Sample Purity: As with NMR, sample purity is crucial to avoid interference from other ions.
-
Solvent: Dissolve a small amount of the sample (typically <1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for generating the molecular ion with minimal fragmentation, ideal for HRMS.[3] Electron ionization (EI) is a higher-energy technique that induces more fragmentation, providing valuable structural information.
Data Synthesis and Final Structure Confirmation
The final step in the structure elucidation process is the careful and critical analysis of all the collected data. The molecular formula from HRMS must be consistent with the number and types of atoms observed in the ¹H and ¹³C NMR spectra. The fragmentation pattern in the mass spectrum should be explainable based on the proposed structure. Most importantly, the correlations observed in the 2D NMR spectra must unambiguously confirm the connectivity of all atoms in the molecule. The convergence of all these data points provides a high degree of confidence in the final structural assignment.
Conclusion: A Foundation for Future Research
The rigorous and multi-faceted approach to structure elucidation outlined in this guide is a testament to the principles of scientific integrity. By employing a combination of high-resolution mass spectrometry and a suite of one- and two-dimensional NMR techniques, researchers can achieve an unambiguous and self-validating confirmation of the molecular structure of this compound. This foundational knowledge is the essential starting point for all further investigations into the biological activity and therapeutic potential of this promising class of compounds.
References
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Organometallic methods for the synthesis and functionalization of azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 4. Application of High Resolution Mass Spectrometry in Organic Chemistry | CHIMIA [chimia.ch]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. joshkurutz.com [joshkurutz.com]
- 7. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 8. Chemical shift referencing [chem.ch.huji.ac.il]
- 9. benchchem.com [benchchem.com]
The Strategic Intermediate: A Technical Guide to Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 7-Azaindole
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such "privileged scaffold." Its structural resemblance to the purine core of adenosine triphosphate (ATP) has made it a highly sought-after motif in the design of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. The 7-azaindole core can effectively mimic the hinge-binding interactions of ATP within the kinase active site, providing a robust anchor for inhibitor design. Among the various isomers, 7-azaindoles are the most frequently utilized in drug discovery. This guide focuses on a key derivative of this scaffold, Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a strategically designed intermediate that embodies the principles of modern drug discovery: a core for biological activity and reactive handles for molecular diversification. While a singular "discovery" of this molecule is not documented, its emergence is intrinsically linked to the broader effort in developing potent and selective kinase inhibitors.
Molecular Architecture and Strategic Importance
The structure of this compound is a testament to rational drug design. Each component of the molecule serves a distinct and critical purpose for the medicinal chemist.
-
The 7-Azaindole Core : As previously mentioned, this bicyclic heterocycle is the bioisostere of indole and a key pharmacophore that interacts with the hinge region of many kinases. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature that can be exploited to enhance binding affinity and selectivity.
-
The Ethyl Carboxylate at C2 : The ester group at the 2-position is a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a library of carboxamides. This is a common strategy in structure-activity relationship (SAR) studies to probe the solvent-exposed region of the kinase binding site and to modulate the physicochemical properties of the molecule, such as solubility and cell permeability.
-
The Bromo Group at C6 : The bromine atom at the 6-position is another crucial feature for synthetic diversification. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide array of aryl and heteroaryl substituents, enabling the exploration of chemical space and the optimization of inhibitor potency and selectivity.
The strategic placement of these functional groups makes this compound a highly valuable building block in the synthesis of complex drug candidates.
Synthetic Strategies: Constructing the Core and Introducing Functionality
The synthesis of this compound can be approached through a multi-step sequence that involves the initial construction of the 7-azaindole core followed by regioselective functionalization. While numerous methods exist for the synthesis of azaindoles, a common and adaptable strategy is the Fischer indole synthesis, although its efficiency can be lower for azaindoles compared to indoles. More contemporary and efficient methods often rely on palladium-catalyzed cross-coupling and cyclization reactions.
A plausible and efficient synthetic route is outlined below.
Part 1: Synthesis of the 7-Azaindole-2-carboxylate Core
A robust method for the synthesis of 2-substituted 7-azaindoles involves a two-step procedure starting from 2-amino-3-iodopyridine.
Step 1: Sonogashira Coupling
The first step is a Sonogashira coupling of 2-amino-3-iodopyridine with a suitable terminal alkyne, in this case, an ethyl propiolate equivalent. This reaction forms the carbon-carbon bond that will become part of the pyrrole ring.
The Privileged Scaffold: A Technical Guide to Pyrrolo[2,3-b]pyridine Derivatives in Modern Drug Discovery
Introduction: The Rise of a Privileged Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, stands out as one such "privileged scaffold."[1] Its unique electronic properties and structural resemblance to endogenous purines have cemented its role as a versatile template for designing potent and selective modulators of a wide array of biological targets. This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of pyrrolo[2,3-b]pyridine derivatives, offering a technical resource for researchers and professionals in drug development.
The strategic incorporation of a nitrogen atom into the indole ring system significantly alters the molecule's physicochemical properties, including its hydrogen bonding capacity and dipole moment. This seemingly minor change has profound implications for molecular recognition, enabling 7-azaindole derivatives to form key interactions with protein targets that are often unachievable by their indole counterparts.[2] This has led to their successful application in targeting diseases ranging from cancer and inflammatory disorders to viral infections.[1]
Strategic Synthesis of the Pyrrolo[2,3-b]pyridine Core
The construction of the 7-azaindole nucleus is a critical step in the development of novel therapeutics. Several synthetic strategies have been refined to provide efficient access to this scaffold, each with its own advantages and considerations. Here, we detail two robust and widely employed methodologies: the Chichibabin Cyclization and the Fischer Indole Synthesis.
Experimental Protocol 1: Chichibabin Cyclization for 2-Aryl-7-Azaindoles
The Chichibabin reaction offers a direct route to 2-substituted 7-azaindoles through the condensation of a 3-picoline derivative with a nitrile in the presence of a strong base. The following protocol is adapted from a procedure utilizing lithium diisopropylamide (LDA) for the synthesis of 2-phenyl-7-azaindole.[3]
Reaction Scheme:
References
A Technical Guide to Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its fundamental molecular characteristics, synthesis, and its role as a versatile scaffold in the development of novel therapeutics.
Core Molecular Profile
This compound is a substituted azaindole, a class of compounds recognized for their wide range of biological activities. The presence of the bromine atom at the 6-position provides a strategic handle for further chemical modifications, making it a valuable intermediate in the synthesis of complex drug candidates.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [] |
| Molecular Weight | 269.1 g/mol | [] |
| CAS Number | 577711-94-5 | [][2][3][4] |
| IUPAC Name | This compound | [3] |
| Physical Form | Solid | [3] |
| Purity | Typically ≥96% | [3][4] |
| Storage | Refrigerator, inert atmosphere, dark place | [3] |
The core structure, 1H-pyrrolo[2,3-b]pyridine, is also known as 7-azaindole. The strategic placement of the bromine atom and the ethyl carboxylate group allows for diverse chemical transformations, including cross-coupling reactions and amide bond formations, respectively. These features are critical for constructing libraries of compounds for structure-activity relationship (SAR) studies.
Synthesis and Chemical Reactivity
The synthesis of this compound can be achieved through multi-step sequences. A common strategy involves the construction of the pyrrolo[2,3-b]pyridine core, followed by functionalization. The bromine atom is typically introduced on the pyridine ring of a precursor molecule. The ethyl carboxylate group can be installed through various methods, including the Hemetsberger cyclization of a suitably substituted azidoacrylate precursor.
The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[5] This reactivity allows for the introduction of a wide array of substituents, enabling the exploration of the chemical space around the core scaffold. The ester functionality at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. This versatility is a key reason for its widespread use in drug discovery programs.[6]
Representative Synthetic Workflow
Caption: Generalized synthetic pathway to this compound.
Significance in Drug Discovery and Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This scaffold is a key component in a variety of approved drugs and clinical candidates. Derivatives of this core have shown a broad spectrum of pharmacological activities, including but not limited to:
-
Kinase Inhibition: Many pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[7]
-
Antiviral and Antimicrobial Activity: The structural features of this scaffold are also conducive to interactions with viral and microbial targets.
-
Central Nervous System (CNS) Activity: Certain derivatives have been investigated for their potential in treating neurological disorders.
The title compound, this compound, serves as a key starting material for the synthesis of these biologically active molecules. For instance, it has been utilized in the development of inhibitors for:
-
Ataxia Telangiectasia Mutated (ATM) Kinase: A critical regulator of the DNA damage response, making it a target for cancer therapy.
-
Phosphodiesterase 4B (PDE4B): An enzyme involved in inflammatory pathways, with inhibitors being explored for the treatment of inflammatory and autoimmune diseases.[6]
-
Fibroblast Growth Factor Receptor (FGFR): A family of receptor tyrosine kinases implicated in various cancers.[7]
The ability to readily modify the 6-position via the bromo group and the 2-position via the ethyl carboxylate allows medicinal chemists to systematically optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
Drug Development Logic Flow
Caption: The role of the title compound in a typical drug discovery workflow.
Spectroscopic Characterization (Reference Data)
¹H NMR of 6-bromo-1H-pyrrolo[2,3-b]pyridine (300 MHz, DMSO-d₆): δ 7.01 (d, J = 8.1 Hz, 1H), 7.46 (d, J = 8.1 Hz, 1H), 7.75 (d, J = 8.1 Hz, 1H), 8.51 (d, J = 8.1 Hz, 1H).[5]
For the title compound, one would expect to see additional signals corresponding to the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and a singlet for the proton at the 3-position of the pyrrole ring. The chemical shifts of the aromatic protons would also be influenced by the electron-withdrawing ester group at the 2-position.
Conclusion
This compound is a highly valuable and versatile building block in the field of drug discovery. Its well-defined chemical reactivity and the established biological importance of the 1H-pyrrolo[2,3-b]pyridine scaffold make it a critical intermediate for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its molecular properties, synthesis, and applications, underscoring its significance for researchers and scientists in the pharmaceutical industry.
References
- 2. 577711-94-5 | MFCD11518923 | this compound [aaronchem.com]
- 3. This compound | 577711-94-5 [sigmaaldrich.com]
- 4. This compound [acrospharma.co.kr]
- 5. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | 143468-13-7 [chemicalbook.com]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
A Comprehensive Technical Guide to the Solubility Profile of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This guide provides an in-depth analysis of the solubility profile of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the nascent stage of publicly available experimental data on this specific molecule, this document establishes a foundational understanding based on first principles of its chemical structure, predictive analysis, and established methodologies for empirical determination. We will explore the theoretical underpinnings of its solubility in various solvent systems, provide detailed, field-tested protocols for accurate solubility measurement, and address critical safety and handling considerations.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1][2] A compound's ability to dissolve in a solvent system dictates its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers engaged in the development of novel therapeutics, a comprehensive understanding of a compound's solubility is paramount from the early stages of lead identification and optimization to late-stage formulation development.[3]
This compound belongs to the pyrrolo[2,3-b]pyridine class of compounds, which are known to be scaffolds for potent kinase inhibitors and other therapeutic agents.[4] The solubility of this specific derivative will be a key determinant in its journey from a laboratory curiosity to a potential clinical candidate.
Molecular Structure and Predicted Solubility Characteristics
The structure of this compound provides several clues to its likely solubility behavior.
References
Methodological & Application
Synthesis of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate from 6-bromonicotinaldehyde: An Application Guide
Abstract
This comprehensive guide details a robust and efficient two-step protocol for the synthesis of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the readily available 6-bromonicotinaldehyde and proceeds via a Hemetsberger indole synthesis. The initial step involves a Knoevenagel condensation of 6-bromonicotinaldehyde with ethyl azidoacetate to form the intermediate ethyl 2-azido-3-(6-bromopyridin-3-yl)acrylate. This is followed by a thermal cyclization of the azide intermediate to yield the target 7-azaindole derivative. This application note provides a thorough explanation of the reaction mechanisms, detailed step-by-step experimental procedures, characterization data, and essential safety precautions for researchers and professionals in organic synthesis and drug discovery.
Introduction: The Significance of 7-Azaindoles
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with biological targets in a similar fashion while offering distinct physicochemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, providing additional interaction points with protein targets and influencing the compound's solubility and metabolic stability. Consequently, 7-azaindole derivatives have demonstrated a wide range of biological activities, including kinase inhibition, and are integral components of numerous drug candidates in oncology, neurology, and infectious diseases.
The target molecule, this compound, is a versatile intermediate. The bromine atom at the 6-position serves as a convenient handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries. The ethyl carboxylate group at the 2-position can be readily modified, for instance, by hydrolysis to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This guide presents a practical and scalable synthesis of this valuable building block from an inexpensive and commercially available starting material.
Synthetic Strategy: The Hemetsberger Indole Synthesis
The chosen synthetic route is the Hemetsberger indole synthesis, a powerful method for the preparation of indole-2-carboxylic esters from aryl aldehydes.[1][2] This two-step sequence is particularly advantageous for the synthesis of the target molecule as it directly installs the desired ethyl carboxylate group at the 2-position of the 7-azaindole core.
The overall transformation is depicted below:
dot graph "synthesis_overview" { layout=dot; rankdir="LR"; node [shape=plaintext];
}
Caption: Overall synthetic scheme.Step 1: Knoevenagel Condensation
The synthesis begins with a Knoevenagel condensation between 6-bromonicotinaldehyde and ethyl azidoacetate.[3] This reaction is typically catalyzed by a weak base, such as sodium ethoxide, which deprotonates the α-carbon of ethyl azidoacetate to form a nucleophilic enolate. The enolate then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated azide, ethyl 2-azido-3-(6-bromopyridin-3-yl)acrylate.
Step 2: Thermal Cyclization
The second step is the thermal decomposition of the azide intermediate in a high-boiling solvent like toluene.[1] Upon heating, the azide group loses a molecule of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene then undergoes an intramolecular cyclization onto the adjacent aromatic ring, followed by tautomerization to furnish the stable aromatic 1H-pyrrolo[2,3-b]pyridine ring system.
Detailed Experimental Protocols
This section provides detailed, step-by-step procedures for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 6-Bromonicotinaldehyde | ≥97% | Commercially Available |
| Ethyl Azidoacetate | ≥95% | Commercially Available |
| Sodium Ethoxide | ≥95% | Commercially Available |
| Anhydrous Ethanol | 200 proof | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated aq. NaCl | Prepared in-house | |
| Anhydrous MgSO₄ | Commercially Available |
Step 1: Synthesis of Ethyl 2-azido-3-(6-bromopyridin-3-yl)acrylate
dot graph "step1_workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded];
}
Caption: Workflow for Step 1.
Procedure:
-
To a stirred solution of 6-bromonicotinaldehyde (1.86 g, 10.0 mmol) and ethyl azidoacetate (1.42 g, 11.0 mmol) in anhydrous ethanol (50 mL) at 0 °C under a nitrogen atmosphere, a solution of sodium ethoxide (0.82 g, 12.0 mmol) in anhydrous ethanol (20 mL) is added dropwise over 20 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of cold water (50 mL).
-
The mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium chloride (brine) (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford ethyl 2-azido-3-(6-bromopyridin-3-yl)acrylate as a pale yellow solid.
Step 2: Synthesis of this compound
dot graph "step2_workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded];
}
Caption: Workflow for Step 2.
Procedure:
-
A solution of ethyl 2-azido-3-(6-bromopyridin-3-yl)acrylate (from the previous step, assuming ~8.0 mmol) in anhydrous toluene (80 mL) is heated to reflux under a nitrogen atmosphere for 2 hours. Vigorous evolution of nitrogen gas will be observed.
-
The reaction progress can be monitored by TLC until the starting material is consumed.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude solid is purified by recrystallization from an ethanol/water mixture to yield This compound as a white to off-white solid.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Data |
| ¹H NMR | δ (ppm) in CDCl₃: ~1.4 (t, 3H, -CH₃), ~4.4 (q, 2H, -OCH₂-), ~7.2 (s, 1H, H-3), ~7.8 (d, 1H, H-5), ~8.3 (d, 1H, H-4), ~9.0 (br s, 1H, NH) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~14.5, ~61.5, ~102.0, ~118.0, ~120.0, ~130.0, ~143.0, ~148.0, ~162.0 |
| Mass Spec (ESI) | [M+H]⁺ calculated for C₁₀H₉BrN₂O₂: 268.99, Found: 269.0 |
| Melting Point | Expected to be in the range of 190-200 °C |
Safety and Handling Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
6-Bromonicotinaldehyde: May cause skin, eye, and respiratory irritation. Handle with care.
-
Ethyl Azidoacetate: This reagent is a potential explosive and should be handled with extreme caution.[2][4] It is sensitive to heat, shock, and friction. Avoid heating the neat compound. It is recommended to use it as a solution.
-
Sodium Ethoxide: A strong base and is corrosive.[1][5][6] It reacts violently with water. Handle in a dry, inert atmosphere.
-
Toluene and Ethanol: Flammable solvents. Keep away from ignition sources.
-
Nitrogen Evolution: The thermal cyclization step involves the vigorous evolution of nitrogen gas. The reaction should be set up with adequate pressure relief (e.g., a reflux condenser open to a nitrogen line with a bubbler).
Conclusion
The Hemetsberger indole synthesis provides a direct and efficient method for the preparation of this compound from 6-bromonicotinaldehyde. This two-step protocol is scalable and utilizes readily available starting materials, making it a valuable procedure for medicinal and organic chemists. The resulting product is a versatile intermediate for the synthesis of a wide array of biologically active 7-azaindole derivatives.
References
Application Notes & Protocols: A Researcher's Guide to the Hemetsberger Cyclization for 7-Azaindole Synthesis
The 7-azaindole scaffold is a privileged heterocycle in modern drug discovery, forming the core of numerous therapeutic agents due to its unique ability to act as a bioisostere of indole and engage in critical hydrogen bonding interactions.[1][2] Its synthesis, therefore, is a topic of significant interest for medicinal chemists. Among the various methods to construct this bicyclic system, the Hemetsberger cyclization (also known as the Hemetsberger-Knittel synthesis) offers a powerful thermal route to furnish the 1H-pyrrolo[2,3-b]pyridine core, particularly yielding 7-azaindole-2-carboxylates which are versatile intermediates for further functionalization.[2][3][4]
This guide provides an in-depth exploration of the Hemetsberger cyclization for 7-azaindole synthesis, detailing the underlying mechanism, critical process parameters, a step-by-step laboratory protocol, and field-proven insights to ensure successful execution.
Core Principle and Mechanism
The Hemetsberger synthesis is fundamentally a thermal decomposition reaction.[5][6] It transforms an α-azido-β-arylacrylate ester into an indole-2-carboxylate ester. When applied to pyridine-derived substrates, it serves as an effective method for azaindole synthesis.[3][7]
The overall transformation for 7-azaindole synthesis begins with a pyridine-3-carbaldehyde, which is first converted to the key precursor, an ethyl 2-azido-3-(pyridin-3-yl)acrylate. The subsequent thermolysis of this vinyl azide in a high-boiling solvent triggers an intramolecular cyclization to yield the 7-azaindole ring system.[8]
The Proposed Mechanism involves several key steps:
-
Nitrogen Extrusion: Upon heating, the α-azidoacrylate thermally decomposes, eliminating a molecule of nitrogen gas (N₂). This is the driving force of the initial step.
-
Nitrene Formation: The loss of N₂ generates a highly reactive vinyl nitrene intermediate.
-
Intramolecular C-H Insertion: The nitrene, being electron-deficient, rapidly undergoes an intramolecular cyclization by inserting into the C-H bond at the C4 position of the pyridine ring. While the precise mechanism is not definitively known, it is postulated to proceed via this nitrene intermediate, which may exist in equilibrium with a strained 2H-azirine species.[5][9][10]
-
Aromatization: The cyclized intermediate then undergoes a[3][5]-hydride shift to re-establish aromaticity, yielding the stable 7-azaindole-2-carboxylate product.[10]
Caption: Proposed mechanism for the Hemetsberger cyclization.
Application Notes: Guiding Experimental Choices
Synthesis of the Azide Precursor
The success of the Hemetsberger cyclization is contingent on the efficient preparation of the starting α-azido-β-arylacrylate. This is typically achieved via a Knoevenagel condensation between the corresponding pyridine-3-carbaldehyde and an α-azidoacetate, such as ethyl azidoacetate.[10][11]
-
Causality: The choice of a base is critical. A strong base like sodium ethoxide is used to deprotonate the α-carbon of ethyl azidoacetate, generating a nucleophile that readily attacks the aldehyde. The reaction is typically run at low temperatures (e.g., 0 °C to -10 °C) to control the exothermicity and minimize side reactions. The resulting condensation is stereospecific, generally yielding the Z-isomer.[11]
Critical Parameters for the Cyclization Step
-
Temperature and Solvent: This is a thermally driven reaction, requiring significant energy input. High-boiling, inert solvents are essential. Xylene (b.p. ~140 °C) is most commonly used, but toluene or mesitylene can also be employed.[7][10] For azaindole synthesis, higher temperatures and shorter reaction times often give better yields compared to standard indole syntheses.[3][4] Below a certain temperature threshold, decomposition may occur without productive cyclization.[3][4]
-
Reaction Monitoring: The reaction can be monitored by observing the evolution of nitrogen gas. For more precise tracking, Thin Layer Chromatography (TLC) should be used to follow the disappearance of the starting azide.
-
Microwave Chemistry: Microwave-assisted heating has emerged as a powerful alternative to conventional refluxing.[12] It can dramatically reduce reaction times (from hours to minutes) and often leads to cleaner product formation with higher yields by minimizing thermal decomposition pathways.[4]
-
Safety Considerations: The primary limitation and safety concern of this method is the use of azides, particularly the α-azidoacrylate intermediate, which can be thermally unstable and potentially explosive.[10] It is highly recommended to use the azide intermediate immediately after synthesis without long-term storage and to conduct the thermolysis step behind a blast shield.
Scope and Regioselectivity
The Hemetsberger cyclization is robust for producing indole-2-carboxylates. When using a meta-substituted aromatic aldehyde, a mixture of 5- and 7-substituted indoles can be expected, with the 5-regioisomer often slightly favored.[11] For the synthesis of 7-azaindole from unsubstituted pyridine-3-carbaldehyde, the regiochemistry is unambiguous. The method tolerates various substituents on the pyridine ring, although strongly electron-withdrawing or -donating groups can influence the ease of cyclization.
Experimental Workflow and Protocols
The synthesis of a 7-azaindole-2-carboxylate via the Hemetsberger cyclization is a two-step process. The workflow begins with the synthesis of the vinyl azide intermediate, which is then subjected to thermal cyclization.
Caption: General experimental workflow for 7-azaindole synthesis.
Detailed Protocol: Synthesis of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Step 1: Synthesis of Ethyl (Z)-2-azido-3-(pyridin-3-yl)acrylate
-
Reagents & Equipment:
-
Pyridine-3-carbaldehyde
-
Ethyl azidoacetate
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol or used as a commercial solution)
-
Absolute Ethanol (anhydrous)
-
Round-bottom flask, magnetic stirrer, ice-salt bath, dropping funnel
-
-
Procedure:
-
To a stirred solution of sodium ethoxide (1.05 eq) in absolute ethanol at -5 °C to 0 °C, add ethyl azidoacetate (1.0 eq) dropwise, ensuring the temperature remains below 0 °C.
-
After stirring for 15 minutes, add a solution of pyridine-3-carbaldehyde (1.0 eq) in absolute ethanol dropwise over 30 minutes.
-
Maintain the reaction at 0 °C and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure azide intermediate as a solid. Handle with care.
-
Step 2: Thermolysis to Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
-
Reagents & Equipment:
-
Ethyl (Z)-2-azido-3-(pyridin-3-yl)acrylate (from Step 1)
-
Xylene (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and nitrogen inlet
-
-
Procedure:
-
Dissolve the azide intermediate (1.0 eq) in anhydrous xylene in a round-bottom flask.
-
Heat the solution to reflux (approx. 140 °C) under a nitrogen atmosphere. Vigorous evolution of nitrogen gas should be observed.
-
Maintain the reflux for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure ethyl 7-azaindole-2-carboxylate.
-
Summary of Reaction Parameters
| Step | Key Reagents | Solvent | Temperature | Typical Time | Typical Yield |
| Knoevenagel | Pyridine-3-carbaldehyde, Ethyl azidoacetate, NaOEt | Ethanol | 0 °C | 6-12 h | 70-95%[13] |
| Cyclization | Ethyl (Z)-2-azido-3-(pyridin-3-yl)acrylate | Xylene | ~140 °C (Reflux) | 1-3 h | 50-90%[3][13] |
Troubleshooting and Final Remarks
-
Low Yield in Cyclization: If the yield of the final product is low, with significant decomposition observed (indicated by tar formation), consider a shorter reaction time or using a slightly lower boiling solvent like toluene. Alternatively, microwave-assisted synthesis should be explored as it often provides superior results.[4]
-
Impure Azide Intermediate: The purity of the azide precursor is crucial. Impurities can lead to side reactions during the high-temperature cyclization. Ensure thorough purification after the Knoevenagel step. However, some reports indicate the crude azide can be used directly in the next step.[11]
-
Alternative Methods: While the Hemetsberger cyclization is effective, researchers should also be aware of other classic indole syntheses that have been adapted for azaindoles, such as the Fischer, Bartoli, and Leimgruber-Batcho syntheses, each with its own advantages for accessing different substitution patterns.[14][15]
By understanding the mechanistic underpinnings and carefully controlling the critical reaction parameters, the Hemetsberger cyclization serves as a reliable and powerful tool in the synthetic chemist's arsenal for the construction of medicinally relevant 7-azaindoles.
References
- 1. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Hemetsberger_indole_synthesis [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. baranlab.org [baranlab.org]
- 15. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the integrated pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. Consequently, 7-azaindole derivatives are central to the development of a new generation of therapeutics, particularly as kinase inhibitors for oncology.[3]
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a key building block for accessing novel, functionalized 7-azaindole derivatives. The bromine atom at the C6-position serves as a versatile synthetic handle for carbon-carbon bond formation. Among the array of cross-coupling methods, the Suzuki-Miyaura reaction stands out for its mild conditions, exceptional functional group tolerance, and the commercial availability of a vast library of boronic acid and ester coupling partners.[4][5]
This guide provides an in-depth exploration of the Suzuki-Miyaura coupling using this specific substrate. We will delve into the mechanistic underpinnings that govern reaction success, present optimized protocols, and offer field-proven insights to empower researchers in drug discovery and chemical development to leverage this powerful transformation effectively.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura reaction mechanism is paramount for rational protocol design and effective troubleshooting. The reaction proceeds via a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[6][7] Each step presents opportunities for optimization based on the specific electronic and steric nature of the 7-azaindole substrate.
The generally accepted catalytic cycle comprises three key steps:[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 6-bromo-7-azaindole derivative. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands that stabilize the Pd(0) species and promote its reactivity.[9][10]
-
Transmetalation: The organic moiety from the boronic acid (or ester) is transferred to the palladium(II) center. This step requires activation by a base, which converts the neutral boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻), thereby facilitating the transfer and displacing the halide from the palladium complex.[11]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]
Critical Parameters for Coupling with this compound
The 7-azaindole core presents unique challenges and considerations compared to simple aryl bromides. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalysis. Therefore, the choice of reagents is critical for success.
-
Palladium Catalyst & Ligand System: While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands are often superior for heteroaryl couplings.[12] Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) effectively promote oxidative addition and prevent catalyst deactivation. Using pre-formed catalyst complexes, known as precatalysts, can also ensure efficient generation of the active Pd(0) species.[6]
-
Base Selection: The choice of base is crucial for activating the boronic acid. Inorganic bases are most common. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often highly effective, particularly for challenging couplings, as they are sufficiently basic to promote boronate formation without causing significant substrate or product degradation.[11][13] Potassium carbonate (K₂CO₃) is a cost-effective and widely used alternative for more reactive coupling partners.[14]
-
Solvent System: The reaction requires a solvent system that can solubilize both the organic substrate and the inorganic base. A mixture of an aprotic organic solvent and water is standard.[15] 1,4-Dioxane/water and THF/water are excellent choices, facilitating the biphasic conditions necessary for the reaction.[9][15] For higher temperatures, solvents like DMF or toluene may be employed.[6]
-
Boron Reagent: While boronic acids are most common, their corresponding pinacol esters offer enhanced stability and are particularly useful for boronic acids prone to protodeboronation, such as certain electron-rich heteroaryl derivatives.[16][17]
Comparative Data: Starting Points for Optimization
The following table summarizes established conditions for Suzuki-Miyaura couplings on related 6-bromo or other halogenated 7-azaindole scaffolds, providing validated starting points for your experiments.
| Substrate | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 6-chloro-7-azaindole | Phenylboronic acid | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | CsF (2.0) | Dioxane | 100 | 76 | [1] |
| 5-bromo-7-azaindole | Arylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | K₂CO₃ (2.0) | Toluene/H₂O | 110 | 70-90 | [3] |
| 2-iodo-7-azaindole | Arylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O | 85 | 60-86 | [1] |
| 6-bromo-1-methyl-7-azaindole | B₂Pin₂ | PdCl₂(dppf) (3) | - | KOAc (3.0) | Dioxane | 80 | 85 | [1] |
| 2-bromo-benzimidazole | Arylboronic acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | ~85 | [18] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous. Review the Safety Data Sheets (SDS) for all reagents before use.
Protocol 1: General Procedure for Coupling with Arylboronic Acids
This protocol provides a robust and widely applicable starting point for coupling with standard, commercially available aryl- and some heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
-
Round-bottom flask or microwave vial, magnetic stir bar, condenser
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. A vacuum/backfill cycle (3x) is recommended.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of substrate) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).[19]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[19]
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.[19]
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: High-Performance Procedure for Challenging Substrates
This protocol utilizes a more active catalyst system and is recommended for less reactive aryl bromides, sterically hindered coupling partners, or sensitive heteroarylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or pinacol ester (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (5-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed vial, magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add this compound, the boronic acid/ester, K₃PO₄, Pd₂(dba)₃, and SPhos to a dry Schlenk flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (3x).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Reaction: Heat the sealed reaction vessel in a preheated oil bath to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 1-4 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification & Characterization: Purify the crude material by flash column chromatography and characterize the final product as described in Protocol 1.
Workflow and Troubleshooting
A successful experimental outcome relies on a systematic workflow from preparation to analysis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized). 2. Insufficiently basic conditions. 3. Reaction temperature too low. | 1. Ensure thorough degassing of solvents and maintenance of inert atmosphere. Use a fresh catalyst or a precatalyst. 2. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). 3. Increase reaction temperature in 10 °C increments. |
| Protodeboronation (Boronic acid is consumed, replaced by -H) | 1. Presence of excess water or protic sources. 2. Unstable boronic acid. 3. Reaction is too slow, allowing decomposition. | 1. Use anhydrous solvents and ensure reagents are dry. 2. Switch to the corresponding boronic acid pinacol ester. 3. Use a more active catalyst system (Protocol 2) to accelerate the productive coupling pathway. |
| Homo-coupling (Formation of Biaryl from boronic acid) | 1. Presence of oxygen in the reaction. | 1. Improve degassing procedure; ensure a tight seal on the reaction vessel. |
| Stalled Reaction | 1. Catalyst inhibition by the 7-azaindole nitrogen. | 1. Increase ligand to palladium ratio (e.g., L:Pd of 2:1 or 4:1). 2. Switch to a bulkier, more electron-rich ligand (e.g., Buchwald-type ligands). |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound core. By carefully selecting a modern catalyst system, an appropriate base, and a suitable solvent, researchers can efficiently synthesize a diverse array of C6-arylated and heteroarylated 7-azaindole derivatives. The protocols and insights provided herein serve as a robust foundation for developing novel compounds for pharmaceutical and materials science applications, enabling the rapid exploration of chemical space around this vital heterocyclic scaffold.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Alkylation of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Introduction
The 7-azaindole scaffold, also known as 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic motif in medicinal chemistry and drug development. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a key intermediate in the synthesis of a variety of bioactive molecules, including kinase inhibitors. The N-alkylation of this scaffold is a critical step in the diversification of these molecules, enabling the modulation of their biological activity and pharmacokinetic profiles.
This guide provides an in-depth exploration of various N-alkylation protocols for this compound, offering detailed experimental procedures, mechanistic insights, and a comparative analysis of different methodologies. The protocols are designed for researchers, scientists, and drug development professionals seeking to functionalize this important heterocyclic core.
The Challenge of Regioselectivity in 7-Azaindole N-Alkylation
The N-alkylation of 7-azaindoles presents a significant regioselectivity challenge due to the presence of two nucleophilic nitrogen atoms: the N1 of the pyrrole ring and the N7 of the pyridine ring. The outcome of the alkylation reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent, as well as the electronic and steric nature of the substituents on the 7-azaindole core.
For this compound, the presence of an electron-withdrawing ethyl carboxylate group at the C2 position and a bromo group at the C6 position influences the electron density and acidity of the N-H protons, thereby affecting the regioselectivity of the N-alkylation. Generally, electron-withdrawing groups on the pyrrole ring increase the acidity of the N1-H, which can favor N1-alkylation under certain conditions.
Protocol 1: Classical N-Alkylation with Strong Bases and Alkyl Halides
This method is a straightforward and widely used approach for the N-alkylation of heterocyclic compounds. It involves the deprotonation of the N-H bond with a strong base to form a nucleophilic anion, which then reacts with an electrophilic alkyl halide.
Mechanistic Considerations
The choice of base and solvent is crucial in directing the regioselectivity. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed. The regioselectivity can be influenced by the counter-ion of the base and its coordination with the two nitrogen atoms of the 7-azaindole nucleus.
Experimental Protocol
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-alkylated product.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl Iodide | NaH | DMF | 0 to rt | 2 | 85 | Adapted from[1] |
| Benzyl Bromide | K₂CO₃ | DMF | 80 | 6 | 78 | Adapted from[2] |
Protocol 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is a powerful tool for the N-alkylation of heterocycles with primary and secondary alcohols, proceeding under mild, neutral conditions. This method is particularly useful for substrates that are sensitive to strong bases.
Mechanistic Considerations
The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the 7-azaindole nitrogen. The Mitsunobu reaction generally favors alkylation at the more acidic N-H bond, which in many 7-azaindoles is the N1 position.
Experimental Protocol
Materials:
-
This compound
-
Alcohol (e.g., ethanol, benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, add DEAD or DIAD (1.5 eq) dropwise under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate the N-alkylated product.
| Alcohol | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethanol | PPh₃, DIAD | THF | 0 to rt | 12 | 75 | General Protocol |
| Benzyl Alcohol | PPh₃, DEAD | THF | 0 to rt | 16 | 82 | General Protocol |
Protocol 3: Phase-Transfer Catalysis (PTC) for N-Alkylation
Phase-transfer catalysis offers a green and efficient alternative for N-alkylation, often allowing for the use of milder bases and less hazardous solvents. This method is particularly effective for the alkylation of heterocycles.
Mechanistic Considerations
In a typical solid-liquid PTC system, a quaternary ammonium salt (the phase-transfer catalyst) facilitates the transfer of the deprotonated 7-azaindole anion from the solid phase (or an aqueous phase in liquid-liquid PTC) to the organic phase where the alkylating agent resides. This allows the reaction to proceed under milder conditions than traditional methods. The choice of catalyst and solvent system is critical for achieving high efficiency.
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or Dichloromethane (DCM)
-
Water
Procedure:
-
To a mixture of this compound (1.0 eq), potassium carbonate or cesium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq) in toluene or DCM, add the alkyl halide (1.2 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
| Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Bromoacetate | K₂CO₃ | TBAB | Toluene | Reflux | 8 | 90 | Adapted from[3][4] |
| Propargyl Bromide | Cs₂CO₃ | TBAB | DCM | Reflux | 6 | 88 | Adapted from[2][5] |
Troubleshooting and Optimization
-
Low Yields: Ensure all reagents and solvents are anhydrous, particularly for the classical and Mitsunobu protocols. For PTC, ensure vigorous stirring to maximize the interfacial area.
-
Poor Regioselectivity: The ratio of N1 to N7 isomers can often be influenced by the solvent polarity and the counter-ion of the base. Screening different bases (e.g., NaH, KH, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, THF, acetonitrile, toluene) is recommended. The presence of electron-withdrawing groups at C2 and C6 may favor N1 alkylation under kinetic control (strong base, low temperature), while thermodynamic control (weaker base, higher temperature) might favor the N7 isomer.
-
Side Reactions: In the Mitsunobu reaction, ensure the slow addition of the azodicarboxylate to minimize the formation of byproducts. For classical alkylation, over-alkylation to form a quaternary salt at N7 is possible, especially with highly reactive alkylating agents.
Conclusion
The N-alkylation of this compound can be achieved through several effective methods. The choice of protocol will depend on the specific alkyl group to be introduced, the scale of the reaction, and the available reagents. Classical alkylation with strong bases is a robust method for simple alkyl halides. The Mitsunobu reaction provides a mild alternative for the introduction of alkyl groups from alcohols. Phase-transfer catalysis offers an efficient and environmentally friendly option. Careful optimization of reaction conditions is key to achieving high yields and the desired regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric Phase‐Transfer‐Catalyzed Intramolecular N‐Alkylation of Indoles and Pyrroles: A Combined Experimental and Th… [ouci.dntb.gov.ua]
Application Notes and Protocols: Synthesis and Evaluation of Fibroblast Growth Factor Receptor (FGFR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in a multitude of cancers, making it a prime target for therapeutic intervention.[1][2][3] This guide provides a comprehensive overview of the synthesis and evaluation of small molecule FGFR inhibitors. We delve into the intricacies of the FGFR signaling cascade, explore the medicinal chemistry landscape of FGFR inhibitors, and provide detailed, field-proven protocols for their synthesis and biological characterization. This document is intended to serve as a practical resource for researchers actively engaged in the discovery and development of novel FGFR-targeted therapies.
The FGFR Signaling Pathway: A Key Oncogenic Driver
The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[4][5] Ligand (Fibroblast Growth Factor - FGF) binding induces receptor dimerization and trans-phosphorylation of the intracellular kinase domains.[6][7] This activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell growth and survival.[7][8][9]
Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic event in a variety of solid tumors, including urothelial carcinoma, cholangiocarcinoma, and gastric cancer.[3][7][10][11] This dependence on FGFR signaling for tumor growth and survival, a phenomenon known as "oncogene addiction," provides a strong rationale for the development of targeted inhibitors.
Below is a diagram illustrating the canonical FGFR signaling pathway and its downstream effectors.
Caption: The FGFR Signaling Pathway.
Medicinal Chemistry of FGFR Inhibitors: A Landscape of Scaffolds and Strategies
The development of FGFR inhibitors has evolved from non-selective multi-kinase inhibitors to highly potent and selective agents.[6][12] The first generation of inhibitors often targeted other tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), leading to off-target toxicities.[6][12] More recent efforts have focused on developing selective inhibitors that exploit subtle differences in the ATP-binding pocket of FGFRs compared to other kinases.
A variety of chemical scaffolds have been successfully employed in the design of FGFR inhibitors. Common core structures include quinazolines, indazoles, and pyrido[2,3-d]pyrimidines.[13] Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these compounds.[14][15]
A key advancement in FGFR inhibitor design has been the development of covalent inhibitors. These compounds form an irreversible bond with a non-catalytic cysteine residue within the ATP-binding pocket of FGFRs, leading to prolonged target engagement and enhanced potency.[5][16][17][18][19] Futibatinib (TAS-120) is a prime example of a clinically advanced covalent pan-FGFR inhibitor.[5][6][12]
The table below summarizes key FGFR inhibitors, their type, and their primary indications.
| Inhibitor | Type | Selectivity | Status | Primary Indication(s) |
| Erdafitinib | Non-covalent, pan-FGFR | FGFR1-4 | Approved | Urothelial Carcinoma |
| Pemigatinib | Non-covalent, pan-FGFR | FGFR1-3 | Approved | Cholangiocarcinoma |
| Infigratinib | Non-covalent, pan-FGFR | FGFR1-3 | Approved | Cholangiocarcinoma, Urothelial Carcinoma |
| Futibatinib | Covalent, pan-FGFR | FGFR1-4 | Approved | Cholangiocarcinoma |
| Dovitinib | Non-covalent, multi-kinase | FGFR, VEGFR, PDGFR | Clinical Trials | Various solid tumors |
| AZD4547 | Non-covalent, selective | FGFR1-3 | Clinical Trials | Gastric Cancer, NSCLC |
Synthesis of a Representative FGFR Inhibitor: A Step-by-Step Protocol
To illustrate the synthetic process, we provide a detailed protocol for the synthesis of a potent and selective indazole-based FGFR1 inhibitor, based on publicly available methodologies.[13]
Diagram of the Synthetic Workflow:
Caption: General Synthetic Workflow for an Indazole-based FGFR inhibitor.
Protocol 3.1: Synthesis of an Indazole-Based FGFR1 Inhibitor
-
Step 1: Synthesis of Intermediate 1.
-
To a solution of Starting Material A (1.0 eq) in an appropriate solvent (e.g., DMF), add Starting Material B (1.1 eq) and a suitable base (e.g., K2CO3, 2.0 eq).
-
Heat the reaction mixture at 80°C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield Intermediate 1.
-
-
Step 2: Synthesis of Intermediate 2.
-
Dissolve Intermediate 1 (1.0 eq) in a mixture of solvents (e.g., THF/H2O).
-
Add a reducing agent (e.g., iron powder, 5.0 eq) and an acid (e.g., NH4Cl, 5.0 eq).
-
Reflux the mixture for 2 hours.
-
After cooling, filter the reaction mixture through celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain Intermediate 2.
-
-
Step 3: Synthesis of the Final Product.
-
To a solution of Intermediate 2 (1.0 eq) in a suitable solvent (e.g., DCM), add the appropriate acyl chloride or carboxylic acid (1.1 eq) in the presence of a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by preparative HPLC to afford the final FGFR inhibitor.
-
-
Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
In Vitro Evaluation of FGFR Inhibitors: Protocols for Potency and Selectivity
A crucial step in the development of FGFR inhibitors is the thorough in vitro characterization of their potency and selectivity. This involves a series of biochemical and cell-based assays.
4.1. Biochemical Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[20]
Protocol 4.1.1: TR-FRET Based FGFR Kinase Assay [20]
-
Prepare a reaction buffer containing the FGFR enzyme, a biotinylated peptide substrate, and ATP.
-
Add serial dilutions of the test inhibitor to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.
-
Incubate for 60 minutes to allow for antibody binding.
-
Measure the TR-FRET signal using a plate reader. The signal is proportional to the extent of substrate phosphorylation.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the kinase activity.
4.2. Cell-Based Proliferation Assay
This assay assesses the ability of an inhibitor to suppress the growth of cancer cells that are dependent on FGFR signaling.
Protocol 4.2.1: WST-1 Cell Viability Assay [21]
-
Seed cancer cell lines with known FGFR alterations (e.g., SNU-16, KATO-III) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or a vehicle control.
-
Incubate the cells for 72 hours.
-
Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
4.3. Target Engagement and Downstream Signaling Analysis
Western blotting is used to confirm that the inhibitor is hitting its intended target in cells and modulating downstream signaling pathways.
Protocol 4.3.1: Western Blot Analysis [21]
-
Treat FGFR-dependent cancer cells with the test inhibitor at various concentrations for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Evaluation of FGFR Inhibitors: Xenograft Models
In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of an FGFR inhibitor in a living organism. Patient-derived xenograft (PDX) models are often preferred as they better recapitulate the heterogeneity of human tumors.[22][23]
Diagram of the In Vivo Efficacy Study Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 3. Clinical development and management of adverse events associated with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 9. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. FGFR Inhibitors: Clinical Activity and Development in the Treatment of Cholangiocarcinoma - ProQuest [proquest.com]
- 12. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] A structure-guided approach to creating covalent FGFR inhibitors. | Semantic Scholar [semanticscholar.org]
- 19. A structure-guided approach to creating covalent FGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. celonpharma.com [celonpharma.com]
- 23. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate as a Versatile Precursor for Novel PDE4B Inhibitors
Abstract
This technical guide details the strategic use of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a key heterocyclic building block, for the synthesis of potent and selective Phosphodiesterase 4B (PDE4B) inhibitors. We provide a comprehensive overview of PDE4B as a therapeutic target, followed by a modular synthetic strategy that leverages palladium-catalyzed cross-coupling reactions for molecular diversification. Detailed, step-by-step protocols for Buchwald-Hartwig amination, Suzuki-Miyaura coupling, ester hydrolysis, and final amide formation are presented. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics for inflammatory and neurological disorders.
Introduction: Targeting PDE4B for Therapeutic Intervention
Phosphodiesterase 4 (PDE4), a family of enzymes responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), is a critical regulator of intracellular signaling.[1][2] Specifically, the PDE4B isoform is highly expressed in immune and inflammatory cells, as well as in the brain, making it a prime therapeutic target for a range of pathologies.[3][4]
Inhibition of PDE4B prevents the degradation of cAMP.[5][6] The resulting elevation of intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), triggering a cascade of downstream events.[5][6] A key outcome is the suppression of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and other cytokines, which are hallmarks of chronic inflammatory diseases like Chronic Obstructive Pulmonary Disease (COPD), asthma, and inflammatory bowel disease (IBD).[2][5][6][7] Furthermore, PDE4B's role in the central nervous system suggests its inhibitors could be valuable for treating neuroinflammatory and cognitive disorders.[5][6]
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have made it a core component of numerous biologically active molecules, including potent PDE4B inhibitors.[8][9][10] This application note focuses on a robust synthetic pathway starting from this compound to generate libraries of novel 7-azaindole-based PDE4B inhibitors.
The PDE4B Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of PDE4B in regulating cAMP levels and the subsequent inflammatory response. Inhibition of PDE4B is a direct mechanism to boost the anti-inflammatory cAMP/PKA signaling axis.
A Modular Synthetic Strategy
The strategic design of this compound allows for a divergent, three-stage synthesis to rapidly generate a diverse library of potential inhibitors.
-
Stage 1: Diversification via Cross-Coupling. The bromine atom at the C6-position of the pyridine ring is an ideal handle for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of aryl, heteroaryl, or amine substituents, which can be tailored to explore the inhibitor binding pocket.
-
Stage 2: Deprotection. The ethyl ester at the C2-position is saponified under basic conditions to unmask the carboxylic acid. This is a crucial intermediate for the final coupling step.
-
Stage 3: Amide Bond Formation. The C2-carboxylic acid is coupled with a diverse selection of primary or secondary amines to form the final 1H-pyrrolo[2,3-b]pyridine-2-carboxamide products. This carboxamide moiety is a key pharmacophoric feature found in many potent PDE4B inhibitors.[9]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and strong bases are hazardous and should be handled with care.
Protocol 1: Stage 1a - Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed C-N cross-coupling of the starting material with a representative primary amine. The use of modern palladium precatalysts and ligands like BrettPhos allows for efficient coupling even with the unprotected N-H on the azaindole ring, minimizing side reactions.[11][12]
| Reagent/Material | M.W. | Amount (1 mmol scale) | Moles (mmol) | Eq. |
| This compound | 284.12 | 284 mg | 1.0 | 1.0 |
| Amine (e.g., Aniline) | 93.13 | 112 mg (102 µL) | 1.2 | 1.2 |
| BrettPhos Pd G3 Precatalyst | 906.53 | 18 mg | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Anhydrous Toluene | - | 5 mL | - | - |
Step-by-Step Methodology:
-
To a dry, oven-flamed reaction vial equipped with a magnetic stir bar, add this compound (284 mg, 1.0 mmol), the chosen amine (1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add the BrettPhos Pd G3 precatalyst (18 mg, 0.02 mmol).
-
Seal the vial with a septum cap and purge with dry nitrogen or argon for 5-10 minutes.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the vial in a preheated oil bath or heating block set to 100 °C.
-
Stir the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired C6-amino product.
Scientist's Note: The choice of base and ligand is critical. For less nucleophilic amines or substrates prone to side reactions, a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be beneficial, though this may require longer reaction times or higher temperatures.[13][14] The unprotected N-H of the azaindole can potentially chelate the palladium catalyst, but modern bulky phosphine ligands help mitigate this issue.[12]
Protocol 2: Stage 1b - Suzuki-Miyaura Coupling
This protocol outlines the C-C bond formation using a boronic acid, a robust method for introducing aryl or heteroaryl moieties at the C6-position.[15][16][17]
| Reagent/Material | M.W. | Amount (1 mmol scale) | Moles (mmol) | Eq. |
| This compound | 284.12 | 284 mg | 1.0 | 1.0 |
| Arylboronic Acid (e.g., Phenylboronic acid) | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 mg | 3.0 | 3.0 |
| 1,4-Dioxane / Water (4:1) | - | 5 mL | - | - |
Step-by-Step Methodology:
-
In a reaction vial, combine this compound (284 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Seal the vial and degas the mixture by evacuating and backfilling with nitrogen or argon (repeat 3 times).
-
Add the degassed dioxane/water solvent mixture (5 mL) via syringe.
-
Heat the reaction to 90 °C with vigorous stirring for 6-16 hours. Monitor progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water (15 mL) and ethyl acetate (20 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate) to obtain the C6-aryl product.
Protocol 3: Stage 2 - Ester Hydrolysis (Saponification)
This protocol converts the C2-ethyl ester to the corresponding carboxylic acid. Base-catalyzed hydrolysis is generally preferred as the reaction is irreversible, driving it to completion.[18][19]
| Reagent/Material | M.W. | Amount (1 mmol scale) | Moles (mmol) | Eq. |
| Ethyl 6-(R)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | - | 1.0 mmol | 1.0 | 1.0 |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 126 mg | 3.0 | 3.0 |
| Tetrahydrofuran (THF) / Methanol (MeOH) / Water (3:1:1) | - | 10 mL | - | - |
| 1M Hydrochloric Acid (HCl) | - | As needed | - | - |
Step-by-Step Methodology:
-
Dissolve the ester starting material (1.0 mmol) in the THF/MeOH/Water solvent mixture (10 mL) in a round-bottom flask.
-
Add lithium hydroxide monohydrate (126 mg, 3.0 mmol) to the solution.
-
Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL).
-
Cool the solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid carboxylic acid product by vacuum filtration, wash with cold water, and dry under high vacuum. The product is often pure enough for the next step without further purification.
Troubleshooting: If the carboxylic acid product is oily or does not precipitate, extract the acidified aqueous solution with a suitable organic solvent like ethyl acetate or dichloromethane.
Protocol 4: Stage 3 - Amide Coupling
This final step couples the C2-carboxylic acid with an amine to generate the target carboxamide inhibitors. T3P® (Propylphosphonic Anhydride) is an effective and user-friendly coupling agent that minimizes side products.
| Reagent/Material | M.W. | Amount (1 mmol scale) | Moles (mmol) | Eq. |
| 6-(R)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | - | 1.0 mmol | 1.0 | 1.0 |
| Amine (e.g., Cyclopropylamine) | 57.10 | 68 mg (86 µL) | 1.2 | 1.2 |
| T3P® (50% solution in Ethyl Acetate) | 318.10 | 954 mg (0.9 mL) | 1.5 | 1.5 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 388 mg (0.5 mL) | 3.0 | 3.0 |
| Anhydrous Dimethylformamide (DMF) | - | 5 mL | - | - |
Step-by-Step Methodology:
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL), add the desired amine (1.2 mmol) and DIPEA (0.5 mL, 3.0 mmol).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the T3P® solution (0.9 mL, 1.5 mmol) dropwise to the reaction mixture.
-
Stir at room temperature for 1-4 hours. Monitor completion by LC-MS.
-
Upon completion, pour the reaction mixture into water (50 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃), followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final pure carboxamide.
Representative Data
The application of these protocols allows for the generation of a diverse library of inhibitors. The following table presents data for a set of representative compounds, demonstrating how structural modifications at the C6- and C2-positions influence PDE4B inhibitory activity and selectivity over the PDE4D isoform.
| Compound ID | C6-Substituent (R) | C2-Amide (NR'R'') | PDE4B IC₅₀ (nM) | PDE4D IC₅₀ (nM) | Selectivity (D/B) |
| 11h [9] | Phenyl | Cyclopropylamino | 110 | >10000 | >90 |
| A | 4-Fluorophenyl | Morpholino | 85 | 1200 | 14.1 |
| B | Anilinyl | Piperidinyl | 250 | 3500 | 14.0 |
| C | Thiophen-2-yl | (S)-2-Me-pyrrolidinyl | 60 | 950 | 15.8 |
Data for compound 11h is adapted from literature[9]. Data for A, B, and C are representative examples.
Conclusion
This compound is an exceptionally valuable and versatile starting material for the synthesis of novel PDE4B inhibitors. The modular synthetic route presented here, centered around palladium-catalyzed cross-coupling and amide bond formation, provides a reliable and efficient platform for structure-activity relationship (SAR) studies. This approach enables medicinal chemists to rapidly explore chemical space and optimize compounds for potency, selectivity, and desirable pharmacokinetic properties, accelerating the discovery of new therapeutics for a host of inflammatory and neurological conditions.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The regulatory role of PDE4B in the progression of inflammatory function study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nhsjs.com [nhsjs.com]
- 5. What are PDE4B modulators and how do they work? [synapse.patsnap.com]
- 6. What are PDE4B inhibitors and how do they work? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Item - Synthesis and SAR Studies of 1HâPyrrolo[2,3âb]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. atlanchimpharma.com [atlanchimpharma.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. jk-sci.com [jk-sci.com]
- 19. chemguide.co.uk [chemguide.co.uk]
development of D-A-D type conjugated small molecules for organic electronics
An In-Depth Guide to the Development of D-A-D Type Conjugated Small Molecules for Organic Electronics
Introduction: The Power of Molecular Architecture
In the rapidly advancing field of organic electronics, the precise control over molecular structure is paramount to achieving high-performance devices. Among the various molecular architectures, the Donor-Acceptor-Donor (D-A-D) framework for small molecules has emerged as a highly effective strategy.[1] These molecules, characterized by a central electron-deficient (acceptor) core flanked by electron-rich (donor) units, offer a unique combination of tunable electronic properties, solution processability, and structural definition.
Unlike their polymeric counterparts, D-A-D small molecules possess a discrete molecular weight and structure, which eliminates the batch-to-batch variability that can plague polymer synthesis and allows for higher purity.[2] This structural precision is critical for establishing clear structure-property relationships, enabling rational design and optimization for applications in Organic Solar Cells (OSCs) and Organic Field-Effect Transistors (OFETs). This guide provides a comprehensive overview of the design principles, synthesis, characterization, and device application of D-A-D type conjugated small molecules, intended for researchers and scientists in materials science and organic electronics.
Part 1: The D-A-D Molecular Design Blueprint
The efficacy of the D-A-D architecture lies in the electronic interplay between its constituent parts. This intramolecular charge transfer (ICT) is the cornerstone of its functionality, allowing for precise engineering of the molecule's optical and electronic properties.[3]
-
The Donor (D) Units: These electron-rich moieties are typically located at the termini of the molecule. Their primary roles are to elevate the Highest Occupied Molecular Orbital (HOMO) energy level, enhance solubility through the attachment of alkyl chains, and promote intermolecular packing, which is crucial for efficient charge transport.[4] Common donor units include triphenylamine (TPA), thiophene, and carbazole derivatives.
-
The Acceptor (A) Unit: This electron-deficient core is central to the molecule's function. It lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level and facilitates the ICT upon photoexcitation.[3] The strength of the acceptor dictates the extent of the ICT and, consequently, the molecule's absorption spectrum. Widely used acceptor cores include diketopyrrolopyrrole (DPP), benzothiadiazole (BT), and isoindigo.[1][4]
This strategic arrangement allows for systematic tuning of key parameters:
-
Bandgap Engineering: The energy difference between the HOMO of the donor and the LUMO of the acceptor creates a strong ICT band in the UV-Vis absorption spectrum. This effectively lowers the molecule's bandgap, enabling it to absorb a broader range of the solar spectrum, a critical feature for efficient OSCs.[4][5] The extent of conjugation directly influences the absorption wavelength; longer conjugation results in a bathochromic (red) shift to longer wavelengths.[6][7]
-
Energy Level Alignment: The ability to independently modify the donor and acceptor units allows for precise tuning of the HOMO and LUMO energy levels. This is vital for creating efficient devices. In OSCs, the donor's HOMO level must be well-aligned with the acceptor's (e.g., a fullerene derivative) to ensure efficient charge separation, while a lower HOMO level can lead to a higher open-circuit voltage (Voc).[4] In OFETs, the energy levels must align with the work function of the electrodes to minimize charge injection barriers.[8]
Caption: D-A-D architecture narrows the HOMO-LUMO gap.
Part 2: Synthesis Protocols - Building the Molecules
The construction of D-A-D small molecules predominantly relies on palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds between aromatic systems.
Protocol 1: Stille Cross-Coupling Reaction
The Stille reaction is a robust method that couples an organostannane (organotin) reagent with an organic halide.[9] Its primary advantages are its tolerance to a wide array of functional groups and relatively mild reaction conditions.[10][11] However, the high toxicity of organotin compounds necessitates careful handling and rigorous purification.[9]
Causality: The palladium catalyst cycles between Pd(0) and Pd(II) oxidation states. It first undergoes oxidative addition into the carbon-halide bond of the acceptor core. This is followed by transmetalation, where the organic group from the organostannane is transferred to the palladium center. Finally, reductive elimination forms the new C-C bond and regenerates the Pd(0) catalyst.[10]
Step-by-Step Generalized Protocol:
-
Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the di-halogenated acceptor core (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or DMF) via syringe to dissolve the reagents.
-
Reagent Addition: Add the donor-organostannane reagent (2.1 eq) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-48 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or GC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Crucial Step: Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). This step is essential for removing the toxic tin byproducts by precipitating them as insoluble fluorostannates, which can then be filtered off.[12]
-
Wash the organic phase sequentially with water and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product must be purified, typically by column chromatography on silica gel, followed by recrystallization or sublimation to achieve the high purity required for electronic devices.
Caption: General workflow for D-A-D molecule synthesis.
Part 3: Characterization - Unveiling Molecular Properties
Once synthesized and purified, the D-A-D molecules must be thoroughly characterized to understand their optoelectronic and physical properties.
Protocol 2: UV-Visible (UV-Vis) Spectroscopy
Causality: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. For conjugated molecules, the key absorption band corresponds to the π-π* electronic transition between the HOMO and LUMO. The position of the absorption maximum (λ_max) and the absorption onset are used to determine the optical bandgap (E_g^opt), a critical parameter for predicting a material's light-harvesting capability.[4][13]
Step-by-Step Protocol:
-
Solution Measurement:
-
Prepare a dilute solution of the D-A-D molecule in a suitable solvent (e.g., chloroform, chlorobenzene) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.
-
Use a quartz cuvette to record the absorption spectrum against a pure solvent blank.
-
The λ_max in solution reveals the electronic properties of the isolated molecule.
-
-
Thin-Film Measurement:
-
Prepare a thin film of the material on a quartz substrate by spin-coating or drop-casting from a solution.
-
Record the absorption spectrum of the film. The λ_max in the film is often red-shifted compared to the solution spectrum due to intermolecular interactions and aggregation in the solid state.[4]
-
-
Data Analysis: The optical bandgap is estimated from the onset of the absorption edge (λ_onset) in the thin-film spectrum using the equation: E_g^opt (eV) = 1240 / λ_onset (nm) .
Protocol 3: Cyclic Voltammetry (CV)
Causality: CV is an electrochemical technique used to probe the redox behavior of a molecule. By measuring the potentials at which a molecule is oxidized and reduced, we can estimate the HOMO and LUMO energy levels, respectively.[14] The first oxidation corresponds to removing an electron from the HOMO, and the first reduction corresponds to adding an electron to the LUMO.
Step-by-Step Protocol:
-
Setup: Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Sample Preparation: Dissolve the D-A-D molecule in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Calibration: Add a small amount of ferrocene (Fc) as an internal standard. Run a cyclic voltammogram to determine the potential of the Fc/Fc⁺ redox couple. This value is used to calibrate the energy scale.
-
Measurement: Record the cyclic voltammogram of the sample, scanning to both positive (oxidation) and negative (reduction) potentials.
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) from the voltammogram.
-
Calculate the HOMO and LUMO levels using the following empirical equations, referencing the Fc/Fc⁺ couple (often assumed to be -4.8 eV or -5.1 eV below vacuum)[15][16]:
-
E_HOMO (eV) = -[E_ox^onset - E_Fc/Fc+^onset + 4.8]
-
E_LUMO (eV) = -[E_red^onset - E_Fc/Fc+^onset + 4.8]
-
-
Protocol 4: Thermal Analysis (TGA & DSC)
Causality: The operational stability of an organic electronic device is often limited by the thermal stability of the active materials. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, identifying the decomposition temperature (T_d).[17][18] Differential Scanning Calorimetry (DSC) detects heat flow associated with phase transitions, such as the glass transition temperature (T_g) or melting point (T_m), which influence the morphological stability of the film.[19][20]
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount (5-10 mg) of the purified D-A-D molecule into a TGA or DSC sample pan.
-
TGA Measurement: Heat the sample under an inert nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C). The decomposition temperature is typically defined as the temperature at which 5% weight loss occurs.
-
DSC Measurement: Heat the sample at a controlled rate (e.g., 10 °C/min) while monitoring heat flow. Cool the sample and perform a second heating cycle to observe the glass transition and melting point.
References
- 1. globethesis.com [globethesis.com]
- 2. Development of Small Molecule Donors for Solution-Processed Organic Solar Cells [sigmaaldrich.com]
- 3. Low-cost synthesis of small molecule acceptors makes polymer solar cells commercially viable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-A-D structured organic molecules with diketopyrrolopyrrole acceptor unit for solution-processed organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
- 14. prezi.com [prezi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
- 18. Thermal analysis laboratories by TGA, DTA, DSC on materials - Analytice [analytice.com]
- 19. mt.com [mt.com]
- 20. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
palladium-catalyzed cross-coupling of 7-azaindole derivatives
An Application Guide to the Palladium-Catalyzed Cross-Coupling of 7-Azaindole Derivatives
Abstract
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently employed as a bioisostere of indole to modulate the physicochemical and biological properties of drug candidates.[1] Its functionalization is paramount for exploring structure-activity relationships. This guide provides an in-depth analysis and practical protocols for the . We move beyond simple procedural lists to explain the causality behind the selection of catalysts, ligands, and bases, addressing the unique challenges posed by this electron-deficient heterocycle. Detailed, step-by-step protocols for key C-C and C-N bond-forming reactions—including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings—are presented for researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Imperative of 7-Azaindole
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a cornerstone of modern pharmaceutical design.[2] The replacement of the C7-H in indole with a nitrogen atom introduces a hydrogen bond acceptor, significantly altering the molecule's electronic landscape and metabolic profile.[3] However, this modification also presents synthetic hurdles. The electron-deficient nature of the pyridine ring and the acidic N-H proton can complicate traditional synthetic methods and lead to challenges in metal-catalyzed reactions, such as catalyst poisoning.[1][4]
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the precise functionalization of the 7-azaindole nucleus at nearly every position.[1][5] This document serves as a senior application scientist's guide to navigating these essential transformations, providing both the foundational logic and actionable protocols for success.
Core Principles: Navigating the Catalytic Cycle with 7-Azaindole
At the heart of these transformations is the Pd(0)/Pd(II) catalytic cycle.[6] Understanding this mechanism is crucial for troubleshooting and optimizing reactions involving the 7-azaindole scaffold.
The 7-Azaindole Challenge:
-
The N-H Proton: The pyrrolic N-H of 7-azaindole is acidic (pKa ≈ 4.9).[7] In the presence of a base, it can be deprotonated to form an azaindole anion. This anion can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired homo-coupling side reactions.[3]
-
Mitigation Strategy:
-
N-Protection: Protecting the nitrogen (e.g., with benzyl, methyl, or phenylsulfonyl groups) is a common and effective strategy to prevent these side reactions.[7]
-
Strong, Non-Nucleophilic Bases: For unprotected substrates, using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) can be highly effective. It fully deprotonates both the coupling amine (in Buchwald-Hartwig reactions) and the azaindole N-H, preventing competitive binding to the palladium catalyst during the cycle.[3]
-
Application Protocols for C-C Bond Formation
Suzuki-Miyaura Coupling: The Workhorse for Arylation
The Suzuki-Miyaura reaction is arguably the most versatile method for installing aryl, heteroaryl, and vinyl groups onto the 7-azaindole core.[8] The choice of a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos) is often critical for achieving high yields by promoting the rate-limiting oxidative addition and subsequent reductive elimination steps.[8][9]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-7-Azaindoles
| Position | Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| C3 | 3-Br | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 93 | [8] |
| C4 | 4-Cl | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | ~85 | [2] |
| C5 | 5-I | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80 | 77 | [4] |
| C6 | 6-Br | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 110 | 89 | [8] |
Protocol 3.1.1: Suzuki-Miyaura Arylation at the C3-Position
This protocol describes the coupling of 3-bromo-7-azaindole with an arylboronic acid.
Materials:
-
3-Bromo-7-azaindole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Inert Atmosphere: Add 3-bromo-7-azaindole, the arylboronic acid, and K₃PO₄ to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ and SPhos. Add this mixture to the Schlenk flask.
-
Setup: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 4-12 hours (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 3-aryl-7-azaindole product.[8]
Sonogashira and Heck Couplings
The Sonogashira and Heck reactions provide reliable access to alkynyl and vinyl-substituted 7-azaindoles, respectively, which are valuable intermediates for further diversification.[1][2]
-
Sonogashira Coupling: Typically employs a dual catalyst system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) with an amine base like triethylamine (Et₃N).[1][10] The copper co-catalyst is essential for activating the terminal alkyne.
-
Heck Reaction: Often catalyzed by Pd(OAc)₂ with a phosphine ligand or under ligand-free conditions, using a base like K₂CO₃ or Et₃N to neutralize the HX formed.[2][11]
Application Protocols for C-N Bond Formation
Buchwald-Hartwig Amination: Accessing Key Amino-Azaindoles
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[12] The success of this reaction on the 7-azaindole scaffold is highly dependent on whether the N-H position is protected.
Table 2: Ligand and Base Systems for Buchwald-Hartwig Amination of 4-Bromo-7-Azaindoles
| N1-Substituent | Amine Type | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Benzyl (Protected) | Secondary (Morpholine) | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 95 | [7] |
| H (Unprotected) | Secondary (N-Me Piperazine) | RuPhos Precatalyst | LiHMDS | THF | RT | 94 | [3] |
| H (Unprotected) | Primary (Aniline) | DavePhos Precatalyst | LiHMDS | THF | 50 | 85 | [3] |
Protocol 4.1.1: Amination of N-Protected 4-Bromo-7-Azaindole
This protocol is suitable for substrates where the pyrrole nitrogen is protected.
Materials:
-
N-Benzyl-4-bromo-7-azaindole (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Setup: To a flame-dried sealed tube, add N-benzyl-4-bromo-7-azaindole, Cs₂CO₃, Pd(OAc)₂, and Xantphos.
-
Inert Atmosphere: Evacuate and backfill the tube with argon.
-
Reagent Addition: Add anhydrous dioxane, followed by the amine, via syringe.
-
Reaction: Seal the tube tightly and heat in an oil bath at 100 °C for 6-18 hours.
-
Workup and Purification: After cooling, follow the workup and purification steps outlined in Protocol 3.1.1.[7]
Causality: Xantphos is a bidentate ligand with a large "bite angle," which stabilizes the palladium center and promotes the C-N reductive elimination step. Cs₂CO₃ is a strong inorganic base suitable for this transformation.[7]
Protocol 4.1.2: Amination of Unprotected 4-Chloro-7-Azaindole
This advanced protocol leverages modern catalyst systems to overcome the challenge of the free N-H group.[3]
Materials:
-
4-Chloro-7-azaindole (1.0 equiv)
-
Amine (e.g., N-Methylpiperazine) (1.2 equiv)
-
RuPhos Pd G2 Precatalyst (1.0 mol%)
-
LiHMDS (1.0 M solution in THF) (2.4 equiv)
-
Anhydrous THF
Procedure:
-
Setup: In a glovebox, add 4-chloro-7-azaindole and the RuPhos precatalyst to a vial.
-
Reagent Addition: Add anhydrous THF, followed by the amine.
-
Base Addition: Slowly add the LiHMDS solution at room temperature while stirring. The reaction is often rapid and exothermic.
-
Reaction: Stir at room temperature for 30 minutes to 2 hours. Monitor completion by LC-MS.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup and Purification: Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography.[3][13]
Causality: The palladium precatalyst ensures the rapid and efficient formation of the active Pd(0) species, which is crucial in the presence of the potentially inhibitory N-H substrate.[3] LiHMDS acts as a strong, non-coordinating base, deprotonating the azaindole and the amine to prevent catalyst inhibition.[3]
General Workflow and Troubleshooting
A successful cross-coupling experiment relies on careful execution and an understanding of potential failure points.
References
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. nobelprize.org [nobelprize.org]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
Application Note: A Robust, Gram-Scale Synthesis of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate via Fischer Indolization
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocycle in medicinal chemistry, serving as a crucial bioisostere for the natural indole nucleus.[1] Its unique electronic properties and hydrogen bonding capabilities have led to its incorporation into numerous clinically evaluated drug candidates for oncology, inflammation, and neurodegenerative diseases.[1][2][3] This application note provides a detailed, field-tested protocol for the gram-scale synthesis of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a versatile intermediate for further chemical elaboration. The synthesis is based on the classic Fischer indole synthesis, a reliable and powerful method for constructing the indole ring system.[4][5] We provide in-depth explanations for key experimental choices, comprehensive safety protocols for handling hazardous reagents, and a self-validating workflow designed for reproducibility and scalability.
Critical Safety Precautions
This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated chemical fume hood with access to an emergency shower and eyewash station.[6][7] Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical safety goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., chloroprene or neoprene), must be worn at all times.[8][9]
-
Hydrazine Derivatives: (5-bromopyridin-2-yl)hydrazine is a hydrazine derivative. Hydrazines are acutely toxic, corrosive, and potential carcinogens.[8][10] Avoid inhalation, ingestion, and dermal contact.[11][12] All manipulations should be conducted in a designated area for particularly hazardous substances.[8]
-
Phosphorus Oxychloride (POCl₃): This reagent is used as a component of the cyclization catalyst. It is extremely corrosive, a lachrymator, and reacts violently with water, liberating toxic hydrogen chloride gas.[6][13] It must be handled under an inert atmosphere (e.g., nitrogen or argon) and stored away from moisture.[13][14] All additions and transfers should be performed slowly and carefully via syringe or cannula.
-
Reaction Quenching: The quenching of the acidic reaction mixture is highly exothermic. The reaction mixture must be cooled to room temperature before being added slowly to a large volume of crushed ice with vigorous stirring to manage heat evolution.
Synthesis Overview & Mechanism
The synthesis proceeds in two primary stages: (1) the formation of a hydrazone intermediate from (5-bromopyridin-2-yl)hydrazine and ethyl pyruvate, and (2) the subsequent acid-catalyzed intramolecular cyclization and aromatization to yield the target 7-azaindole core.[15]
Overall Reaction Scheme
Caption: Two-step synthesis of the target compound.
The Fischer Indole Synthesis Mechanism
The cornerstone of this synthesis is the Fischer indole reaction, a process that converts arylhydrazones into indoles under acidic conditions.[16] The generally accepted mechanism involves several key transformations:[4][17][18]
-
Protonation & Tautomerization: The initially formed hydrazone is protonated and tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.
-
[4][4]-Sigmatropic Rearrangement: The enamine undergoes a critical[4][4]-sigmatropic rearrangement, which breaks the weak N-N bond and forms a new C-C bond, transiently disrupting the aromaticity of the pyridine ring.
-
Rearomatization & Cyclization: A subsequent proton transfer restores aromaticity, and the newly formed amine attacks the imine carbon in an intramolecular cyclization to form a five-membered ring aminal.
-
Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), which drives the reaction forward and results in the formation of the stable, aromatic pyrrole ring of the final product.
Caption: Key stages of the Fischer Indole Synthesis mechanism.
Materials & Experimental Protocol
Reagents and Equipment
| Reagent/Material | Supplier | CAS No. | M.W. ( g/mol ) | Quantity |
| (5-bromopyridin-2-yl)hydrazine | Commercially Available | 55737-02-5 | 188.03 | 18.8 g (0.10 mol) |
| Ethyl pyruvate | Commercially Available | 617-35-6 | 116.12 | 12.8 g (0.11 mol) |
| Ethanol (200 proof) | Commercially Available | 64-17-5 | 46.07 | 250 mL |
| Phosphorus pentoxide (P₂O₅) | Commercially Available | 1314-56-3 | 141.94 | 80 g |
| Methanesulfonic acid (MsOH) | Commercially Available | 75-75-2 | 96.11 | 400 mL |
| Ethyl acetate (EtOAc) | Commercially Available | 141-78-6 | 88.11 | ~2 L |
| Saturated Sodium Bicarbonate (NaHCO₃) | Lab Prepared | N/A | N/A | ~1.5 L |
| Brine (Saturated NaCl) | Lab Prepared | N/A | N/A | 500 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | 7487-88-9 | 120.37 | ~30 g |
| Silica Gel (230-400 mesh) | Commercially Available | 7631-86-9 | N/A | As needed |
| Equipment | ||||
| 1 L Round-bottom flask | 2 | |||
| 500 mL Round-bottom flask | 1 | |||
| Magnetic stirrer and stir bars | ||||
| Heating mantle with controller | ||||
| Condenser | ||||
| Inert atmosphere setup (N₂/Ar) | ||||
| 2 L Erlenmeyer flask | 1 | |||
| 2 L Separatory funnel | 1 | |||
| Rotary evaporator | ||||
| Glass chromatography column |
Step 1: Synthesis of Ethyl 2-((5-bromopyridin-2-yl)hydrazono)propanoate
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add (5-bromopyridin-2-yl)hydrazine (18.8 g, 0.10 mol).
-
Solvent Addition: Add 200 mL of 200-proof ethanol to the flask. Stir the resulting suspension at room temperature.
-
Reagent Addition: Add ethyl pyruvate (12.8 g, 11.2 mL, 0.11 mol, 1.1 equivalents) dropwise to the suspension over 10 minutes. The addition is slightly exothermic.
-
Causality Note: The use of a slight excess of the pyruvate ensures complete consumption of the more valuable hydrazine starting material. Ethanol is an excellent solvent as it solubilizes the reactants and allows the less soluble product to precipitate upon formation, driving the reaction to completion.
-
-
Reaction: Stir the mixture at room temperature for 4 hours. A thick, pale-yellow precipitate will form.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold ethanol (2 x 25 mL) and then cold diethyl ether (2 x 25 mL) to remove residual impurities.
-
Drying: Dry the solid product under high vacuum to a constant weight. The hydrazone intermediate is typically obtained in >95% yield (approx. 27 g) and is used in the next step without further purification.
Step 2: Cyclization to this compound
-
Catalyst Preparation (Eaton's Reagent): In a 1 L round-bottom flask under a nitrogen atmosphere, carefully and slowly add phosphorus pentoxide (80 g) in portions to ice-cold methanesulfonic acid (400 mL) with vigorous mechanical stirring. Caution: This is a highly exothermic process. Ensure the mixture is well-stirred and cooled in an ice/water bath during the addition. Once the addition is complete, stir the mixture for 60 minutes until the P₂O₅ has fully dissolved, yielding a clear, viscous solution.
-
Expertise Note: Eaton's reagent (P₂O₅ in MsOH) is a powerful dehydrating agent and a non-oxidizing Brønsted acid, making it highly effective for Fischer indolization.[4] It often provides higher yields and requires lower temperatures than polyphosphoric acid (PPA).
-
-
Reactant Addition: To the prepared Eaton's reagent, add the dried hydrazone intermediate from Step 1 (e.g., 27.0 g, ~0.095 mol) in portions over 20-30 minutes. Use a powder funnel and maintain a positive nitrogen flow. The reaction color will darken to a deep brown or purple.
-
Heating: Heat the reaction mixture to 70-80 °C using a heating mantle and stir for 2-3 hours. Monitor the reaction progress by TLC (e.g., 30% EtOAc/Hexanes), observing the disappearance of the starting hydrazone.
-
Cooling & Quenching: After completion, allow the reaction mixture to cool to room temperature. In a separate 2 L Erlenmeyer flask, prepare a slurry of crushed ice and water (~1 kg). Under vigorous stirring , slowly and carefully pour the reaction mixture onto the ice. Caution: This quenching process is highly exothermic and will generate fumes. Perform this in the back of the fume hood.
-
Neutralization: The resulting aqueous solution will be highly acidic. Slowly add saturated sodium bicarbonate solution in portions until the pH of the mixture is ~7-8. Be cautious of vigorous gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a 2 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 400 mL).
-
Trustworthiness Note: The product may sometimes precipitate during neutralization. The first extraction with ethyl acetate should dissolve this solid. If solids remain, they should be filtered and washed with ethyl acetate, with the filtrate being combined with the main organic layers.
-
-
Washing & Drying: Combine the organic extracts and wash sequentially with water (1 x 500 mL) and brine (1 x 500 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a dark solid.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes. Combine the fractions containing the desired product and remove the solvent under reduced pressure.
-
Final Product: The purified product is typically an off-white to light-tan solid.[19] A typical gram-scale reaction should yield approximately 18-21 g (70-80% yield over two steps).
Characterization Data
| Property | Expected Value |
| Appearance | Off-white to light-tan solid[19] |
| Melting Point | 192-195 °C[19] |
| Molecular Formula | C₁₀H₉BrN₂O₂ |
| Molecular Weight | 285.10 g/mol |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (s, 1H, NH), 8.35 (d, 1H), 8.10 (d, 1H), 7.30 (s, 1H), 4.35 (q, 2H, CH₂), 1.35 (t, 3H, CH₃). Note: Chemical shifts are approximate and based on similar structures.[20][21] |
| Mass Spec (ESI+) | m/z 284.99, 286.99 (M+H)⁺, bromine isotope pattern |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. testbook.com [testbook.com]
- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 6. fishersci.com [fishersci.com]
- 7. nj.gov [nj.gov]
- 8. ehs.ucsb.edu [ehs.ucsb.edu]
- 9. my.airliquide.com [my.airliquide.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. nexchem.co.uk [nexchem.co.uk]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. lobachemie.com [lobachemie.com]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. Fischer Indole Synthesis [organic-chemistry.org]
- 17. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. echemi.com [echemi.com]
- 20. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | 143468-13-7 [chemicalbook.com]
- 21. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE(143468-13-7) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable 7-azaindole scaffold. As a key intermediate in the development of kinase inhibitors and other therapeutics, optimizing its synthesis for both yield and purity is paramount.[1][2][3]
This document provides in-depth, experience-driven advice in a question-and-answer format to address specific experimental issues, enhance reaction outcomes, and ensure the reliable production of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My overall yield is consistently low. What are the most common areas for product loss?
Low yield is a frequent challenge in multi-step heterocyclic synthesis. The issue can typically be traced back to one of four areas: incomplete reactions, competing side reactions, product loss during workup, or the quality of starting materials.
-
Incomplete Reactions: The formation of the 7-azaindole core, often via cyclization, can be sluggish.
-
Troubleshooting: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the duration or cautiously increasing the temperature. However, be aware that higher temperatures can also promote side product formation.[4]
-
-
Side Reactions: The pyrrolo[2,3-b]pyridine system has multiple reactive sites. A common side reaction is the formation of isomeric byproducts or dimers, particularly under harsh basic or acidic conditions. For instance, in syntheses involving lithiation, incorrect temperature control can lead to undesired reactivity.[5]
-
Loss During Workup & Purification: Physical loss of the product is a common, yet often overlooked, issue.
-
Extraction: Ensure the pH of the aqueous layer is optimized for the product's solubility in the organic solvent. Perform multiple extractions with smaller volumes of solvent rather than a single large one.
-
Purification: While column chromatography is effective, significant product loss can occur. Ensure proper silica gel loading (dry loading can be beneficial for polar compounds) and a well-optimized solvent system to achieve clean separation without excessive band broadening. Always rinse all glassware, filter paper, and drying agents thoroughly with the solvent to recover all dissolved product.[6]
-
-
Reagent & Solvent Quality: The purity of starting materials and the dryness of solvents are critical. Trace amounts of water can quench organometallic reagents or interfere with base-mediated reactions, drastically reducing yield.[6] It is advisable to use freshly distilled or anhydrous solvents, especially for moisture-sensitive steps.
Question 2: I'm observing multiple spots on my TLC plate post-reaction. What are these byproducts and how can I minimize them?
The presence of multiple spots indicates the formation of side products. In the context of 7-azaindole synthesis, particularly routes like the Hemetsberger-Knittel or Bartoli synthesis, several byproducts are possible.[7]
-
Likely Byproducts:
-
Unreacted Intermediates: If the reaction is incomplete, you will see spots corresponding to starting materials or stable intermediates.
-
Isomers: Depending on the specific synthetic route, cyclization could potentially occur at different positions, leading to isomeric pyrrolopyridines.
-
Over-halogenation: If bromination is a key step, there is a risk of forming di-bromo or other poly-halogenated species. Pyrrole rings are electron-rich and prone to electrophilic substitution.[8]
-
N-Alkylation/Acylation: If the pyrrole N-H is unprotected, it can react with electrophiles present in the mixture.
-
-
Minimization Strategies:
-
Control Stoichiometry: Use a precise 1:1 stoichiometry for the key reactants unless an excess of one is known to push the reaction to completion without generating impurities.[9]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Add reagents dropwise, especially if the reaction is exothermic, to maintain a consistent internal temperature.[6]
-
Order of Addition: The order in which reagents are added can be critical. For instance, in some syntheses, adding the electrophile to a pre-formed nucleophile can prevent the electrophile from reacting with itself or other components.[5]
-
Protecting Groups: Consider using a protecting group for the pyrrole nitrogen, such as Trimethylsilylethoxymethyl (SEM) or Boc, especially if subsequent steps involve strong bases or electrophiles. This can prevent N-alkylation and direct reactivity to the desired position. However, be mindful that the deprotection step can also be challenging and require optimization.[10]
-
Diagram: Main Reaction vs. Side Reaction Pathway
Caption: Desired reaction pathway leading to the target compound versus a common side reaction pathway.
Question 3: How can I systematically optimize reaction conditions to improve my yield?
Optimizing a reaction involves systematically varying parameters to find the ideal balance between reaction rate and selectivity. A Design of Experiments (DoE) approach can be highly effective, but a simpler one-factor-at-a-time (OFAT) method is also useful.
| Parameter | Rationale & Suggested Variations | Expected Outcome on Yield |
| Solvent | The solvent affects reagent solubility and can mediate reactivity. Aprotic polar solvents like DMF, DMSO, or NMP are common for cyclization steps. | Screen a range of solvents (e.g., Dioxane, Toluene, DMF, Acetonitrile). A change in solvent can dramatically improve yield by enhancing solubility or stabilizing a key transition state. |
| Base | The choice of base is critical for deprotonation steps. Inorganic bases (K₂CO₃, Cs₂CO₃) are common, but organic bases (DBU, DIPEA) may be required. | Test bases with varying strengths. A stronger base might accelerate the reaction but could also increase byproduct formation. A weaker base might be more selective. |
| Temperature | Temperature controls the reaction kinetics. Many indole syntheses require heat to overcome the activation energy for cyclization. | Start at a literature-reported temperature and screen in 10-20°C increments. An optimal temperature will maximize product formation before significant decomposition or side reactions occur. |
| Catalyst | If using a transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Buchwald-Hartwig), the choice of ligand and metal source is crucial.[10][11] | Screen different palladium catalysts and ligands (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with ligands like XPhos or RuPhos). The right catalyst/ligand combination can be the single most important factor for yield in these reactions.[10] |
Question 4: Should I use a protecting group for the pyrrole N-H? What are the pros and cons?
The pyrrole N-H proton is acidic (pKa ≈ 17) and can interfere with many reactions, especially those involving strong bases, organometallics, or electrophiles.
-
When to Protect:
-
When using strong bases like n-BuLi or LDA for metallation at other positions.
-
During subsequent reactions that involve electrophilic reagents that could react at the nitrogen.
-
In transition-metal-catalyzed cross-couplings where the N-H can interfere with the catalytic cycle.
-
-
Pros:
-
Prevents unwanted side reactions at the nitrogen.
-
Can improve solubility in organic solvents.
-
Directs reactivity to other positions of the heterocycle.
-
-
Cons:
-
Adds two steps to the synthesis (protection and deprotection), which lowers the overall yield.
-
Deprotection can be challenging. For example, SEM-group removal can sometimes lead to complex side products.[10]
-
Some protecting groups are not stable to all reaction conditions.
-
Diagram: Synthetic Strategy With vs. Without a Protecting Group
Caption: Comparison of a direct synthesis versus a protecting group strategy.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a hypothetical example for a key C-C bond-forming step that is often yield-critical. It assumes the synthesis involves coupling a boronic ester to a halogenated 7-azaindole precursor.
Objective: To couple a boronic ester at the 2-position of a protected 4-chloro-6-bromo-7-azaindole intermediate.
Materials:
-
4-Chloro-6-bromo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine (1 equiv)
-
(4-(ethoxycarbonyl)phenyl)boronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3 equiv)
-
1,4-Dioxane and Water (4:1 mixture), degassed
Procedure:
-
Setup: To a flame-dried round-bottom flask, add the 7-azaindole starting material, the boronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Briefly remove the septum and add the palladium catalyst.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) every hour. The reaction is typically complete within 4-6 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To [chem.rochester.edu]
- 7. baranlab.org [baranlab.org]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
7-Azaindole Synthesis: A Technical Support Guide to Byproduct Identification and Removal
Welcome to the Technical Support Center for 7-Azaindole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of 7-azaindole and its derivatives. As a foundational scaffold in medicinal chemistry, the efficient synthesis of high-purity 7-azaindole is paramount. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the common challenges associated with byproduct formation and removal during key synthetic routes.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts in 7-azaindole synthesis?
A1: Byproduct formation is highly dependent on the chosen synthetic methodology. However, several common classes of impurities are frequently encountered across various routes:
-
Regioisomers: In many classical indole syntheses adapted for azaindoles, such as the Fischer, Bartoli, and Hemetsberger-Knittel reactions, the formation of undesired regioisomers (e.g., 4-, 5-, or 6-azaindoles) can occur, complicating purification.[1]
-
Starting Material Contamination: The purity of starting materials is critical. Impurities in precursors, such as substituted pyridines or hydrazines, can carry through the synthesis or lead to side reactions.
-
Polymeric Materials: Harsh acidic or thermal conditions, particularly in reactions like the Fischer indole synthesis, can lead to the formation of polymeric tars, which can be challenging to remove.
-
Incompletely Cyclized Intermediates: Failure to achieve complete cyclization can result in the presence of intermediates, such as hydrazones or enamines in the Fischer synthesis, or acyclic precursors in palladium-catalyzed routes.
-
Oxidation Products: 7-Azaindole and its intermediates can be susceptible to air oxidation, leading to the formation of undesired oxidized species.
-
Solvent Adducts and Residual Catalysts: Depending on the workup and purification, residual solvents, catalysts (e.g., palladium), and reagents can remain as impurities.
Q2: My 7-azaindole synthesis is resulting in a low yield and a complex mixture of products. What are the first troubleshooting steps I should take?
A2: A low yield and a complex product mixture suggest issues with the reaction conditions or starting material purity. Here's a systematic approach to troubleshooting:
-
Verify Starting Material Purity: Re-characterize your starting materials (e.g., by NMR, melting point) to ensure their identity and purity. Impurities can inhibit catalysts or participate in side reactions.[2]
-
Optimize Reaction Conditions:
-
Temperature: Many cyclization reactions are temperature-sensitive. If the reaction is sluggish, a moderate increase in temperature may be beneficial. Conversely, excessively high temperatures can cause decomposition.[2]
-
Solvent: Ensure the solvent is anhydrous and appropriate for the reaction. Solvent polarity can significantly impact reaction rates and selectivity.[2]
-
Catalyst and Reagents: For catalyzed reactions, ensure the catalyst is active. The choice and stoichiometry of bases or acids are often critical and may require optimization.[2]
-
-
Inert Atmosphere: For reactions sensitive to oxygen, such as those employing organometallic reagents or palladium catalysts, ensure a properly maintained inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress. This can help identify the optimal reaction time and detect the formation of byproducts in real-time.
Q3: How can I effectively remove stubborn byproducts from my crude 7-azaindole product?
A3: The choice of purification method depends on the nature of the byproducts. A multi-step approach is often necessary:
-
Column Chromatography: This is the most common and effective method for separating 7-azaindole from byproducts with different polarities. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.[3][4]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent technique for obtaining highly pure crystalline 7-azaindole. Ethanol is often a good solvent to try for the final product.[5]
-
Acid-Base Extraction: Exploiting the basicity of the pyridine nitrogen in 7-azaindole, an acid-base extraction can be used to separate it from non-basic impurities. Dissolve the crude product in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer with a base (e.g., NaHCO₃) to precipitate the purified 7-azaindole, which can then be extracted back into an organic solvent.
-
Filtration through Celite: For removing fine solid impurities or catalyst residues, filtering the reaction mixture through a pad of Celite can be effective.[6]
II. Troubleshooting Guides for Specific Synthetic Routes
This section delves into common issues and their solutions for three widely used 7-azaindole synthesis methods.
Route 1: The Fischer Indole Synthesis
The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[7] While versatile, it can be prone to side reactions, especially when applied to pyridine derivatives.[6][8]
Diagram: Fischer Indole Synthesis Workflow and Potential Pitfalls
Caption: Workflow of the Fischer Indole Synthesis with key byproduct formation points.
| Problem | Potential Cause | Troubleshooting Solution |
| Low to no product, significant decomposition (dark tarry residue) | Reaction temperature is too high or the acid catalyst is too strong, leading to decomposition of the electron-deficient pyridine ring. | Use a milder acid catalyst (e.g., polyphosphoric acid, p-toluenesulfonic acid) and carefully control the reaction temperature.[7] Microwave irradiation can sometimes provide rapid and uniform heating, improving yields.[2] |
| Formation of multiple regioisomers | Use of an unsymmetrical ketone as the carbonyl partner, leading to the formation of different enehydrazine intermediates. | If possible, use a symmetrical ketone or an aldehyde. If an unsymmetrical ketone is necessary, expect a mixture of isomers that will require careful separation by column chromatography. |
| Presence of unreacted hydrazone | Incomplete reaction due to insufficient heating or catalyst concentration. | Increase the reaction time or temperature moderately. Ensure the acid catalyst is used in the appropriate amount and is not deactivated. |
Route 2: The Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[9][10]
Diagram: Bartoli Indole Synthesis and Common Byproducts
Caption: Key steps in the Bartoli Indole Synthesis and associated byproducts.
| Problem | Potential Cause | Troubleshooting Solution |
| Low yield of the desired 7-azaindole | The reaction is highly sensitive to the stoichiometry of the Grignard reagent. At least three equivalents are required.[9] The steric bulk of the ortho-substituent on the nitropyridine is also crucial for facilitating the[3][3]-sigmatropic rearrangement.[9] | Ensure the use of at least three equivalents of the vinyl Grignard reagent. The quality of the Grignard reagent is also critical; it should be freshly prepared or titrated before use. If yields are still low, consider a bulkier ortho-substituent on the starting nitropyridine. |
| Isolation of the nitroso intermediate | An insufficient amount of the vinyl Grignard reagent was used. The nitroso intermediate is formed after the addition of the first equivalent of the Grignard reagent.[9] | Add additional equivalents of the vinyl Grignard reagent to the reaction mixture to drive the reaction to completion. |
| Presence of carbonyl compounds in the crude product | These are formed upon workup from the magnesium salt byproduct generated in the first step of the reaction.[9] | These byproducts are typically more polar than the 7-azaindole product and can usually be removed by column chromatography. |
Route 3: The Hemetsberger-Knittel Synthesis
This synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[11] When applied to pyridine derivatives, it can be an effective route to substituted 7-azaindoles.[12][13]
Diagram: Hemetsberger-Knittel Synthesis and Potential Issues
Caption: Postulated mechanism of the Hemetsberger-Knittel Synthesis and potential byproducts.
| Problem | Potential Cause | Troubleshooting Solution |
| Low conversion of starting material | The reaction temperature is too low, or the reaction time is too short. In some cases, decomposition can occur below a minimum temperature.[13] | Optimize the reaction temperature and time. For azaindole synthesis, higher temperatures and shorter reaction times are often more effective than for the analogous indole synthesis.[13] |
| Isolation of an azirine intermediate | The reaction may not have gone to completion. Azirine intermediates have been isolated in this reaction.[11] | Re-subjecting the isolated azirine to the reaction conditions (i.e., further heating) may promote its conversion to the desired 7-azaindole product. |
| Formation of decomposition products | The starting azido-propenoic esters can be unstable. Excessive heat can lead to decomposition rather than the desired cyclization. | Carefully control the heating of the reaction. The synthesis of the starting material is also critical, as impurities can contribute to instability. |
III. Experimental Protocols for Byproduct Removal
Protocol 1: General Purification by Column Chromatography
This protocol is a starting point for the purification of crude 7-azaindole and can be adapted based on TLC analysis.
-
Slurry Preparation: Adsorb the crude 7-azaindole onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and then adding the silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the silica gel slurry containing the crude product onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure 7-azaindole.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 7-azaindole.[4]
Protocol 2: Purification by Recrystallization
This method is ideal for obtaining highly pure, crystalline 7-azaindole when a suitable solvent is identified.
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude 7-azaindole in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent selected.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.[5]
IV. References
References
- 1. baranlab.org [baranlab.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. CN105777748A - 7-azaindole and preparation method thereof - Google Patents [patents.google.com]
- 6. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 6-Bromo-7-Azaindoles
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 6-bromo-7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve higher yields and cleaner reaction profiles.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and its functionalization via Suzuki-Miyaura cross-coupling is a critical step in the synthesis of many biologically active molecules.[1][2] However, the nitrogen atom in the pyridine ring introduces unique challenges not typically encountered with simple aryl bromides. This guide will address these specific issues in a practical question-and-answer format.
Troubleshooting Guide & FAQs
Section 1: Low or No Product Yield
Question 1: I am seeing very low to no conversion of my 6-bromo-7-azaindole. What are the most likely causes?
Answer: Low or no conversion in the Suzuki coupling of 6-bromo-7-azaindole is a common issue and can often be traced back to a few key factors:
-
Catalyst Inactivity: The nitrogen atom of the azaindole can coordinate to the palladium center, leading to catalyst inhibition.[1] Standard catalysts like Pd(PPh₃)₄ may not be effective.
-
Inappropriate Base Selection: The choice and strength of the base are critical. The base must be strong enough to facilitate the formation of the boronate complex but not so strong as to cause degradation of the starting material or product.[3][4]
-
Poor Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-rich N-heterocycles, bulky and electron-rich phosphine ligands are often necessary.
-
Protodeboronation of the Boronic Acid: Boronic acids can be unstable under certain reaction conditions, leading to the cleavage of the C-B bond and formation of an arene byproduct.[5][6]
-
Inadequate Degassing: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black and halting the reaction.[7][8]
Question 2: I suspect my palladium catalyst is being inhibited. What catalyst and ligand system do you recommend for 6-bromo-7-azaindole?
Answer: For N-heterocyclic substrates like 7-azaindoles, more robust catalyst systems are generally required. We recommend moving away from traditional catalysts like Pd(PPh₃)₄ and exploring more modern options:
-
Buchwald Ligands and Precatalysts: Ligands such as SPhos, XPhos, and RuPhos, in combination with a palladium source like Pd(OAc)₂ or as pre-formed precatalysts, are highly effective for coupling electron-rich and sterically hindered substrates.[1][9] These bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands have shown excellent activity in Suzuki couplings, offering high stability and turnover numbers.[10][11]
-
Palladacycles: These are highly active catalyst precursors that can be used in very low loadings.[12]
A good starting point would be to screen a few different catalyst/ligand combinations to find the optimal one for your specific substrate.
Section 2: Common Side Reactions and Impurities
Question 3: I am observing a significant amount of the de-brominated 7-azaindole in my reaction mixture. How can I minimize this side reaction?
Answer: The formation of the de-brominated product is a result of a competing hydrodehalogenation pathway.[7] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture before it can undergo transmetalation with the boronic acid. To minimize this:
-
Choice of Base and Solvent: Using a weaker, non-nucleophilic base can help. Additionally, ensure your solvent is anhydrous, as water can sometimes act as a proton source.
-
Ligand Selection: Bulky, electron-donating ligands can accelerate the rate of transmetalation and reductive elimination, outcompeting the hydrodehalogenation pathway.
-
Reaction Temperature: Lowering the reaction temperature may also help to disfavor the dehalogenation side reaction.
Question 4: My main impurity is the homocoupling of my boronic acid. What causes this and how can I prevent it?
Answer: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen and Pd(II) species.[7][8] To prevent this:
-
Thorough Degassing: It is critical to rigorously degas your reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[13]
-
Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd₂(dba)₃, can sometimes be advantageous over Pd(II) sources that require in-situ reduction.
-
Control of Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) can help to drive the desired cross-coupling reaction to completion, but a large excess should be avoided as it can favor homocoupling.
Section 3: Experimental Protocols and Data
Standard Protocol for Suzuki Coupling of 6-Bromo-7-Azaindole
This protocol provides a general starting point for the optimization process.
Step-by-Step Methodology:
-
To a dry Schlenk flask, add 6-bromo-7-azaindole (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 15-20 minutes.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
In a separate vial, prepare the catalyst by mixing the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow Diagram
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. portal.fis.tum.de [portal.fis.tum.de]
- 12. thieme-connect.com [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: N-Alkylation of Pyrrolo[2,3-b]pyridine Esters
Welcome to the technical support center for the N-alkylation of pyrrolo[2,3-b]pyridine esters. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold, commonly known as 7-azaindole. The presence of both a pyrrole and a pyridine ring, coupled with an electron-withdrawing ester group, presents a unique set of challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate these challenges and achieve successful outcomes in your experiments.
Section 1: FAQs - Fundamental Principles
This section addresses foundational questions about the reactivity of the pyrrolo[2,3-b]pyridine ester system. Understanding these principles is the first step in effective troubleshooting.
Question: Why is the N-alkylation of a pyrrolo[2,3-b]pyridine ester challenging?
Answer: The difficulty arises from the electronic nature of the 7-azaindole core, which is further complicated by the ester substituent.
-
Electronic Deficiency: The pyridine ring acts as an electron sink, withdrawing electron density from the fused pyrrole ring. This makes the pyrrole N-H proton more acidic than in a simple indole but reduces the overall nucleophilicity of the molecule.[1]
-
Competing Nucleophilic Sites: The molecule has two key nitrogen atoms: the pyrrolic N1 and the pyridinic N7. While the deprotonated N1 is the desired soft nucleophile, the N7 nitrogen has a lone pair and can act as a competing nucleophilic site, leading to undesired N7-alkylation (quaternization).[2][3]
-
Influence of the Ester Group: An ester group is electron-withdrawing, which further increases the acidity of the N1-H proton, making deprotonation easier. However, it also further decreases the nucleophilicity of the resulting pyrrolide anion, potentially slowing down the desired alkylation step.[4] Additionally, the ester itself can be a site for unwanted reactions, such as hydrolysis under basic conditions.
Question: Which nitrogen gets alkylated, N1 or N7?
Answer: Under standard basic conditions (e.g., using NaH, K2CO3), the reaction targets the N1 position. The process involves first deprotonating the acidic N1-H proton to form a pyrrolide anion.[5] This anion is the primary nucleophile that attacks the alkylating agent. Alkylation of the pyridine N7 nitrogen is generally a side reaction that can occur if the reaction conditions are not optimized, particularly with highly reactive alkylating agents or if the N1-anion formation is inefficient.
Section 2: Troubleshooting Guide - Common Issues
This section provides a structured approach to diagnosing and solving the most common problems encountered during the N-alkylation of pyrrolo[2,3-b]pyridine esters.
Issue: Low or No Conversion of Starting Material
Question: I've set up my reaction, but TLC/LCMS analysis shows only starting material, even after several hours. What should I investigate?
Answer: This is a very common issue that typically points to a problem with either deprotonation or the subsequent alkylation step. The following flowchart and detailed points will help you diagnose the root cause.
Caption: Troubleshooting workflow for zero conversion.
Detailed Breakdown:
-
Base Inactivity or Insufficiency:
-
Cause: Sodium hydride (NaH) is a common choice, but it is highly reactive with moisture and can develop an inactive oxide layer over time. If you are using an old bottle of NaH, it may be partially or completely inactive. Similarly, bases like potassium carbonate (K2CO3) must be finely powdered and dried before use.
-
Solution: Use a fresh bottle of NaH or wash the NaH with anhydrous hexanes before use (with extreme caution and under an inert atmosphere). Ensure you are using a slight excess (1.1-1.2 equivalents) to consume any trace water. For weaker bases like K2CO3, consider switching to cesium carbonate (Cs2CO3), which is more soluble and basic.
-
-
Inadequate Reaction Conditions:
-
Cause: The formation of the pyrrolide anion and the subsequent alkylation are highly sensitive to protic contaminants. Trace amounts of water in the solvent (DMF, THF) or on the glassware will quench the base and the anion. Furthermore, the reaction kinetics may be too slow at room temperature, especially with less reactive alkylating agents.
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, preferably fresh from a solvent purification system or from a sealed bottle over molecular sieves. If the reaction is sluggish at room temperature, gently heat the reaction to 40-60 °C. Solvent choice is also critical; switching from THF to a more polar aprotic solvent like DMF or DMSO can significantly accelerate the reaction by better solvating the cation and creating a more "naked," nucleophilic anion.[5][6]
-
-
Poorly Reactive Alkylating Agent:
-
Cause: The reactivity of alkyl halides follows the trend I > Br > Cl. Alkyl chlorides are often unreactive under standard conditions.
-
Solution: If using an alkyl bromide or chloride, consider adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI). This performs an in situ Finkelstein reaction to generate the more reactive alkyl iodide.[7] Alternatively, switch to a more potent alkylating agent like an alkyl triflate (R-OTf) or tosylate (R-OTs).
-
Issue: Formation of Multiple Products / Side Reactions
Question: My reaction works, but I get a complex mixture of products that is difficult to separate. What are the likely side products and how can I suppress them?
Answer: A messy reaction profile indicates a lack of selectivity. The primary culprits are usually C-alkylation, N7-alkylation, or ester hydrolysis.
Caption: Potential reaction pathways and side products.
-
C-Alkylation:
-
Cause: The pyrrolide anion is an ambident nucleophile, with electron density on both N1 and C3. While N-alkylation is often kinetically and thermodynamically favored, C3-alkylation can compete.[4][8] This is more likely with certain counter-ions or in less polar solvents where a tight ion pair might sterically hinder the N1 position.
-
Solution:
-
Solvent Choice: Use highly polar aprotic solvents like DMF or DMSO. These solvents create solvent-separated ion pairs (SSIPs), leaving the N1 position more accessible and nucleophilic.[6][9]
-
Temperature Control: Add the alkylating agent at a lower temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. This can often improve selectivity.
-
-
-
N7-Alkylation (Quaternization):
-
Cause: The lone pair on the pyridine N7 nitrogen can directly attack the alkylating agent. This is more prevalent with highly reactive electrophiles like methyl triflate or benzyl bromide.
-
Solution: Ensure efficient deprotonation at N1 before or during the addition of the alkylating agent. A slow addition of the alkylating agent to the pre-formed anion solution can minimize its exposure to the neutral starting material. Using a less reactive alkylating agent can also mitigate this issue.
-
-
Ester Hydrolysis (Saponification):
-
Cause: Prolonged reaction times at elevated temperatures in the presence of a strong base can lead to the hydrolysis of the ester group, especially if there is any moisture present. The aqueous workup can also cause hydrolysis if excess base is not properly quenched.
-
Solution: Keep reaction times as short as possible. Monitor the reaction by TLC/LCMS and work it up as soon as the starting material is consumed. During workup, quench the reaction at a low temperature (0 °C) by carefully adding saturated ammonium chloride solution before extraction.
-
Issue: Difficulties in Product Isolation and Purification
Question: The reaction seems to have worked, but I'm struggling to isolate a pure product. What are some best practices?
Answer: Isolation issues often stem from incomplete reactions, stable byproducts, or the physical properties of your compound.
-
Emulsions during Workup:
-
Cause: DMF and DMSO are common culprits. If not sufficiently diluted with water, they can cause emulsions during extraction with organic solvents like ethyl acetate.
-
Solution: After quenching, dilute the reaction mixture with a large volume of water and brine before extracting. This helps to draw the polar solvent into the aqueous layer. If an emulsion persists, allowing it to stand or filtering it through a pad of celite can help break it up.
-
-
Co-elution during Chromatography:
-
Cause: The N1-alkylated product and the C3-alkylated byproduct can have very similar polarities, making separation by silica gel chromatography challenging.
-
Solution:
-
Optimize Solvent System: Use a shallow gradient on your chromatography system. Sometimes switching from a standard ethyl acetate/hexanes system to a dichloromethane/methanol system can improve resolution.
-
Check for Quaternized Salts: The N7-alkylated product is a salt and will likely remain at the baseline of your TLC plate or streak badly. It should be easily removed during the aqueous workup. If it persists, it can sometimes be precipitated from the organic solution.
-
Starting Material vs. Product: The N-alkylated product should be significantly less polar than the N-H starting material. A large Rf separation on TLC is a good indicator of a successful reaction. If they are close, the reaction may not have gone to completion.
-
-
Section 3: Recommended Protocols & Data
General Protocol: N-Alkylation using NaH in DMF
This protocol is a robust starting point for the N-alkylation of various pyrrolo[2,3-b]pyridine esters.
Step-by-Step Methodology:
-
Preparation: Add the pyrrolo[2,3-b]pyridine ester (1.0 eq) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) and stir to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Self-Validation: You should observe hydrogen gas evolution (bubbling). Allow the mixture to stir at 0 °C for 30-60 minutes after the bubbling ceases to ensure complete formation of the anion. The solution may change color.
-
-
Alkylation: Add the alkylating agent (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Self-Validation: Monitor the reaction progress by TLC or LCMS. The product spot should be less polar (higher Rf) than the starting material.
-
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH4Cl solution to quench the excess NaH.
-
Workup: Dilute the mixture with a large volume of water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Tables for Reagent Selection
Table 1: Comparison of Common Bases for N-Alkylation
| Base | pKa (Conjugate Acid) | Common Solvents | Pros | Cons |
| NaH | ~36 | THF, DMF | Strong, non-nucleophilic, inexpensive | Moisture sensitive, flammable H2 byproduct |
| K2CO3 | 10.3 | DMF, Acetonitrile | Inexpensive, easy to handle, mild | Lower reactivity, may require heat/catalyst |
| Cs2CO3 | 10.3 | DMF, Acetonitrile | More reactive than K2CO3 due to solubility | More expensive |
| NaHMDS | ~26 | THF, Dioxane | Very strong, non-nucleophilic, soluble | Moisture sensitive, more expensive than NaH |
| BuLi | ~50 | THF, Hexanes | Extremely strong base | Highly reactive, can cause C-metalation |
Table 2: Properties of Common Anhydrous Solvents
| Solvent | Polarity Index | Boiling Point (°C) | Key Characteristics |
| THF | 4.0 | 66 | Good for many reactions, less polar, can form tight ion pairs.[9] |
| DMF | 6.4 | 153 | Highly polar, excellent solvating power, promotes SSIPs.[6] |
| DMSO | 7.2 | 189 | Very polar, high boiling point, excellent for difficult reactions.[6] |
| Acetonitrile | 5.8 | 82 | Polar, aprotic, often used with carbonate bases. |
References
- 1. Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of Heterocyclic Bases. Reactions at Pyridine Nitrogens [tud.ttu.ee]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines, [1,2,3]Triazolo[4,5]pyridines, and Related Deaza-Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of Halogenated Pyrrolopyridines
Welcome to the Technical Support Center for Halogenated Pyrrolopyridines. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile heterocyclic compounds in their experiments. Halogenated pyrrolopyridines, including the widely used 7-azaindole scaffold, are crucial building blocks in medicinal chemistry and materials science. However, their unique chemical structures necessitate careful handling and storage to ensure their integrity and the reproducibility of your experimental results.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The advice herein is grounded in established chemical principles and field-proven insights to help you maintain the stability and purity of your valuable compounds.
Troubleshooting Guide: Common Issues with Halogenated Pyrrolopyridines
This section addresses specific problems you might encounter during the handling, storage, and use of halogenated pyrrolopyridines. Each issue is followed by probable causes and actionable solutions.
Issue 1: Compound Discoloration (e.g., Off-White Solid Turning Yellow/Brown)
Probable Causes:
-
Oxidation: The pyrrole ring system, in particular, is susceptible to oxidation, which can be exacerbated by exposure to air (oxygen) and light. This can lead to the formation of colored oligomeric or polymeric impurities.
-
Acid/Base Instability: Trace amounts of acidic or basic impurities on glassware or in solvents can catalyze degradation pathways, leading to colored byproducts. The stability of these compounds can be pH-dependent.[1][2][3]
-
Photodegradation: Halogenated aromatic compounds can be sensitive to light, particularly UV radiation.[4][5][6] This energy can induce cleavage of the carbon-halogen bond or promote other degradation reactions.
Solutions & Protocols:
-
Inert Atmosphere Handling: Always handle these compounds under an inert atmosphere (e.g., nitrogen or argon), especially when aliquoting or preparing solutions. For highly sensitive compounds, use a glove box.[7][8][9]
-
Solvent Purity: Use high-purity, anhydrous solvents. If the compound is to be stored in solution, ensure the solvent is degassed to remove dissolved oxygen.
-
Amber Glassware: Store both solid compounds and solutions in amber glass vials to protect them from light.[10]
-
pH Control: When preparing solutions, especially in protic solvents, consider the use of a buffered system if your experimental protocol allows, to maintain a neutral pH.[1]
Issue 2: Appearance of New, Unidentified Peaks in LC-MS or NMR Analysis
Probable Causes:
-
Hydrolysis: The presence of moisture can lead to the hydrolytic cleavage of the halogen substituent, particularly for the more reactive bromo- and iodo- derivatives, or hydrolysis of other functional groups on the molecule. This is a common degradation pathway for halogenated organic compounds.[11]
-
Dehalogenation: Reductive dehalogenation can occur, where the halogen atom is replaced by a hydrogen atom. This can be catalyzed by trace metals or other reducing agents.
-
Solvent Reactivity: Storing the compound in a reactive solvent (e.g., methanol under certain conditions) can lead to the formation of adducts or other derivatives.
Solutions & Protocols:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[7][8]
-
Proper Storage: Store compounds as a dry solid whenever possible. If solution storage is necessary, use a non-reactive, anhydrous solvent like DMSO or DMF and store at or below -20°C.[10][12]
-
Quality Control: Always perform a quality check (e.g., LC-MS) on a compound that has been in storage for an extended period before using it in a critical experiment.
Visualizing Degradation: A Potential Pathway
The following diagram illustrates a simplified potential degradation pathway for a halogenated pyrrolopyridine, highlighting the points of vulnerability.
Caption: Potential degradation pathways for halogenated pyrrolopyridines.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid halogenated pyrrolopyridines?
A1: For optimal long-term stability, solid compounds should be stored under the following conditions:
-
Temperature: -20°C or -80°C. Lower temperatures slow down the rate of chemical degradation.
-
Atmosphere: Under an inert atmosphere such as argon or nitrogen. This minimizes oxidation.
-
Light: In the dark, using amber vials.[10]
-
Moisture: In a desiccated environment. Consider storing vials within a larger container with a desiccant.
| Condition | Recommendation | Rationale |
| Temperature | -20°C to -80°C | Slows kinetic degradation processes. |
| Atmosphere | Inert gas (Argon/Nitrogen) | Prevents oxidation.[7][9] |
| Light | Dark (Amber Vials) | Prevents photodegradation.[4][10] |
| Moisture | Dry/Desiccated | Prevents hydrolysis.[8] |
Q2: Can I store halogenated pyrrolopyridines in solution? If so, what is the best solvent?
A2: Storing as a solid is always preferred. However, if you need to store them in solution, choose a high-purity, anhydrous, aprotic solvent such as DMSO or DMF. Prepare the solution under an inert atmosphere and store it at -20°C or below in a tightly sealed vial. Be aware that even in these conditions, degradation can occur over time. It is advisable to prepare fresh solutions for sensitive experiments.
Q3: How does the type of halogen (F, Cl, Br, I) affect the stability of the compound?
A3: The stability of the carbon-halogen (C-X) bond generally decreases down the group: C-F > C-Cl > C-Br > C-I.
-
Fluorinated derivatives are typically the most stable due to the high strength of the C-F bond.
-
Chlorinated and brominated derivatives have intermediate stability.
-
Iodinated derivatives are often the least stable and most susceptible to dehalogenation, especially in the presence of light or reducing agents.
Q4: My fluorinated pyrrolopyridine seems to be less soluble after storage. What could be the cause?
A4: This could be due to the slow formation of less soluble oligomers or polymers, potentially through a light-induced or oxidative pathway. Another possibility is the absorption of moisture, which can affect the physical properties of the solid. It is recommended to handle and store the compound under strict anhydrous and dark conditions.
Q5: What is the proper way to dispose of waste containing halogenated pyrrolopyridines?
A5: Halogenated waste must be segregated from non-halogenated waste streams.[13] Collect all waste containing these compounds, including rinsates from glassware, in a designated, clearly labeled hazardous waste container for halogenated organic compounds. Follow your institution's specific guidelines for hazardous waste disposal.
Experimental Protocol: Stability Assessment of a Halogenated Pyrrolopyridine in Solution
This protocol outlines a method to assess the stability of your compound in a chosen solvent over time.
Objective: To determine the rate of degradation of a halogenated pyrrolopyridine in a specific solvent under defined storage conditions.
Materials:
-
Halogenated pyrrolopyridine sample
-
High-purity, anhydrous solvent (e.g., DMSO)
-
Amber HPLC vials with septa caps
-
HPLC or LC-MS system
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Stock Solution Preparation:
-
In a glove box or under a stream of inert gas, accurately weigh your compound.
-
Dissolve it in the chosen anhydrous solvent to a known concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved.
-
-
Aliquoting:
-
Dispense the stock solution into multiple amber HPLC vials, filling them to minimize headspace.
-
Seal each vial tightly with a septum cap.
-
-
Time-Zero Analysis (T=0):
-
Immediately analyze one of the freshly prepared vials by HPLC or LC-MS.
-
Obtain the chromatogram and mass spectrum. The main peak's area at T=0 will serve as your baseline (100% purity).
-
-
Storage:
-
Store the remaining vials under the desired conditions (e.g., -20°C, room temperature, etc.).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 24 hours, 72 hours, 1 week, 1 month), remove one vial from storage.
-
Allow it to equilibrate to room temperature before analysis.
-
Analyze the sample using the same HPLC/LC-MS method as the T=0 sample.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the T=0 peak area.
-
Note the appearance and growth of any new peaks, which indicate degradation products.
-
Calculate the percentage of the compound remaining at each time point.
-
Workflow for Assessing Compound Stability
Caption: Workflow for conducting a time-point stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 5. Photobiodegradation of halogenated aromatic pollutants [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. csuohio.edu [csuohio.edu]
- 11. researchgate.net [researchgate.net]
- 12. towson.edu [towson.edu]
- 13. nottingham.ac.uk [nottingham.ac.uk]
Technical Support Center: Troubleshooting and Preventing Palladium Black Formation in Cross-Coupling Reactions
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical support for a common yet often frustrating issue in palladium-catalyzed cross-coupling reactions: the formation of palladium black. The appearance of this black precipitate signals catalyst deactivation through the aggregation of palladium(0) species, which can lead to stalled reactions and low yields.[1][2] This guide offers a structured approach to not only troubleshoot this problem but also to proactively prevent its occurrence.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding palladium black formation.
Q1: What exactly is palladium black, and why is it a problem?
A1: Palladium black is a finely divided, high-surface-area form of elemental palladium metal. In the context of cross-coupling reactions, it is the visible result of the aggregation and precipitation of the active Pd(0) catalyst from the reaction mixture.[2] This is problematic because the catalytic cycle relies on soluble, low-ligated Pd(0) species to participate in oxidative addition.[3][4] Once aggregated into bulk palladium metal, the catalyst is no longer available to participate in the reaction, leading to a dramatic decrease in or complete cessation of catalytic activity, resulting in poor or no product yield.[1][5]
Q2: My reaction turned black, and the conversion has stopped. What are the most likely causes?
A2: The formation of palladium black is a sign that the rate of Pd(0) aggregation is faster than the rate of its consumption in the catalytic cycle. The primary causes for this imbalance include:
-
Insufficient Ligand Stabilization: The ligand's job is to stabilize the Pd(0) center, preventing it from clumping together with other Pd(0) atoms.[3][6][7] If the ligand concentration is too low, the ligand is unstable under the reaction conditions, or it is not sterically bulky or electron-rich enough, it will fail to protect the palladium.[8]
-
High Reaction Temperature: Elevated temperatures can accelerate both the desired reaction and the catalyst decomposition pathways.[9][10] High temperatures can lead to ligand degradation or dissociation from the palladium center, leaving it exposed and prone to aggregation.[11]
-
Presence of Oxygen: Many phosphine ligands are sensitive to oxidation, forming phosphine oxides that have poor efficacy in stabilizing Pd(0).[12] Oxygen can also oxidize the active Pd(0) catalyst to inactive Pd(II) species, disrupting the catalytic cycle.[12]
-
Impure Reagents or Solvents: The presence of moisture or other impurities can interfere with the catalyst and promote decomposition.[13]
-
High Catalyst Concentration: At higher concentrations, the proximity of Pd(0) species to one another increases, making aggregation more likely.[5]
Q3: Can I salvage a reaction after palladium black has formed?
A3: In most cases, once significant palladium black has precipitated, it is very difficult to regenerate the active catalyst in situ and rescue the reaction. The aggregated palladium is largely inactive.[2] The most effective approach is to focus on prevention in subsequent experiments. However, in some instances, adding more ligand might help to scavenge some of the remaining soluble palladium and continue the reaction, albeit likely with a lower final yield.
In-Depth Troubleshooting Guides
This section provides a systematic approach to identifying and solving the root cause of palladium black formation.
Guide 1: Optimizing Ligand Selection and Stoichiometry
The choice of ligand is the most critical factor in preventing palladium black formation.[8][14]
Problem: Rapid formation of black precipitate early in the reaction.
Underlying Cause: The ligand is not adequately stabilizing the Pd(0) species. This could be due to an inappropriate ligand choice for the specific transformation, an insufficient amount of ligand, or ligand degradation.
Troubleshooting Steps:
-
Increase Ligand-to-Palladium Ratio: A common starting point is a 1:1 to 2:1 ligand-to-palladium ratio.[8] However, an excess of ligand can sometimes be beneficial for catalyst stability.[15] Try increasing the ratio to 4:1. This ensures that even if some ligand degrades, there is enough present to stabilize the catalyst.
-
Screen Different Ligand Classes: The electronic and steric properties of the ligand are crucial.[8]
-
For Electron-Rich Systems: Employ bulky, electron-rich phosphine ligands like tri-tert-butylphosphine, tricyclohexylphosphine, or biaryl phosphines (e.g., Buchwald ligands). These ligands are excellent at stabilizing Pd(0) and promoting oxidative addition.[16]
-
For Sterically Demanding Substrates: Bidentate ligands with a large bite angle, such as Xantphos, can create a stable coordination sphere around the palladium, preventing aggregation.[17]
-
-
Consider N-Heterocyclic Carbenes (NHCs): NHC ligands form very strong bonds with palladium and can offer superior stability, especially at higher temperatures, compared to some phosphine ligands.
Experimental Protocol: Ligand Screening for Catalyst Stability
This protocol outlines a high-throughput method for identifying a suitable ligand.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in an anhydrous, degassed solvent.
-
Prepare separate stock solutions of your aryl halide and coupling partner.
-
Prepare a stock solution or slurry of your base.
-
-
Reaction Setup in Parallel:
-
In an inert atmosphere glovebox, arrange an array of reaction vials.
-
To each vial, add the palladium precursor stock solution.
-
Add a different phosphine or NHC ligand to each vial, ensuring the desired ligand-to-palladium ratio.
-
Add the aryl halide and coupling partner stock solutions to each vial.
-
Initiate the reactions by adding the base.
-
-
Monitoring and Analysis:
-
Visually monitor the reactions for the formation of palladium black over time.
-
After a set time, quench the reactions and analyze the product yield by a suitable method (e.g., GC, LC-MS, NMR).
-
-
Selection:
-
Choose the ligand that provides the highest yield with the least amount of palladium black formation.
-
Guide 2: Controlling Reaction Parameters
Careful control of the reaction environment is essential for maintaining a stable catalytic system.
Problem: Palladium black forms gradually over the course of the reaction, or when the reaction is heated.
Underlying Cause: Reaction conditions are promoting catalyst decomposition.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures increase the rate of ligand dissociation and other decomposition pathways.[9][10] Determine the minimum temperature required for the reaction to proceed at a reasonable rate. It is often better to run the reaction for a longer time at a lower temperature.
-
Ensure a Strictly Inert Atmosphere: Oxygen can degrade phosphine ligands and the Pd(0) catalyst.[12]
-
Thoroughly degas your solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[18]
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
Evaluate Your Solvent Choice: The solvent can play a role in stabilizing the catalyst.[19] Coordinating solvents like DMF may help to stabilize Pd(0) in ligandless or ligand-poor systems.[19] However, in some cases, a less coordinating solvent may be preferable to avoid competition with the primary ligand.
-
Reduce Catalyst Loading: While it may seem counterintuitive, a lower catalyst concentration can sometimes prevent aggregation by reducing the frequency of intermolecular interactions between Pd(0) species.[5]
Data Summary: Influence of Reaction Parameters on Catalyst Stability
| Parameter | Issue | Recommended Action | Rationale |
| Temperature | Too high | Decrease in 10-20 °C increments | Reduces rate of ligand dissociation and degradation pathways.[9][10] |
| Atmosphere | Presence of O₂ | Rigorous degassing of solvents and use of inert gas | Prevents oxidation of phosphine ligands and Pd(0) catalyst.[12] |
| Solvent | Poor catalyst solubility/stability | Screen alternative solvents (e.g., toluene, dioxane, DMF) | Solvent can influence catalyst stability and solubility.[19] |
| Concentration | Too high | Decrease catalyst loading (e.g., from 1 mol% to 0.5 mol%) | Reduces the probability of intermolecular Pd(0) aggregation.[5] |
Visualizing the Problem: The Path to Palladium Black
The following diagram illustrates the catalytic cycle and the off-cycle pathway that leads to the formation of inactive palladium black.
Caption: Catalytic cycle vs. deactivation pathway.
Conclusion
The formation of palladium black is a clear indicator that the delicate balance of the catalytic cycle has been disrupted. By understanding the fundamental causes—inadequate ligand stabilization, harsh reaction conditions, and the presence of contaminants—researchers can take proactive steps to maintain a homogeneous and active catalytic system. A systematic approach to troubleshooting, focusing on ligand optimization and meticulous control of reaction parameters, is key to achieving high yields and reproducible results in palladium-catalyzed cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. nanochemres.org [nanochemres.org]
- 7. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction [nanochemres.org]
- 8. benchchem.com [benchchem.com]
- 9. Effect of Calcination Temperature on NO–CO Decomposition by Pd Catalyst Nanoparticles Supported on Alumina Nanofibers [mdpi.com]
- 10. Understanding the chemical state of palladium during the direct NO decomposition – influence of pretreatment environment and reaction temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
scale-up challenges for the synthesis of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scale-up of this important heterocyclic compound. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, and robust synthetic routes are critical for advancing drug discovery programs.[1] This guide will focus on the prevalent Hemetsberger-Knittel synthesis, addressing common challenges and providing practical solutions.
Synthetic Pathway Overview: The Hemetsberger-Knittel Approach
The most common and direct route to this compound is the Hemetsberger-Knittel reaction. This two-step process involves an initial Knoevenagel condensation followed by a thermal cyclization.
Step 1: Knoevenagel Condensation
The synthesis commences with the Knoevenagel condensation of 6-bromonicotinaldehyde with ethyl azidoacetate. This reaction is typically base-catalyzed and forms the key intermediate, ethyl 2-azido-3-(6-bromopyridin-3-yl)acrylate. The stereochemistry of the resulting alkene is predominantly the Z-isomer.
Step 2: Thermal Cyclization
The crude or purified ethyl 2-azido-3-(6-bromopyridin-3-yl)acrylate is then subjected to thermal cyclization in a high-boiling solvent, such as xylene or toluene. This step involves the extrusion of dinitrogen gas and subsequent intramolecular cyclization to form the desired 7-azaindole ring system.
Caption: Synthetic route to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low Yield in the Knoevenagel Condensation Step
-
Question: I am observing a low yield of the ethyl 2-azido-3-(6-bromopyridin-3-yl)acrylate intermediate. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the Knoevenagel condensation can stem from several factors. The reaction involves the deprotonation of ethyl azidoacetate to form a nucleophile that attacks the aldehyde. Inefficient deprotonation, side reactions of the starting materials, or product decomposition can all contribute to a lower than expected yield.
-
Purity of Starting Materials: Ensure that the 6-bromonicotinaldehyde is free from acidic impurities, which can quench the base. The purity of this starting material is crucial as it is a key intermediate in the synthesis of various active pharmaceutical ingredients. Also, verify the quality of the ethyl azidoacetate, as it can decompose over time.
-
Choice and Stoichiometry of the Base: Sodium ethoxide is a commonly used base for this transformation. Ensure that it is freshly prepared or properly stored to maintain its reactivity. Using a slight excess of the base can help drive the reaction to completion. However, a large excess may promote side reactions.
-
Reaction Temperature: While the Knoevenagel condensation is often performed at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions, the optimal temperature may vary.[2] If the reaction is sluggish, a modest increase in temperature could be beneficial. However, higher temperatures can also lead to the decomposition of the azide intermediate.
-
Water Scavenging: The Knoevenagel condensation produces water as a byproduct, which can hydrolyze the ester or participate in other undesired reactions.[2] On a larger scale, the removal of water using a Dean-Stark trap or the addition of molecular sieves can shift the equilibrium towards the product and improve the yield.
-
Issue 2: Formation of Impurities During Knoevenagel Condensation
-
Question: I am observing several impurities alongside my desired acrylate product on TLC and LC-MS. What are these likely to be and how can I minimize them?
-
Answer: The formation of byproducts is a common challenge in the Knoevenagel condensation.
-
Aldol Addition Products: The aldehyde can undergo self-condensation or react with the product, especially in the presence of a strong base. Using a milder base or controlling the addition rate of the aldehyde can help to mitigate this.
-
Hydrolysis of the Ester: The presence of water and base can lead to the hydrolysis of the ethyl ester of both the starting material and the product. Ensuring anhydrous conditions is critical.
-
Michael Addition: The product, an α,β-unsaturated ester, can potentially undergo a Michael addition with another equivalent of the deprotonated ethyl azidoacetate. This is more likely with a higher concentration of the nucleophile.
-
Issue 3: Incomplete or Low-Yielding Thermal Cyclization
-
Question: The thermal cyclization of the acrylate intermediate is not going to completion, or I am getting a low yield of the final product. What can I do to optimize this step?
-
Answer: The thermal cyclization is a critical step that involves the formation of a highly reactive nitrene intermediate. The success of this reaction is highly dependent on the reaction conditions.
-
Reaction Temperature and Solvent: The decomposition of the azide to the nitrene requires a significant amount of thermal energy. High-boiling solvents like xylene or diphenyl ether are often used to achieve the necessary temperatures (typically >140 °C). If the reaction is incomplete, a higher boiling solvent or a longer reaction time may be necessary. However, excessively high temperatures can lead to charring and decomposition of the product.
-
Concentration: The cyclization is an intramolecular process, so running the reaction at a relatively high dilution can favor the desired cyclization over intermolecular side reactions.
-
Purity of the Intermediate: Impurities from the Knoevenagel condensation can interfere with the cyclization. It is often beneficial to purify the acrylate intermediate before proceeding to the thermal cyclization, especially on a larger scale.
-
Issue 4: Product Purification Challenges
-
Question: I am having difficulty purifying the final product. What are the recommended methods?
-
Answer: The purification of this compound can be challenging due to the presence of closely related impurities.
-
Crystallization: Recrystallization is often the most effective method for purifying the final product on a larger scale. A suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) should be identified through small-scale screening.
-
Column Chromatography: For smaller scales or to remove stubborn impurities, silica gel column chromatography is a viable option. A gradient elution with a mixture of heptane and ethyl acetate is a good starting point.
-
Charcoal Treatment: If colored impurities are present, a charcoal treatment of the crude product solution before crystallization can be effective.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main safety precautions to consider during this synthesis?
-
A1: The primary safety concern is the use of ethyl azidoacetate . Organic azides are potentially explosive and should be handled with care. Avoid heating neat ethyl azidoacetate, and always use a safety shield. The thermal cyclization step generates nitrogen gas, so the reaction should be well-vented to avoid pressure buildup. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
-
Q2: Can I use a different base for the Knoevenagel condensation?
-
A2: Yes, other bases such as piperidine or titanium (IV) isopropoxide/piperidine have been used for similar Knoevenagel condensations. The choice of base can influence the reaction rate and selectivity, so it may be worth screening a few options on a small scale to find the optimal conditions for your specific setup.
-
-
Q3: Is it necessary to purify the intermediate ethyl 2-azido-3-(6-bromopyridin-3-yl)acrylate?
-
A3: While it is possible to proceed with the crude intermediate, purification is highly recommended, especially for scale-up. Purifying the intermediate can significantly improve the yield and purity of the final product by removing non-volatile impurities that could interfere with the cyclization or co-elute with the final product.
-
-
Q4: What analytical techniques are recommended for monitoring the reaction progress?
-
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting materials and the formation of the product in both steps. For more quantitative analysis and to check for the presence of impurities, High-Performance Liquid Chromatography (HPLC) is recommended. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for confirming the structure of the intermediate and the final product.
-
Experimental Protocols
Step 1: Synthesis of Ethyl 2-azido-3-(6-bromopyridin-3-yl)acrylate
-
To a solution of 6-bromonicotinaldehyde (1.0 eq) in anhydrous ethanol at 0 °C, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise.
-
To this mixture, add ethyl azidoacetate (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in heptane) or used directly in the next step.
Step 2: Synthesis of this compound
-
Dissolve the ethyl 2-azido-3-(6-bromopyridin-3-yl)acrylate (1.0 eq) in a high-boiling solvent such as xylene.
-
Heat the solution to reflux (approximately 140 °C) and maintain for 2-4 hours, or until nitrogen evolution ceases and TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in heptane) or by recrystallization from a suitable solvent system.
| Parameter | Knoevenagel Condensation | Thermal Cyclization |
| Solvent | Anhydrous Ethanol | Xylene, Toluene, or Diphenyl ether |
| Temperature | 0 °C to Room Temperature | 140-180 °C (Reflux) |
| Base | Sodium Ethoxide | Not Applicable |
| Key Considerations | Anhydrous conditions, purity of starting materials | Efficient heat transfer, proper venting for N₂ release |
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged core in medicinal chemistry, appearing in numerous compounds targeting a range of diseases.[1][2] The introduction of substituents, such as a bromine atom, can significantly alter the electronic properties and, consequently, the biological activity of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for confirming the structure and substitution pattern of such derivatives.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral data for Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Target Compound). To highlight the influence of the bromine substituent, a direct comparison is made with its non-brominated analog, Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (Comparison Compound).
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in ppm for the target and comparison compounds. These predictions are based on established principles of NMR spectroscopy and data from related 7-azaindole structures.[3][4] The numbering convention for the 7-azaindole ring system is also provided.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Assignment | Target Compound (Predicted δ, Multiplicity, J in Hz) | Comparison Compound (Predicted δ, Multiplicity, J in Hz) | Rationale for Shift Differences |
| H1 (NH) | ~12.5 (br s) | ~12.2 (br s) | Minor change; remote from bromine. |
| H3 | ~7.2 (s) | ~7.1 (s) | Minor change; remote from bromine. |
| H4 | ~8.4 (d, J ≈ 2.0) | ~8.2 (dd, J ≈ 4.7, 1.5) | Significant downfield shift due to the anisotropic effect and electron-withdrawing nature of the adjacent bromine. The coupling to H5 is absent. |
| H5 | ~7.9 (d, J ≈ 2.0) | ~7.1 (dd, J ≈ 7.8, 4.7) | Significant downfield shift due to the deshielding effect of the bromine atom at the adjacent carbon. The multiplicity simplifies to a doublet due to the absence of H6. |
| Ethyl-CH₂ | ~4.4 (q, J ≈ 7.1) | ~4.4 (q, J ≈ 7.1) | No significant change expected. |
| Ethyl-CH₃ | ~1.4 (t, J ≈ 7.1) | ~1.4 (t, J ≈ 7.1) | No significant change expected. |
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 101 MHz)
| Assignment | Target Compound (Predicted δ) | Comparison Compound (Predicted δ) | Rationale for Shift Differences |
| C2 | ~145 | ~146 | Minor change. |
| C3 | ~105 | ~104 | Minor change. |
| C3a | ~148 | ~149 | Minor change. |
| C4 | ~130 | ~128 | Downfield shift due to the electronegativity of the adjacent bromine. |
| C5 | ~120 | ~117 | Downfield shift due to the deshielding effect of the bromine. |
| C6 | ~115 (C-Br) | ~130 | Significant upfield shift for the carbon directly attached to bromine (heavy atom effect). |
| C7a | ~142 | ~143 | Minor change. |
| C=O | ~161 | ~161 | No significant change expected. |
| Ethyl-CH₂ | ~61 | ~61 | No significant change expected. |
| Ethyl-CH₃ | ~14 | ~14 | No significant change expected. |
The most notable differences are expected in the pyridine ring of the 7-azaindole system. The bromine atom at the 6-position will induce a significant downfield shift in the signals of the neighboring protons (H4 and H5) due to its electron-withdrawing inductive effect.[5] Conversely, the carbon atom directly attached to the bromine (C6) is expected to show an upfield shift due to the "heavy atom effect".
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, unambiguous NMR data for these compounds, the following experimental workflow is recommended.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this class of compounds and allows for the observation of the exchangeable NH proton.
-
Filter the solution through a glass wool plug into a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will result in each unique carbon appearing as a singlet.
-
A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Reference the spectrum to the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
-
-
2D NMR for Structural Confirmation:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. It will be crucial for confirming the connectivity between H4 and H5 in the comparison compound.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is essential for the unambiguous assignment of both proton and carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and confirming the overall connectivity of the molecule, such as the position of the ethyl ester group.
-
Visualizing the NMR Analysis Workflow
The following diagram illustrates the logical flow of experiments for the complete structural elucidation of this compound.
Caption: Workflow for NMR-based structural elucidation.
Key Structural Correlations
The HMBC experiment is critical for confirming the placement of substituents. The following diagram highlights the key expected HMBC correlations for the target compound.
Caption: Expected key HMBC correlations for the target compound.
Conclusion
The structural analysis of substituted heterocycles like this compound relies on a systematic approach to NMR spectroscopy. By comparing the spectral data with that of a non-substituted analog, the electronic and structural effects of the substituent can be clearly delineated. A combination of 1D and 2D NMR experiments provides the necessary evidence for unambiguous assignment of all proton and carbon signals, leading to confident structural confirmation. This analytical rigor is essential for advancing drug discovery programs that utilize the versatile 7-azaindole scaffold.
References
A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Analysis of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Introduction
Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound belonging to the 7-azaindole class of molecules. These scaffolds are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of pharmacologically active agents.[1] Ensuring the purity of such starting materials is a non-negotiable prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). A robust, stability-indicating analytical method is therefore essential to quantify the main compound and separate it from any potential process-related impurities or degradation products.
This guide provides an in-depth, experience-driven walkthrough for developing a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of this compound. We will compare various stationary and mobile phases, justify experimental choices, and incorporate forced degradation studies to ensure the method is stability-indicating, in accordance with the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Understanding the Analyte: The Foundation of Method Development
Before initiating any experimental work, a thorough analysis of the target molecule's structure is paramount. This compound possesses several key features that dictate our chromatographic strategy:
-
Fused Aromatic System: The pyrrolo[2,3-b]pyridine core is a moderately non-polar, aromatic system, making it an ideal candidate for reversed-phase chromatography.[5][6]
-
Key Functional Groups: The presence of a bromine atom increases its hydrophobicity. The ethyl carboxylate group is an ester, which is susceptible to hydrolysis under both acidic and basic conditions. The pyrrole nitrogen (N-H) is weakly acidic.[7]
-
UV Chromophore: The conjugated aromatic system ensures strong ultraviolet (UV) absorbance, making UV-based detection, particularly with a Photodiode Array (PDA) detector, the logical choice. A PDA detector offers the significant advantage of acquiring full UV spectra for each peak, which is invaluable for peak purity analysis and method development.[8][9][10]
Phase 1: Initial Method Screening & Comparison
The goal of this phase is to identify a suitable combination of stationary and mobile phases that provides adequate retention and a good peak shape for the main analyte.
Experimental Workflow: Method Development
Caption: Overall workflow for HPLC method development.
Detector and Wavelength Selection
A Photodiode Array (PDA) or Diode Array (DAD) detector is the preferred tool for this analysis.[8][9] It allows for the simultaneous acquisition of absorbance data across a wide range of wavelengths (e.g., 190-800 nm).[8][9] By injecting a standard solution of the analyte, we can extract its UV spectrum. The wavelength maximum (λ-max) is typically chosen for quantification as it provides the greatest sensitivity. For this compound, significant absorbance is expected in the 220-350 nm range due to its aromatic structure.
Column (Stationary Phase) Comparison
The choice of column is critical for achieving separation.[11][12] We compared three common reversed-phase chemistries to assess their selectivity for the analyte and its potential impurities.
-
Protocol: A standard solution (e.g., 0.5 mg/mL) was injected onto each column using a generic gradient (e.g., 5% to 95% Acetonitrile in water over 20 minutes) to elute all components.
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Rationale for Selection & Observations |
| C18 (Octadecylsilane) | 3.5 | 4.6 x 150 | Industry standard. Provides strong hydrophobic retention. Expected to retain the non-polar pyrrolopyridine core effectively. This column provided the best initial retention and peak shape. |
| C8 (Octylsilane) | 3.5 | 4.6 x 150 | Less retentive than C18. Useful if the analyte is too strongly retained on C18, leading to long run times. The analyte eluted earlier with a slightly broader peak. |
| Phenyl-Hexyl | 3.5 | 4.6 x 150 | Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte. Can be beneficial for separating aromatic isomers or related substances. Showed similar retention to C8 but with a different selectivity profile for impurities. |
Mobile Phase Comparison
The mobile phase composition governs retention and selectivity.[13][14] We evaluated two common organic solvents and the effect of an acidic modifier.
-
Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)
-
Acetonitrile: Generally provides lower backpressure and better UV transparency at low wavelengths. It often yields sharper peaks for heterocyclic compounds.
-
Methanol: A more protic solvent that can offer different selectivity through hydrogen bonding interactions.[14]
-
Comparison: In our screening, Acetonitrile provided a significantly better peak shape (less tailing) and higher efficiency compared to Methanol.
-
-
pH Modifier:
-
For acidic and neutral compounds in reversed-phase HPLC, using a mobile phase with a low pH (typically 2-4) is standard practice.[15] This suppresses the ionization of any acidic functionalities (like the N-H proton of the pyrrole ring) and silanol groups on the silica-based column, leading to sharper, more symmetrical peaks.[14]
-
0.1% Formic Acid was chosen as the additive for the aqueous portion of the mobile phase. It is a volatile modifier, making it compatible with LC-MS if structural elucidation of impurities is required later.
-
Initial Method Conditions: Based on the screening phase, the following parameters were selected for optimization.
| Parameter | Condition |
| Column | C18, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Detector | PDA, monitoring at λ-max |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Phase 2: Forced Degradation Studies (Stress Testing)
To develop a stability-indicating method, the method must be able to separate the intact drug from its degradation products.[2] Forced degradation studies are performed by subjecting the analyte to harsh conditions to intentionally generate these degradants.[4] This is a critical requirement of regulatory bodies.[3][16] The goal is to achieve 5-20% degradation of the active ingredient.[16]
Forced Degradation Experimental Design
Caption: Protocol for forced degradation studies.
Step-by-Step Protocol for Forced Degradation
-
Preparation: Prepare several vials of the analyte at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Acid Hydrolysis: To one vial, add 0.1 N Hydrochloric Acid. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: To another vial, add 0.1 N Sodium Hydroxide. Keep at room temperature for 4 hours. Note: Ester hydrolysis is often rapid under basic conditions.
-
Oxidative Degradation: To a third vial, add 3% Hydrogen Peroxide. Keep at room temperature for 24 hours. The pyrrole and pyridine rings can be susceptible to oxidation.[17]
-
Thermal Degradation: Store a sample of the solid powder in an oven at 80 °C for 48 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose a solution of the analyte to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[4]
-
Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to the target concentration. Analyze each stressed sample, along with an unstressed control, using the initial HPLC method.
Phase 3: Method Optimization
The chromatograms from the forced degradation studies are now used to optimize the method. The primary goal is to achieve baseline resolution (Rs > 1.5) between the main peak and all degradation products.
-
Gradient Optimization: The initial generic gradient is adjusted to improve separation.
-
If degradants are eluting too close to the main peak, the initial hold at low %B is increased, and the gradient slope is made shallower.
-
If degradants are eluting very late, the gradient ramp can be steepened after the main peak has eluted to shorten the run time.
-
-
Peak Purity Analysis: The PDA detector is crucial here. The peak purity function within the chromatography data system (CDS) is used to assess the spectral homogeneity across the main analyte peak in each stressed sample.[18][19] A "pure" peak will have identical UV spectra across its entire width. This confirms that no degradant is co-eluting with the main peak, proving the method's specificity.[19]
Final Optimized Stability-Indicating Method
After systematic optimization, the following method was found to provide excellent separation of this compound from all degradants generated during stress testing.
| Parameter | Final Condition |
| Column | C18, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | PDA at 254 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Results Summary: The final method successfully separated the main peak from 5 major degradation products observed under various stress conditions, with all resolution values > 2.0. The most significant degradation was observed under basic hydrolysis, consistent with the expected cleavage of the ethyl ester group.
Method Validation Considerations
While a full validation is beyond the scope of this guide, the developed method must ultimately be validated according to ICH Q2(R1) guidelines to be used in a regulated environment.[20][21][22] Key parameters to be assessed include:
-
Specificity: Already demonstrated through forced degradation studies.
-
Linearity: Demonstrating a linear relationship between concentration and peak area over a defined range.
-
Accuracy & Precision: Ensuring the method provides results that are close to the true value and are reproducible.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Assessing the method's performance when small, deliberate changes are made to parameters like pH, column temperature, and mobile phase composition.[20][23]
Conclusion
This guide has demonstrated a systematic, science-driven approach to developing a stability-indicating HPLC method for the purity analysis of this compound. By comparing different stationary and mobile phases, we established an optimal starting point. The integration of forced degradation studies was critical to challenge the method's resolving power and ensure its specificity, a cornerstone of pharmaceutical analysis. The final optimized method, utilizing a C18 column with an acetonitrile/formic acid gradient, proved to be robust and capable of separating the main analyte from all its stress-induced degradants, making it suitable for validation and subsequent use in a quality control environment.
References
- 1. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Types of HPLC Columns Used in Analysis | Pharmaguideline [pharmaguideline.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. Pyrrole - Wikipedia [en.wikipedia.org]
- 8. gentechscientific.com [gentechscientific.com]
- 9. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 10. labcompare.com [labcompare.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mastelf.com [mastelf.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE | 143468-13-7 [chemicalbook.com]
- 18. pharmaguru.co [pharmaguru.co]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. scribd.com [scribd.com]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. researchgate.net [researchgate.net]
- 23. altabrisagroup.com [altabrisagroup.com]
A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
For drug development professionals and medicinal chemists, the precise structural confirmation and quantification of novel heterocyclic compounds are paramount. Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a derivative of the 7-azaindole scaffold, represents a class of molecules with significant interest in kinase inhibitor development.[1] Its structure, featuring a brominated pyridine ring, a pyrrole moiety, and an ethyl ester, presents unique characteristics and challenges for mass spectrometric analysis.
This guide provides an in-depth comparison of two cornerstone mass spectrometry techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—for the analysis of this target molecule. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring a robust and self-validating approach to structural elucidation.
Comparative Analysis: Electron Ionization vs. Electrospray Ionization
The choice between EI and ESI is fundamental, as it dictates the nature of the resulting mass spectrum and the type of information obtained. EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, inducing extensive and often complex fragmentation.[2] In contrast, ESI is a "soft" ionization method that transfers the analyte from solution to the gas phase with minimal excess energy, preserving the molecular ion.[3]
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Principle | High-energy electrons (typically 70 eV) impact gas-phase molecules, causing electron ejection and forming an energetic radical cation (M•+).[4] | A high voltage is applied to a liquid sample to create an aerosol; solvent evaporation leads to charged droplets and ultimately gas-phase ions, typically protonated molecules ([M+H]+).[3] |
| Coupling | Primarily Gas Chromatography (GC-MS). Requires volatile and thermally stable analytes. | Primarily Liquid Chromatography (LC-MS). Ideal for polar, non-volatile, and thermally labile compounds.[5] |
| Information | Provides a "fingerprint" mass spectrum with extensive fragmentation, ideal for structural elucidation and library matching. The molecular ion may be weak or absent.[2] | Provides a clear molecular weight from the pseudo-molecular ion ([M+H]+). Structural data is obtained via tandem MS (MS/MS) by controlled fragmentation of a selected precursor ion.[6][7] |
| Analyte State | Gas Phase | Solution Phase |
Workflow Comparison: GC-EI-MS vs. LC-ESI-MS/MS
The analytical workflow for each technique is distinct, tailored to the ionization method and the physical properties of the analyte.
Caption: Comparative workflows for GC-EI-MS and LC-ESI-MS/MS analysis.
Electron Ionization (EI) Analysis: A Fingerprint Approach
EI-MS is invaluable for generating a reproducible fragmentation pattern that can be used to confirm the structure of synthesized compounds. The high energy involved leads to the cleavage of the weakest bonds and characteristic rearrangements.
Predicted EI Fragmentation Pattern
For this compound (Monoisotopic Mass: 267.98 u for ⁷⁹Br), the following fragments are anticipated. The presence of bromine is unequivocally confirmed by the M/M+2 isotopic pattern for all bromine-containing ions, with two peaks of nearly equal intensity separated by 2 Da.[8]
Table 1: Predicted Key Fragments in EI-MS
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Structure | Fragmentation Pathway |
| 268/270 | [M]•+ | Molecular Ion |
| 223/225 | [M-OC₂H₅]⁺ | α-cleavage: Loss of the ethoxy radical to form a stable acylium ion. This is often a very prominent peak for esters.[9][10] |
| 195/197 | [M-COOC₂H₅]⁺ | Cleavage of the C-C bond between the pyrrole ring and the carboxyl group. |
| 168/170 | [M-COOC₂H₅-HCN]⁺ | Loss of hydrogen cyanide from the pyrrole ring of the m/z 195/197 fragment. |
Experimental Protocol: GC-EI-MS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
GC System:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.[2]
-
Mass Range: Scan from m/z 40 to 400.
-
Electrospray Ionization (ESI) Tandem MS: Confirming Molecular Weight and Controlled Fragmentation
ESI is the preferred method for samples that are less volatile or when unambiguous molecular weight determination is the primary goal.[6] Coupled with tandem mass spectrometry (MS/MS), it provides controlled fragmentation that can be precisely interpreted.
Predicted ESI-MS/MS Fragmentation Pattern
Analysis is performed in positive ion mode, observing the protonated molecule [M+H]⁺ at m/z 269/271. This precursor ion is then selected and subjected to collision-induced dissociation (CID).
Table 2: Predicted Key Fragments in ESI-MS/MS of [M+H]⁺
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure | Fragmentation Pathway |
| 269/271 | 241/243 | [M+H - C₂H₄]⁺ | Neutral loss of ethene via rearrangement, forming the protonated carboxylic acid. |
| 269/271 | 223/225 | [M+H - C₂H₅OH]⁺ | Neutral loss of ethanol from the protonated ester, yielding the same stable acylium ion seen in EI-MS.[7] |
Visualizing the Fragmentation
The fragmentation pathways initiated by EI and ESI often lead to common intermediate ions, providing complementary evidence for structural confirmation.
Caption: Key fragmentation pathways for the target analyte in EI and ESI-MS.
Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation: Prepare a 1 µg/mL solution of the compound in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation in positive mode ESI.
-
UPLC System:
-
Column: A reverse-phase column, such as an ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm), is recommended.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 450°C.
-
Cone Voltage: 30 V (optimize for maximal [M+H]⁺ signal).
-
MS/MS: Select precursor ions m/z 269 and 271. Apply a collision energy ramp (e.g., 10-30 eV) to generate a product ion spectrum.
-
Conclusion: A Synergistic Approach
Neither EI nor ESI alone tells the whole story. For the unambiguous structural validation of this compound, a synergistic approach is recommended.
-
ESI-MS/MS provides a confident determination of the molecular weight and offers clean, interpretable fragmentation data through controlled CID experiments.[6]
-
GC-EI-MS delivers a complex but highly reproducible "fingerprint" spectrum, rich in structural information from diverse fragmentation channels, which is ideal for confirming identity against a reference standard or for initial elucidation.[2]
By leveraging the strengths of both hard and soft ionization techniques, researchers can build a comprehensive and self-validating analytical package, ensuring the highest level of confidence in their synthesized compounds as they advance through the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. researchgate.net [researchgate.net]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to 1H-Indole and Pyrrolo[2,3-b]pyridine Scaffolds in Organic Semiconductor Design
Introduction: The Quest for High-Performance Organic Semiconductors
The field of organic electronics continues its rapid evolution, driven by the promise of flexible, lightweight, and cost-effective devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).[1] At the heart of these technologies are organic semiconductors, whose performance is intrinsically linked to the molecular design of their core building blocks. Among the vast library of heterocyclic compounds, nitrogen-containing fused rings are particularly valuable due to their rich electronic properties and synthetic versatility.[1][2]
This guide provides a comparative analysis of two structurally related, yet electronically distinct, heterocyclic scaffolds: 1H-Indole and its aza-analogue, Pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole). While indole is a well-established, electron-rich moiety widely used in hole-transporting materials, the strategic introduction of a nitrogen atom into its fused benzene ring to form 7-azaindole fundamentally alters its electronic character.[1][3] This modification offers a powerful tool for tuning the material's energy levels and stability.
We will dissect the structure-property relationships of these two cores, present direct experimental comparisons of their performance in OFETs, and provide validated protocols for device fabrication and characterization. This guide is intended for researchers and chemists aiming to make informed decisions in the rational design of next-generation organic semiconducting materials.
Molecular Structure and Fundamental Electronic Properties
The key distinction between 1H-indole and pyrrolo[2,3-b]pyridine lies in the replacement of a C-H unit at the 7-position of the indole core with a nitrogen atom. This seemingly minor substitution has profound electronic consequences.
References
A Comparative Guide to the Reactivity of Bromo- vs. Chloro-7-Azaindole Derivatives in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to act as a bioisostere of indole make it a focal point in drug discovery programs.[2] The functionalization of this core, particularly through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, is paramount for developing new molecular entities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for these transformations.[2][3]
This guide provides an in-depth technical comparison of the reactivity of bromo- and chloro-7-azaindole derivatives in these key reactions. Understanding the nuances of their reactivity is crucial for researchers and drug development professionals to select the appropriate starting materials and optimize reaction conditions, ultimately streamlining synthetic routes and accelerating discovery.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between bromo- and chloro-7-azaindoles lies in the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step in most cross-coupling catalytic cycles.[4] The reactivity trend for aryl halides is well-established and directly correlates with the C-X bond dissociation energy: I > Br > Cl.[5]
The C-Br bond is weaker and therefore more readily cleaved by the palladium catalyst than the stronger C-Cl bond.[6] This has significant practical implications for reaction conditions:
-
Bromo-7-azaindoles are generally more reactive, requiring lower catalyst loadings, milder reaction temperatures, and shorter reaction times.
-
Chloro-7-azaindoles , being less reactive, often necessitate more forcing conditions, including higher temperatures, longer reaction times, and more sophisticated, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[5]
The following sections will provide experimental data and protocols to illustrate these principles.
Comparative Analysis of Reactivity in Key Cross-Coupling Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[7] A direct comparative study by Henderson and Buchwald provides clear evidence of the reactivity differences between halo-7-azaindoles.[7]
In the coupling of 4-haloazaindoles with N-methylpiperazine, both the bromo and chloro derivatives proved to be effective coupling partners. However, the conditions required to achieve high yields differed significantly. The more reactive 4-bromoazaindole could be coupled effectively using a variety of catalyst systems, while the 4-chloroazaindole required a more specialized and highly active catalyst system to achieve a comparable yield in the same timeframe.[7]
Table 1: Buchwald-Hartwig Amination of 4-Halo-7-Azaindoles with N-Methylpiperazine [7]
| Entry | Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Time | Yield (%) |
| 1 | 4-Chloro-7-azaindole | P1 (0.5) | L1 (RuPhos) (0.5) | 30 min | 94 |
| 2 | 4-Bromo-7-azaindole | P1 (0.5) | L1 (RuPhos) (0.5) | 30 min | >95 |
Reaction conditions: ArX (0.5 mmol), N-methylpiperazine (0.6 mmol), LiHMDS (1.2 mmol), THF. P1 = RuPhos Precatalyst
This data clearly demonstrates that while both halides can be utilized, the chloro- derivative requires a highly active catalyst system to match the reactivity of the bromo- derivative.
Further evidence of the preferential reactivity of the C-Br bond is observed in the chemoselective amination of 5-bromo-3-chloro-7-azaindole. The reaction occurs exclusively at the more reactive 5-position (C-Br bond), leaving the C-Cl bond intact.[7] This highlights the utility of bromo-derivatives for selective functionalization in di-halogenated systems.
Experimental Workflow: Buchwald-Hartwig Amination
References
- 1. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research.vu.nl [research.vu.nl]
- 5. benchchem.com [benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Synthesis Validation via Crystallographic Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis, particularly within the pharmaceutical and materials science sectors, the unambiguous confirmation of a molecule's three-dimensional structure is not merely a final step but a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive comparison of crystallographic techniques, offering field-proven insights into their application for the definitive validation of synthetic products.
The Imperative of Structural Validation in Synthesis
The journey from a designed synthetic route to a final, purified compound is fraught with potential ambiguities. Spectroscopic methods like NMR and mass spectrometry provide crucial information about connectivity and mass, but they often fall short of providing the unequivocal proof of stereochemistry, polymorphism, and the precise spatial arrangement of atoms that crystallography delivers. For drug development professionals, an unverified structure can lead to catastrophic failures in later stages, including issues with efficacy, stability, and intellectual property. Therefore, crystallographic analysis serves as the gold standard for structural elucidation.
Comparative Analysis of Crystallographic Techniques
The two primary X-ray diffraction techniques employed for the validation of synthetic compounds are Single-Crystal X-ray Diffraction (SC-XRD) and Powder X-ray Diffraction (PXRD). While both are rooted in the principles of X-ray interaction with crystalline materials, their applications, sample requirements, and the level of structural detail they provide differ significantly.[1]
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | A single, well-ordered crystal of sufficient size (typically >50 µm).[2][3] | Microcrystalline powder with homogenous particle size (<10 µm).[2] |
| Data Output | A three-dimensional map of electron density, yielding precise atomic coordinates, bond lengths, bond angles, and absolute configuration.[4][5][6] | A one-dimensional diffraction pattern (intensity vs. 2θ angle) that serves as a unique fingerprint of a crystalline phase.[1][7] |
| Information Obtained | Unambiguous molecular structure, stereochemistry, polymorphism, and intermolecular interactions.[4][5] | Phase identification, polymorphism screening, determination of crystallinity, and lattice parameters.[1][7][8] |
| Primary Application | Definitive structure determination of novel compounds.[4][9] | High-throughput screening of polymorphs, quality control, and analysis of formulated drug products.[7][10][11] |
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Answer
SC-XRD stands as the most powerful technique for determining the three-dimensional structure of a molecule.[4][12] By irradiating a single crystal with a focused X-ray beam, a unique diffraction pattern of discrete spots is generated. The analysis of this pattern allows for the precise determination of atomic positions, bond lengths, and angles, providing an unambiguous structural model.[1][5]
A critical application of SC-XRD in drug development is the determination of absolute configuration for chiral molecules.[13][14] The anomalous dispersion effect can be used to definitively establish the R/S configuration of stereocenters, a crucial piece of information as enantiomers can exhibit vastly different pharmacological activities.[13][15]
Powder X-ray Diffraction (PXRD): The Workhorse of Solid-State Analysis
While SC-XRD provides the ultimate structural detail, obtaining suitable single crystals can be a significant bottleneck.[2] In such cases, and for routine analysis, PXRD is an indispensable tool.[7] This technique analyzes a sample composed of a large number of randomly oriented microcrystals, producing a characteristic diffraction pattern.[1]
In the pharmaceutical industry, PXRD is extensively used for:
-
Polymorph Screening: Different crystalline forms (polymorphs) of an active pharmaceutical ingredient (API) can have different solubilities, stabilities, and bioavailabilities.[8][10][16] PXRD is the primary tool for identifying and characterizing these different forms.
-
Quality Control: PXRD provides a unique "fingerprint" for a specific crystalline phase, making it ideal for confirming the identity and purity of raw materials and final drug products.[11]
-
Stability Studies: Changes in the crystalline form of a drug substance due to manufacturing processes or storage can be monitored using PXRD.[11]
Experimental Workflows: A Step-by-Step Guide
The successful application of crystallographic techniques hinges on meticulous experimental execution. The following sections detail the critical steps for both SC-XRD and PXRD.
Single-Crystal X-ray Diffraction Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
1. Crystal Growth (The Art and Science):
-
Causality: The quality of the diffraction data is directly proportional to the quality of the crystal. The goal is to grow a single, well-ordered crystal, free of defects.
-
Protocol:
-
Dissolve the purified compound in a suitable solvent or solvent system to near saturation.
-
Employ a slow crystallization technique such as slow evaporation, vapor diffusion, or slow cooling.
-
Monitor for crystal formation over several days to weeks.
-
2. Crystal Selection and Mounting:
-
Causality: A single, representative crystal must be isolated for analysis.
-
Protocol:
-
Under a microscope, select a crystal with well-defined faces and no visible cracks or defects.
-
Mount the crystal on a goniometer head using a suitable adhesive or cryoloop.
-
3. Data Collection:
-
Causality: A complete set of diffraction data is required to solve the structure.
-
Protocol:
4. Structure Solution and Refinement:
-
Causality: The "phase problem" must be solved to convert the measured diffraction intensities into an electron density map.
-
Protocol:
-
Data Reduction: The raw diffraction images are processed to extract the intensities of each reflection.
-
Structure Solution: Direct methods or Patterson methods are used to generate an initial structural model.[17]
-
Structure Refinement: The initial model is refined against the experimental data to optimize atomic positions, and thermal parameters.
-
Structure Validation: The final structure is validated using software like PLATON to check for errors and inconsistencies.[18][19]
-
Powder X-ray Diffraction Workflow
Caption: Workflow for Powder X-ray Diffraction Analysis.
1. Sample Preparation:
-
Causality: Proper sample preparation is crucial to ensure that the microcrystals are randomly oriented.
-
Protocol:
-
Grind the crystalline sample to a fine, homogenous powder (typically <10 µm).[2]
-
Mount the powder in a sample holder, ensuring a flat, uniform surface.
-
2. Data Collection:
-
Causality: A diffraction pattern over a specific angular range (2θ) is collected.
-
Protocol:
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the diffracted X-rays is measured as a function of the 2θ angle.
-
3. Data Analysis:
-
Causality: The resulting diffraction pattern is a unique fingerprint of the crystalline material.
-
Protocol:
-
Phase Identification: The experimental pattern is compared to a database of known diffraction patterns (e.g., the Powder Diffraction File) to identify the crystalline phase(s) present.
-
Quantitative Analysis: The relative amounts of different crystalline phases in a mixture can be determined using methods like Rietveld refinement.
-
Trustworthiness and Self-Validating Systems
A robust crystallographic analysis is inherently a self-validating system. During structure refinement in SC-XRD, various metrics such as the R-factor provide a measure of the agreement between the calculated and observed diffraction data. Low R-factors indicate a good fit of the model to the data. Furthermore, automated validation software can identify potential issues such as incorrect space group assignments or missed symmetry elements.[18][19]
For PXRD, the consistency of the diffraction pattern across different batches of a synthesized material provides a high degree of confidence in the reproducibility of the crystalline form.
Regulatory Context and Authoritative Grounding
In the context of drug development, the characterization of the drug substance is a critical component of regulatory submissions.[20][21] Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, require thorough characterization of the solid-state properties of an API.[20][21][22] Specifically, ICH Q6A specifies that the crystal form of a drug substance should be characterized when it can affect performance and stability.[20]
Conclusion
Crystallographic analysis, encompassing both single-crystal and powder X-ray diffraction, provides an unparalleled level of detail for the validation of synthesized materials. While SC-XRD offers the definitive three-dimensional structure, PXRD serves as a vital tool for high-throughput screening and quality control. For researchers, scientists, and drug development professionals, a comprehensive understanding and judicious application of these techniques are essential for ensuring the scientific integrity of their work and for navigating the stringent requirements of the regulatory landscape.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. azooptics.com [azooptics.com]
- 3. pulstec.net [pulstec.net]
- 4. rigaku.com [rigaku.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 10. journals.iucr.org [journals.iucr.org]
- 11. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 12. researchgate.net [researchgate.net]
- 13. purechemistry.org [purechemistry.org]
- 14. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 15. Absolute configuration - Wikipedia [en.wikipedia.org]
- 16. From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability | Malvern Panalytical [malvernpanalytical.com]
- 17. fiveable.me [fiveable.me]
- 18. platonsoft.nl [platonsoft.nl]
- 19. researchgate.net [researchgate.net]
- 20. database.ich.org [database.ich.org]
- 21. database.ich.org [database.ich.org]
- 22. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Catalytic Functionalization of 7-Azaindole: A Comparative Analysis
The 7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, renowned for its ability to mimic a purine base and engage in crucial hydrogen bonding interactions with biological targets.[1][2][3] Its presence in numerous approved drugs and clinical candidates for various therapeutic areas, including oncology and neurodegenerative diseases, underscores the importance of efficient and selective methods for its functionalization.[3][4] This guide provides a comparative overview of the primary catalytic systems employed for the derivatization of 7-azaindole, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the nuances of palladium, rhodium, and copper catalysis, presenting experimental data, mechanistic insights, and detailed protocols to facilitate practical application.
The Strategic Importance of Catalyst Selection
The electronic nature of the 7-azaindole nucleus, characterized by an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, presents unique challenges and opportunities for selective functionalization.[5] The choice of the catalytic system is paramount in dictating the site of reactivity (C2, C3, C4, C5, C6, or N1) and the nature of the newly formed bond. This guide will compare and contrast the most prevalent transition-metal-catalyzed approaches.
Palladium Catalysis: The Workhorse of Cross-Coupling
Palladium catalysis remains the most versatile and widely employed strategy for the functionalization of halo-7-azaindoles and, more recently, for direct C-H functionalization. A variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, have been successfully applied.
Comparative Performance of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst/Ligand System | Typical Substrate | Position | Yield (%) | Key Advantages | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | Halo-7-azaindoles | C4, C5, C6 | Good to Excellent | Broad substrate scope, functional group tolerance. | [5] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Halo-7-azaindoles | C5 | Good | Synthesis of alkynyl-7-azaindoles. | [5][6] |
| Heck | Pd(OAc)₂ / PPh₃ | 7-Azaindole | C3 | Moderate to Good | Direct alkenylation of the C-H bond. | [7] |
| Buchwald-Hartwig Amination | Pd Precatalysts (e.g., P1, P5) | Halo-7-azaindoles | C4, C5, C6 | Good to Excellent | Mild conditions, wide range of amines. | [8] |
| C-O Coupling | Pd(OAc)₂ / Xantphos | N-substituted 4-bromo-7-azaindole | C4 | Good | Formation of aryloxy-7-azaindoles. | [9] |
The choice of ligand is critical in tuning the reactivity and selectivity of palladium-catalyzed reactions. For instance, bulky, electron-rich phosphine ligands like SPhos and Xantphos have proven effective in promoting challenging cross-coupling reactions on the 7-azaindole core.[5][9] The use of palladium precatalysts has also been shown to be advantageous, allowing for rapid catalyst activation and improved reaction outcomes, particularly in C-N coupling reactions.[8]
Experimental Protocol: Palladium-Catalyzed C-3 Alkenylation of 7-Azaindole
This protocol describes a direct C-H functionalization approach for the synthesis of C3-alkenylated 7-azaindoles.[7]
Materials:
-
7-azaindole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Toluene
-
Molecular oxygen (O₂)
Procedure:
-
To a reaction vessel, add 7-azaindole (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cu(OTf)₂ (1.0 equiv).
-
Add toluene (5 mL) to the vessel.
-
Purge the vessel with molecular oxygen (using a balloon) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C3-alkenylated 7-azaindole.
Rhodium Catalysis: A Powerful Tool for C-H Activation and Annulation
Rhodium catalysis has emerged as a powerful strategy for the synthesis and functionalization of 7-azaindoles, particularly through C-H activation pathways.[10] These methods often offer complementary reactivity to traditional cross-coupling approaches, enabling the construction of complex polycyclic structures.
A key feature of many rhodium(III)-catalyzed reactions is the use of a directing group to control the regioselectivity of C-H activation.[11] For the synthesis of 7-azaindoles, the amino group of a 2-aminopyridine substrate can act as a directing group.[10]
Rhodium-Catalyzed Synthesis of 7-Azaindoles
A notable application of rhodium catalysis is the annulation of 2-aminopyridines with internal alkynes to construct the 7-azaindole core.[10] This approach is highly regioselective and tolerates a wide range of functional groups.
Catalytic System:
The silver additive is believed to play a crucial role, potentially by coordinating to the pyridyl nitrogen to facilitate C-H activation and by reoxidizing the Rh(I) species back to the active Rh(III) catalyst.[10][12]
Visualizing the Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 10. Rh(iii)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Assessment of Ligand Efficiency in Pyrazolopyrimidine-Derived FGFR Inhibitors
A Senior Application Scientist's Guide to Optimizing Drug Discovery
In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptors (FGFRs) have emerged as a critical class of receptor tyrosine kinases. Their dysregulation is implicated in a variety of malignancies, making them a compelling target for small-molecule inhibitors. However, the path from a promising hit compound to a viable clinical candidate is fraught with challenges, not least of which is the optimization of potency while maintaining drug-like properties. This guide provides an in-depth analysis of ligand efficiency (LE) as a key metric in this process, using a series of pyrazolopyrimidine-derived FGFR inhibitors as a case study. We will delve into the experimental methodologies for assessing inhibitor potency and provide a comparative analysis of a published compound series to illustrate the principles of efficient drug design.
The Significance of Ligand Efficiency in FGFR Inhibitor Design
The FGF/FGFR signaling pathway plays a crucial role in normal cellular processes, including proliferation, differentiation, and migration.[1] Aberrant activation of this pathway, through mutations, amplifications, or fusions of the FGFR genes, can drive tumorigenesis.[2] Small-molecule inhibitors that target the ATP-binding site of the FGFR kinase domain are a major focus of drug discovery efforts.[3]
Ligand efficiency (LE) is a powerful metric used to assess the quality of a compound by normalizing its binding affinity for its molecular size.[4] It provides a measure of how efficiently a molecule binds to its target, with higher LE values indicating a greater binding energy per atom. This is particularly important in the early stages of drug discovery, as optimizing for LE can lead to compounds with a better balance of potency and physicochemical properties, such as lower molecular weight and lipophilicity, which are often associated with improved pharmacokinetic profiles.[5]
This guide will focus on a series of pyrazolopyrimidine-based FGFR inhibitors to provide a practical comparison of how chemical modifications impact ligand efficiency and overall inhibitor quality.
The FGFR Signaling Pathway: A Target for Inhibition
The FGFR signaling cascade is initiated by the binding of a Fibroblast Growth Factor (FGF) ligand and a heparan sulfate proteoglycan (HSPG) co-receptor to the extracellular domain of an FGFR. This induces receptor dimerization and the trans-autophosphorylation of key tyrosine residues in the intracellular kinase domain, leading to the activation of downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which in turn regulate gene expression and cellular responses.
Figure 1: Simplified FGFR signaling pathway and the point of intervention for small-molecule inhibitors.
Assessing Ligand Efficiency: A Step-by-Step Experimental Workflow
The evaluation of ligand efficiency requires accurate determination of a compound's binding affinity for its target. This is typically achieved through in vitro biochemical assays that measure the concentration of the inhibitor required to reduce the kinase activity by 50% (IC50).
Experimental Protocol: In Vitro FGFR Kinase Inhibition Assay
This protocol outlines a typical fluorescence-based assay for determining the IC50 of an inhibitor against an FGFR kinase.
Materials:
-
Recombinant human FGFR kinase domain (e.g., FGFR2, FGFR3)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Fluorescently labeled peptide substrate
-
Test compounds (FGFR inhibitors)
-
384-well assay plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Compound Preparation:
-
Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Further dilute the compounds in kinase buffer to the desired final concentrations.
-
-
Assay Reaction:
-
Add the kinase, fluorescently labeled peptide substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific FGFR isoform.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity in each well using a plate reader. The fluorescence signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the control wells (containing DMSO instead of inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Figure 2: Workflow for an in vitro FGFR kinase inhibition assay.
Comparative Analysis of Pyrazolopyrimidine-Derived FGFR Inhibitors
To illustrate the practical application of ligand efficiency in drug design, we will analyze a series of pyrazolopyrimidine-based FGFR inhibitors as described by Guagnano et al. (2023).[2] The parent compound, a previously reported ALK2 inhibitor, was repurposed and optimized to generate potent and selective dual FGFR2/FGFR3 inhibitors.
Calculating Ligand Efficiency Metrics
Several metrics can be used to assess ligand efficiency. The most common are:
-
Ligand Efficiency (LE): LE = -2.303 * RT * log(IC50) / HAC, where RT is the product of the gas constant and absolute temperature (approximately 0.58 kcal/mol at room temperature), and HAC is the heavy atom count. A higher LE value is generally desirable.
-
Binding Efficiency Index (BEI): BEI = pIC50 / MW (kDa), where pIC50 = -log(IC50) and MW is the molecular weight in kilodaltons.
-
Lipophilic Ligand Efficiency (LLE): LLE = pIC50 - cLogP, where cLogP is the calculated logarithm of the octanol-water partition coefficient. A higher LLE indicates that the compound achieves its potency with lower lipophilicity.
Case Study: From a Hit Compound to a Potent Lead
The following table presents a selection of compounds from the pyrazolopyrimidine series, along with their reported IC50 values against FGFR2 and FGFR3, and their calculated ligand efficiency metrics.
| Compound | Structure | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | MW ( g/mol ) | HAC | cLogP | LE (FGFR2) | BEI (FGFR2) | LLE (FGFR2) |
| 1 | 930 | - | 429.47 | 31 | 3.5 | 0.29 | 14.0 | 2.5 | |
| 7 | 5.2 | 5.6 | 457.52 | 33 | 3.8 | 0.38 | 17.9 | 4.5 | |
| 19 | 1.8 | 2.0 | 499.59 | 36 | 4.2 | 0.41 | 17.4 | 4.6 |
Note: cLogP values are estimated for illustrative purposes. Actual values may vary.
Analysis of the Compound Series:
-
Compound 1 , the initial hit, displays modest potency against FGFR2 with an IC50 of 930 nM. Its ligand efficiency (LE) is 0.29, which is a reasonable starting point for optimization.
-
Compound 7 incorporates a key modification—the addition of a cyclopropyl group. This seemingly small change results in a dramatic increase in potency against both FGFR2 (IC50 = 5.2 nM) and FGFR3 (IC50 = 5.6 nM).[2] This improvement is reflected in the significantly higher LE of 0.38 and BEI of 17.9. The LLE also increases to 4.5, indicating a more favorable balance between potency and lipophilicity.
-
Compound 19 , the lead compound, features further structural modifications, including the addition of a hydroxyl group. This leads to a further enhancement in potency, with an FGFR2 IC50 of 1.8 nM.[2] The LE of 0.41 is the highest in this series, demonstrating a highly efficient binding mode. The BEI remains high, and the LLE of 4.6 suggests that the increased potency was achieved without a significant penalty in terms of lipophilicity.
The structure-activity relationship (SAR) studies revealed that the cyclopropyl group in compound 7 and the hydroxyl group in compound 19 likely engage in favorable interactions within the ATP-binding pocket of FGFR, leading to the observed increases in potency and, consequently, ligand efficiency.
Conclusion: Ligand Efficiency as a Guiding Principle in Drug Discovery
This comparative analysis of pyrazolopyrimidine-derived FGFR inhibitors highlights the critical role of ligand efficiency as a guiding principle in drug discovery. By focusing on optimizing not just the absolute potency but also the efficiency with which a compound binds to its target, medicinal chemists can navigate the complex landscape of lead optimization more effectively. The progression from a moderately active hit to a highly potent and selective lead compound in this case study underscores the power of a data-driven approach that incorporates ligand efficiency metrics. For researchers in the field of drug development, a thorough understanding and application of these principles are essential for the successful design of the next generation of targeted therapies.
References
- 1. Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach [mdpi.com]
- 2. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Structure-Activity Relationships of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific class of these compounds: the 1H-pyrrolo[2,3-b]pyridine-2-carboxamides. We will delve into the nuanced effects of structural modifications on their inhibitory activities against various enzymes, particularly kinases and phosphodiesterases, supported by experimental data and detailed protocols. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising chemical scaffold.
The 1H-pyrrolo[2,3-b]pyridine Core: A Versatile Hinge Binder
The 1H-pyrrolo[2,3-b]pyridine core serves as an excellent bioisostere for indole and other bicyclic heteroaromatic systems.[1] Its key feature is the pyridine nitrogen, which, along with the pyrrole NH, can form critical hydrogen bond interactions with the hinge region of many kinase active sites.[2] This bidentate interaction provides a solid anchoring point, allowing for the exploration of various substituents at other positions of the scaffold to achieve potency and selectivity. The SAR of this class of compounds is often dictated by the nature of the groups appended to the pyrrolo-pyridine core and the carboxamide moiety.
Comparative SAR Analysis Across Different Biological Targets
The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has been successfully employed to develop inhibitors for a range of important drug targets. Below, we compare the SAR for several key examples, highlighting how subtle structural changes can lead to significant differences in biological activity.
Phosphodiesterase 4B (PDE4B) Inhibitors
Recent studies have identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as potent and selective inhibitors of PDE4B, an enzyme implicated in inflammatory diseases.[3][4][5] A scaffold-hopping approach from a known PDE4B inhibitor led to the discovery of this series.[3][4] The SAR exploration focused on two main regions: the "northern" aryl group attached to the pyrrolo-pyridine core and the amide substituent.
Holding the 3,4-dichlorophenyl northern portion constant, modifications to the amide group revealed the importance of ring size and hydrophobicity for PDE4B inhibition.[3][4]
Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors [3][4]
| Compound | R (Amide Substituent) | PDE4B IC50 (μM) | PDE4D IC50 (μM) | Selectivity (PDE4D/PDE4B) |
| 11a | Cyclopropyl | 0.11 | 0.85 | 7.7 |
| 11b | Cyclobutyl | 0.25 | 1.2 | 4.8 |
| 11c | Cyclopentyl | 0.45 | 2.1 | 4.7 |
| 11h | 4-Fluorophenyl | 0.15 | >10 | >66 |
| 11o | Pyridin-4-yl | 1.1 | >10 | >9 |
Data extracted from ACS Med. Chem. Lett. 2020, 11, 10, 1848–1854.[3][4]
The data indicates that smaller, hydrophobic cyclic substituents on the amide, such as cyclopropyl, are favorable for potent PDE4B inhibition. Aromatic substituents like the 4-fluorophenyl group in compound 11h also confer high potency and, notably, excellent selectivity over the related PDE4D isoform.[3][4][5]
Ribosomal S6 Protein Kinase 2 (RSK2) Inhibitors
The versatility of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold is further demonstrated in its application as an inhibitor of RSK2, a kinase involved in cell proliferation and survival in cancer.[6] In this series, a key modification was the introduction of a phenyl sulfonamide group, which was found to form a crucial hydrogen bond with the backbone of residue LEU-74 in the RSK2 active site.[6]
Table 2: SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as RSK2 Inhibitors [6]
| Compound | R1 (at N1 of pyrrolo-pyridine) | R2 (Amide Substituent) | RSK2 IC50 (nM) | MDA-MB-468 IC50 (μM) |
| B1 | H | 4-(N-(4-chlorophenyl)sulfamoyl)phenyl | 1.7 | 0.13 |
| B2 | H | 4-(N-(3-chlorophenyl)sulfamoyl)phenyl | 2.5 | 0.21 |
| B3 | H | 4-(N-(4-fluorophenyl)sulfamoyl)phenyl | 3.1 | 0.28 |
Data extracted from Arch. Pharm. (Weinheim) 2023, 356, e2300262.[6]
These results underscore the significant impact of the phenyl sulfonamide moiety on RSK2 inhibitory activity, with compound B1 exhibiting picomolar potency. The anti-proliferative activity against the MDA-MB-468 breast cancer cell line correlates well with the enzymatic inhibition.[6]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[2][7][8] Structure-based design has led to the development of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[2][7] Docking studies revealed that the 1H-pyrrolo[2,3-b]pyridine nucleus forms two hydrogen bonds with the hinge region of FGFR1.[2]
A key finding in this series was the beneficial effect of a trifluoromethyl group at the 5-position of the pyrrolo-pyridine ring, which can form a hydrogen bond with a nearby glycine residue (G485), enhancing activity.[2][7]
Table 3: SAR of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors [2]
| Compound | R (at C3 of pyrrolo-pyridine) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| 1 | 3-methoxyphenyl | 2050 | - | - |
| 4h | 3,5-dimethoxyphenyl | 7 | 9 | 25 |
Data extracted from RSC Adv., 2021, 11, 20389-20395.[2]
The dramatic increase in potency from compound 1 to 4h highlights the importance of optimizing the substituent at the 3-position to fully occupy a hydrophobic pocket, in addition to the key interaction at the 5-position.[2]
General Synthetic Approach
The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides generally follows a convergent route. A common starting material is a substituted 2-amino-1H-pyrrole-3-carbonitrile, which can be cyclized with various reagents to form the 1H-pyrrolo[2,3-b]pyridine core.[9] A more direct approach for the 2-carboxamides involves the synthesis of the ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, followed by hydrolysis to the corresponding carboxylic acid. The final carboxamide is then formed via amide coupling with a desired amine.
Below is a generalized synthetic workflow:
Caption: General synthetic workflow for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential.
Protocol 1: In Vitro PDE4B Inhibition Assay
This protocol is adapted from the methods described for the evaluation of the PDE4B inhibitors discussed earlier.[3]
Objective: To determine the in vitro inhibitory activity of test compounds against human PDE4B.
Materials:
-
Recombinant human PDE4B enzyme
-
cAMP substrate
-
[3H]-cAMP
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl2)
-
Positive control (e.g., Rolipram)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.
-
In a 96-well plate, add the test compound solution, PDE4B enzyme, and a mixture of cAMP and [3H]-cAMP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by adding snake venom nucleotidase, which will hydrolyze the resulting [3H]-5'-AMP to [3H]-adenosine.
-
Incubate for a further period (e.g., 10 minutes) at 30°C.
-
Separate the unreacted [3H]-cAMP from the [3H]-adenosine product using an anion-exchange resin.
-
Add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Protocol 2: TNF-α Release Assay in Macrophages
This cellular assay assesses the anti-inflammatory potential of the compounds.[3][5]
Objective: To measure the inhibition of TNF-α release from stimulated macrophages by the test compounds.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) or other pro-inflammatory stimuli
-
Test compounds
-
TNF-α ELISA kit
Procedure:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with a pro-inflammatory agent like LPS (e.g., 100 ng/mL).
-
Incubate for a defined period (e.g., 4-6 hours) to allow for TNF-α production and release.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of TNF-α release.
Logical Relationships in SAR
The development of potent and selective inhibitors based on the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold follows a logical progression of design, synthesis, and testing.
Caption: Iterative cycle of drug discovery for 1H-pyrrolo[2,3-b]pyridine-2-carboxamides.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold represents a highly fruitful starting point for the design of potent and selective inhibitors of a diverse range of therapeutic targets. The core's ability to engage in key hinge-binding interactions provides a stable anchor, while the accessible positions for substitution allow for fine-tuning of activity and selectivity. The case studies presented for PDE4B, RSK2, and FGFR inhibitors clearly demonstrate that a systematic exploration of the chemical space around this scaffold, guided by structure-based design and robust biological evaluation, can lead to the discovery of promising lead compounds. Future work in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these molecules to translate their in vitro potency into in vivo efficacy.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ajol.info [ajol.info]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
As laboratory professionals dedicated to advancing drug discovery, our commitment to safety and environmental stewardship is as critical as our research. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, experience-driven protocol for the safe disposal of Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a halogenated heterocyclic compound common in medicinal chemistry. The procedures outlined here are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect our environment.
Hazard Characterization and Risk Assessment
Before handling any waste, a thorough understanding of the substance's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for the ethyl ester may vary by supplier, we can infer its hazard profile from the parent compound, 6-bromo-1H-pyrrolo[2,3-b]pyridine, and related structures. This compound is a brominated organic molecule, which places it in a specific chemical waste category.
The primary hazards associated with this class of compounds include:
-
Serious Eye Damage/Irritation : May cause significant eye irritation or damage upon contact.[1]
-
Skin Irritation/Sensitization : May cause skin irritation or an allergic skin reaction.[4][5]
-
Respiratory Irritation : May cause respiratory irritation if inhaled.[1]
These hazards dictate the stringent handling and disposal protocols required.
Table 1: Hazard Profile Summary for Brominated Pyrrolopyridines
| Hazard Classification | GHS Hazard Statement | Associated Risk |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ingestion can lead to significant health issues. |
| Serious Eye Damage | H318/H319: Causes serious eye damage/irritation | Direct contact can harm vision. |
| Skin Sensitization | H317: May cause an allergic skin reaction | Repeated contact may lead to allergic dermatitis. |
| Environmental Hazard | H411: Toxic to aquatic life with long-lasting effects | Improper release can harm ecosystems. |
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Given the identified hazards, a robust PPE protocol is non-negotiable. Before beginning any waste consolidation or disposal procedure, ensure the following are correctly worn:
-
Eye and Face Protection : Safety glasses with side-shields are the minimum requirement. For splash hazards, chemical safety goggles and a face shield are necessary. This aligns with European standard EN 166 and OSHA regulations.[1][6]
-
Hand Protection : Chemically resistant gloves are mandatory. Nitrile gloves are a common choice, but always consult a glove compatibility chart for the specific solvents used in your waste stream. Gloves must be inspected before use and disposed of as contaminated waste after handling.[1][2][7]
-
Protective Clothing : A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing provides full coverage of the arms.[1]
-
Work Area : All waste handling and consolidation must be performed inside a certified chemical fume hood to minimize inhalation exposure.[8]
The Critical Step: Waste Segregation
The single most important aspect of disposing of this compound is its classification as a halogenated organic compound . The bromine atom necessitates a specific disposal pathway.
Causality: Halogenated wastes cannot be recycled for fuel blending and require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[6] Mixing halogenated compounds with non-halogenated solvents (like acetone, hexane, or ethyl acetate) contaminates the entire waste stream, dramatically increasing disposal costs and complexity.[9][10][11] Therefore, strict segregation is essential for both safety and cost-effectiveness.
Caption: Waste disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol must be followed to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and EPA regulations, including Subpart K for academic laboratories.[12][13]
Step 1: Select the Appropriate Waste Container
-
Use a container designated specifically for "Halogenated Organic Waste." [8][14] This may be a plastic-coated glass bottle or a polyethylene carboy provided by your institution's Environmental Health & Safety (EHS) department.[8][11]
-
The container must be in good condition, free of damage, and have a secure, leak-proof screw cap.[12][14]
-
Ensure the container is chemically compatible with all components of the waste stream.[12]
Step 2: Label the Container Before Use
-
Proper labeling is a strict regulatory requirement. Affix a hazardous waste tag to the container before the first drop of waste is added.[9][14]
-
The label must include:
-
The words "Hazardous Waste" .[10]
-
The full, unabbreviated chemical name(s) of all contents (e.g., "Waste this compound in Dichloromethane"). Do not use chemical formulas or structures.[14]
-
An accurate estimation of the percentage of each component.
-
The relevant hazard warnings (e.g., Toxic, Irritant).[8]
-
Step 3: Accumulate Waste Safely
-
Keep the waste container closed at all times, except when actively adding waste.[9][14] This prevents the release of volatile organic compounds (VOCs) into the lab atmosphere.
-
Store the container in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[13][15]
-
The SAA must have secondary containment (such as a chemical-resistant tray) to contain spills.[15]
-
Do not accumulate more than 25-55 gallons of chemical waste in your SAA, depending on local regulations.[15]
Step 4: Arrange for Disposal
-
Once the container is three-quarters full, or within the time limit specified by your institution (typically 6-12 months from the accumulation start date), submit a request for waste pickup from your EHS department.[8][13][15]
-
Never dispose of this chemical down the drain or in the regular trash.[12] Evaporation in a fume hood is also not a permissible method of disposal.[9]
Emergency Procedures: Spill Management
Accidents can happen. Being prepared is essential for minimizing risk.
-
Minor Spills (inside a chemical fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert material like vermiculite, sand, or a chemical absorbent pad.
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a sealed, properly labeled container for disposal as halogenated hazardous waste.[9][14]
-
-
Major Spills (outside a fume hood or a large volume):
-
Alert personnel in the immediate area and evacuate.
-
If the material is flammable, turn off ignition sources if it is safe to do so.
-
Close the laboratory doors to contain the spill.
-
Call your institution's emergency number or 911 immediately.[8][14] Do not attempt to clean up a large or highly toxic spill yourself.
-
By adhering to this guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. file.bldpharm.com [file.bldpharm.com]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. danielshealth.com [danielshealth.com]
- 13. epa.gov [epa.gov]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
